molecular formula C6H12N2O4S B1590112 1,3-Dimethylimidazolium methylsulfate CAS No. 97345-90-9

1,3-Dimethylimidazolium methylsulfate

Cat. No.: B1590112
CAS No.: 97345-90-9
M. Wt: 208.24 g/mol
InChI Key: WOKQGMYCUGJNIJ-UHFFFAOYSA-M
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Description

1,3-Dimethylimidazolium methylsulfate is a useful research compound. Its molecular formula is C6H12N2O4S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.CH4O4S/c1-6-3-4-7(2)5-6;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKQGMYCUGJNIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477068
Record name 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97345-90-9
Record name 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethylimidazolium Methyl Sulfate
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Foundational & Exploratory

synthesis and characterization of 1,3-dimethylimidazolium methylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-dimethylimidazolium methylsulfate

Foreword: The Rationale for a Halide-Free Ionic Liquid

In the landscape of ionic liquids (ILs), the pursuit of materials that are not only functional but also economically viable and environmentally benign is paramount. This compound, often abbreviated as [DMIM][MeSO₄], emerges as a significant player in this context. As a halide-free ionic liquid, it circumvents the corrosion and impurity issues often associated with chloride-containing ILs, particularly in electrochemical applications.[1][2] Its straightforward synthesis, coupled with its utility as a green solvent in biomass processing and organic synthesis, makes it a compound of considerable interest to researchers and industry professionals.[3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of [DMIM][MeSO₄], grounded in the principles of scientific integrity and practical application.

Part 1: Synthesis and Purification Methodology

The synthesis of this compound is a classic example of a quaternization reaction. The core of this process is the alkylation of the tertiary amine in the 1-methylimidazole ring by the potent methylating agent, dimethyl sulfate.[1][2][4] The direct nature of this synthesis is its primary advantage, yielding the desired product without the need for metathesis reactions, thereby avoiding halide contamination.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction's kinetics and thermodynamics. Dimethyl sulfate is a highly efficient methylating agent, ensuring a high conversion rate.[5] However, the reaction is significantly exothermic. Therefore, controlled, slow addition of the alkylating agent and effective heat dissipation via a cooling bath are critical to prevent runaway reactions and the formation of undesirable byproducts. The subsequent purification steps are designed to address the unique physicochemical properties of ionic liquids—namely, their negligible vapor pressure and high viscosity, which render standard distillation impractical.[6][7]

Experimental Protocol: Synthesis
  • Reagent Preparation & Stoichiometry: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place 1-methylimidazole (1.0 equivalent). An equimolar amount of dimethyl sulfate (1.0 equivalent) is measured and placed in the dropping funnel.

  • Reaction Environment: The flask is placed in an ice/water bath to maintain a low temperature. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Controlled Addition: With vigorous stirring, add the dimethyl sulfate dropwise to the 1-methylimidazole. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 30°C.[8]

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 12-24 hours to ensure completion. The product, a viscous liquid, typically forms as a single phase.

Experimental Protocol: Purification

The integrity of an ionic liquid is defined by its purity. Residual starting materials or water can drastically alter its physicochemical properties.[9]

  • Solvent Washing: The crude [DMIM][MeSO₄] is washed several times with a solvent in which it is immiscible, such as diethyl ether or ethyl acetate (3 x 50 mL for a ~1 mol scale reaction).[10][11] This step effectively removes unreacted 1-methylimidazole and other non-polar impurities. The washing is performed by adding the solvent, stirring vigorously for 15-20 minutes, stopping the stirring, allowing the two layers to separate, and decanting the upper solvent layer.

  • Decolorization (Optional): If the resulting IL is colored (typically yellow or brown), it indicates the presence of impurities. These can be removed by dissolving the IL in a minimal amount of a volatile solvent like methanol or acetonitrile to reduce its viscosity, followed by the addition of activated charcoal (approx. 1-2% by weight).[11] The slurry is stirred for 2-4 hours before the charcoal is removed by filtration through a pad of Celite.

  • Drying (Critical Step): The purified ionic liquid is transferred to a round-bottom flask and dried under high vacuum. Initially, a rotary evaporator can be used to remove any residual washing solvent or the solvent used for decolorization. The final and most critical drying stage involves heating the IL (typically 70-80°C) under high vacuum (<1 mbar) for several hours to remove trace amounts of water.[9][11] The process is complete when the mass of the product remains constant.

Workflow Visualization: Synthesis & Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1-Methylimidazole + Dimethyl Sulfate Reaction Quaternization Reaction (Stirring, <30°C, N2 atm) Reactants->Reaction Crude_IL Crude [DMIM][MeSO4] Reaction->Crude_IL Washing Washing with Diethyl Ether Crude_IL->Washing Decolorization Optional: Activated Charcoal Treatment Washing->Decolorization Drying High Vacuum Drying (70-80°C) Decolorization->Drying Pure_IL Pure [DMIM][MeSO4] Drying->Pure_IL

Caption: Workflow for the synthesis and purification of [DMIM][MeSO₄].

Part 2: Structural and Purity Characterization

Rigorous characterization is non-negotiable for validating the identity and purity of the synthesized ionic liquid. A multi-technique approach ensures that both the cationic and anionic structures are confirmed and that the levels of common impurities (water, residual solvents, starting materials) are below acceptable thresholds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of the 1,3-dimethylimidazolium cation.

  • ¹H NMR: Provides information on the proton environment. The spectrum should show distinct signals for the protons on the imidazolium ring and the two N-methyl groups, along with a signal for the methyl group on the sulfate anion. The absence of signals corresponding to 1-methylimidazole confirms the purity.

  • ¹³C NMR: Complements the proton data by providing the chemical environment of each carbon atom in the cation and the methylsulfate anion.

Table 1: Representative NMR Data for [DMIM][MeSO₄] (Chemical shifts (δ) in ppm relative to TMS. Solvent: DMSO-d₆)

NucleusAssignmentExpected Chemical Shift (δ)
¹H H-2 (Imidazolium Ring)~9.1
H-4, H-5 (Imidazolium Ring)~7.7
N-CH₃ (Imidazolium Cation)~3.8
O-CH₃ (Methylsulfate Anion)~3.4
¹³C C-2 (Imidazolium Ring)~137
C-4, C-5 (Imidazolium Ring)~123
N-CH₃ (Imidazolium Cation)~36
O-CH₃ (Methylsulfate Anion)~54

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and confirm the presence of both the imidazolium cation and the methylsulfate anion through their characteristic vibrational modes.

Table 2: Key FT-IR Vibrational Bands for [DMIM][MeSO₄]

Wavenumber (cm⁻¹)Assignment
~3150, ~3100C-H stretching of the imidazolium ring
~2960Asymmetric C-H stretching of methyl groups
~1570C=N stretching in the imidazolium ring
~1460C-H bending of methyl groups
~1220, ~1060Asymmetric and symmetric S=O stretching of the sulfate group
~840S-O stretching

Source: Adapted from literature data.[14][15]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as it allows for the direct observation of the constituent ions.

  • Positive Ion Mode (+ESI): The spectrum will be dominated by the peak corresponding to the 1,3-dimethylimidazolium cation ([C₅H₉N₂]⁺).

  • Negative Ion Mode (-ESI): The spectrum will show the peak for the methylsulfate anion ([CH₃SO₄]⁻).

The observation of these ions at their correct mass-to-charge ratios provides definitive confirmation of the ionic composition of the product.

Table 3: Expected ESI-MS Data for [DMIM][MeSO₄]

Ionization ModeIonFormulaCalculated m/z
Positive ESI[DMIM]⁺[C₅H₉N₂]⁺97.08
Negative ESI[MeSO₄]⁻[CH₃SO₄]⁻111.00

Workflow Visualization: Characterization

Characterization_Workflow cluster_techniques Analytical Techniques cluster_outputs Validation Outputs Sample Purified [DMIM][MeSO4] NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Covalent Structure Confirmation NMR->Structure Confirms connectivity Functional_Groups Functional Group Identification FTIR->Functional_Groups Identifies vibrations Ionic_Mass Cation & Anion Mass Verification MS->Ionic_Mass Confirms m/z

Caption: Multi-technique workflow for the characterization of [DMIM][MeSO₄].

Part 3: Physicochemical Data and Safety Imperatives

Summary of Physicochemical Properties

Table 4: Properties of this compound

PropertyValue
CAS Number 97345-90-9[16][17]
Molecular Formula C₆H₁₂N₂O₄S[3][17][18]
Molecular Weight 208.24 g/mol [17][18]
Appearance Colorless to pale yellow liquid[3]
Density ~1.33 g/mL[3]
Authoritative Safety Considerations

Chemical synthesis demands an uncompromising commitment to safety. The protocols described herein involve hazardous materials that must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Dimethyl Sulfate (Reactant): This substance is extremely hazardous. It is a potent alkylating agent and is classified as toxic, corrosive, and a suspected human carcinogen.[4] All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and chemical splash goggles. An emergency eyewash and shower must be immediately accessible.

  • This compound (Product): While significantly less hazardous than its precursor, the final product should be handled with care. It may cause skin and eye irritation.[16][19][20] Standard laboratory PPE (gloves, lab coat, eye protection) is required.

  • Waste Disposal: All chemical waste, including residual reactants and solvents from washing steps, must be disposed of in accordance with institutional and local environmental regulations.

Always consult the latest Safety Data Sheet (SDS) for all chemicals before beginning any experimental work. [16][19][20]

Conclusion

This guide has detailed a reliable and robust methodology for the synthesis and characterization of the halide-free ionic liquid, this compound. The direct quaternization approach is efficient and yields a high-purity product when coupled with meticulous purification and drying procedures. The outlined characterization workflow, employing NMR, FT-IR, and MS, provides a self-validating system to confirm the structural integrity of the synthesized material. By adhering to these protocols and the critical safety imperatives, researchers can confidently produce and validate [DMIM][MeSO₄] for its diverse applications in pioneering scientific and industrial fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylimidazolium Methylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethylimidazolium methylsulfate, often abbreviated as [DMIM][MeSO₄], is a prominent member of the ionic liquid (IL) family. Ionic liquids are organic salts with melting points typically below 100°C, and they have garnered significant attention as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] [DMIM][MeSO₄] in particular, with its simple and symmetric cation, exhibits a unique set of physicochemical properties that make it a versatile candidate for a range of applications, from organic synthesis and biomass processing to advanced energy storage systems.[3][4][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of established experimental data and theoretical understanding, designed to facilitate the informed application of this important ionic liquid.

Chemical Structure and Core Identifiers

The fundamental identity of any chemical compound lies in its structure. This compound consists of a 1,3-dimethylimidazolium cation ([DMIM]⁺) and a methylsulfate anion ([MeSO₄]⁻). The small and symmetric nature of the [DMIM]⁺ cation is a key determinant of some of its advantageous properties, such as enhanced electrochemical stability compared to its longer-chain alkylimidazolium counterparts.[4]

G cluster_cation 1,3-Dimethylimidazolium Cation ([DMIM]⁺) cluster_anion Methylsulfate Anion ([MeSO₄]⁻) N1 N⁺ N2 N C1 C C2 C C3 C CH3_1 CH₃ CH3_2 CH₃ H1 H H2 H H3 H S S O1 O⁻ O2 O O3 O O4 O CH3_3 CH₃

Caption: Chemical structure of this compound.

Table 1: Core Identifiers of this compound

IdentifierValueSource(s)
CAS Number 97345-90-9[3][6][7][8]
Molecular Formula C₆H₁₂N₂O₄S[3][7][8][9]
Molecular Weight 208.24 g/mol [3][7][9]
IUPAC Name 1,3-dimethylimidazol-1-ium;methyl sulfate[9]

Macroscopic Physicochemical Properties

The bulk properties of [DMIM][MeSO₄] are critical for its practical application. These properties are often temperature-dependent, a factor that must be considered in experimental design and process optimization.

Density

The density of ionic liquids is a fundamental property that influences their behavior in multiphase systems and is essential for mass transfer calculations. For [DMIM][MeSO₄], the density decreases linearly with increasing temperature.

Table 2: Density of this compound at Various Temperatures

Temperature (K)Density (g/mL)Source(s)
293.15 (20°C)1.33[3][6]
298.15 (25°C)1.326[10]
313.15 (40°C)1.316[10]
323.15 (50°C)1.309[10]
343.15 (70°C)1.295[10]

The temperature dependence of density allows for the calculation of the coefficient of thermal expansion (α), a measure of the fractional change in volume per unit change in temperature. For [DMIM][MeSO₄], a value of α = 5 x 10⁻⁴ K⁻¹ has been reported.[10]

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid dynamics, such as in extraction processes and as electrolytes in batteries.[11][12] Like most liquids, the viscosity of [DMIM][MeSO₄] decreases significantly with increasing temperature.

Table 3: Dynamic Viscosity of this compound at Various Temperatures

Temperature (K)Dynamic Viscosity (mPa·s or cP)Source(s)
293.15 (20°C)103.9[13]
298.15 (25°C)81.6[13]
313.15 (40°C)43.1[13]
323.15 (50°C)29.8[13]
343.15 (70°C)16.5[13]
Melting Point and Thermal Stability

The melting point of [DMIM][MeSO₄] is reported to be 35.75 °C.[14] However, some sources indicate it is a liquid at room temperature.[3][15] This discrepancy may be due to the presence of impurities, particularly water, which can significantly depress the melting point of ionic liquids.[16]

Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of ionic liquids. While dynamic TGA can provide an onset temperature for decomposition, isothermal TGA is considered a more accurate method for determining long-term thermal stability.[17] Studies on analogous imidazolium-based ionic liquids with a methylsulfate anion suggest that they are thermally stable for extended periods at temperatures up to 150°C.[18] However, slow degradation can occur at elevated temperatures over long durations.[18]

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful property for quality control and for understanding intermolecular interactions. The refractive index of [DMIM][MeSO₄] also exhibits a linear dependence on temperature.

Table 4: Refractive Index of this compound at Various Temperatures

Temperature (K)Refractive Index (n20D)Source(s)
293.15 (20°C)1.483[13]
298.15 (25°C)1.481[13]
313.15 (40°C)1.476[13]
323.15 (50°C)1.472[13]
343.15 (70°C)1.465[13]
Solubility

This compound is soluble in water.[6] Its ability to dissolve a wide range of polar and non-polar substances makes it a valuable solvent in various chemical processes.[3]

Electrochemical Properties

The electrochemical properties of [DMIM][MeSO₄] are of paramount importance for its use in applications such as batteries, supercapacitors, and electrocatalysis.[3][4]

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct electricity through the movement of ions. For [DMIM][MeSO₄], a conductivity of 4.02 mS/cm has been reported at 30 °C.[14] The conductivity of ionic liquids is generally lower than that of aqueous electrolytes but can be suitable for many electrochemical devices.[12] The conductivity is inversely related to viscosity, and therefore, it increases with increasing temperature.[2][12]

Electrochemical Window

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of ionic liquids is crucial for their effective application. The following section outlines standard methodologies for measuring key properties of [DMIM][MeSO₄].

Density and Speed of Sound Measurement

Principle: A digital vibrating-tube densimeter is commonly employed for the precise measurement of density and speed of sound. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the fluid. The speed of sound is determined by measuring the time it takes for a sound pulse to travel through the sample.

Methodology:

  • Calibration: The densimeter is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

  • Sample Preparation: The ionic liquid sample is degassed under vacuum to remove any dissolved gases and dried to minimize water content, which can be verified using Karl Fischer titration.[10]

  • Measurement: The sample is injected into the measuring cell of the densimeter, ensuring no air bubbles are present. The temperature of the cell is precisely controlled.

  • Data Acquisition: The instrument software records the oscillation period and calculates the density and speed of sound based on the calibration data. Measurements are typically repeated to ensure reproducibility.

G cluster_workflow Density and Speed of Sound Measurement Workflow A Calibrate Densimeter B Prepare Degassed and Dried IL Sample C Inject Sample into Measuring Cell D Set and Stabilize Temperature E Acquire Density and Speed of Sound Data

Caption: Workflow for density and speed of sound measurement.

Viscosity Measurement

Principle: The viscosity of ionic liquids is often measured using a capillary viscometer or a rotational viscometer. Capillary viscometers, such as the Ubbelohde type, measure the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter.

Methodology:

  • Viscometer Selection and Calibration: A capillary viscometer with an appropriate capillary diameter for the expected viscosity range is selected. The viscometer is calibrated using standard viscosity fluids.

  • Sample Loading: A precise volume of the degassed and dried ionic liquid is introduced into the viscometer.

  • Thermal Equilibration: The viscometer is placed in a thermostated bath to allow the sample to reach the desired temperature.

  • Flow Time Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

  • Viscosity Calculation: The dynamic viscosity is calculated from the flow time, the viscometer constant, and the density of the liquid at the measurement temperature.

Electrochemical Window Determination

Principle: Cyclic voltammetry (CV) is the standard technique used to determine the electrochemical window of an electrolyte. It involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is assembled, typically consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode), and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation: The ionic liquid is dried under vacuum to remove water, as water can significantly narrow the electrochemical window.[19]

  • Cyclic Voltammetry Scan: The potential of the working electrode is scanned from a starting potential towards both the anodic (positive) and cathodic (negative) limits. The scan rate is typically in the range of 10-100 mV/s.

  • Determination of Limits: The anodic and cathodic limits are determined as the potentials at which the current starts to increase significantly, indicating the onset of electrolyte decomposition.

G cluster_workflow Electrochemical Window Determination Workflow A Assemble Three-Electrode Cell B Prepare Dry Ionic Liquid Electrolyte C Perform Cyclic Voltammetry Scan D Identify Anodic and Cathodic Limits

Caption: Workflow for electrochemical window determination.

Conclusion

This compound possesses a compelling combination of physicochemical properties that underscore its potential in a multitude of scientific and industrial domains. Its low volatility, good thermal stability, and favorable electrochemical characteristics position it as a valuable component in the development of sustainable technologies. A thorough understanding of its density, viscosity, conductivity, and electrochemical window, along with their temperature dependencies, is essential for optimizing its performance in any given application. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of this and other ionic liquids, enabling researchers and professionals to harness their unique properties with confidence.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Methylsulfate ([C2mim][MeSO4])

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of [C2mim][MeSO4] in Scientific Research

1-Ethyl-3-methylimidazolium methylsulfate, abbreviated as [C2mim][MeSO4] or [Emim][MeSO4], is a prominent member of the imidazolium-based ionic liquids (ILs). These compounds, often defined as salts with melting points below 100°C, have garnered significant attention across various scientific disciplines due to their unique physicochemical properties.[1][2] Their negligible vapor pressure, high thermal and chemical stability, and tunable solvency make them attractive alternatives to volatile organic solvents in applications ranging from chemical synthesis and catalysis to drug delivery systems.[3][4]

In the pharmaceutical and biomedical sectors, imidazolium-based ILs are being explored as solvents for drug synthesis, enhancers of drug solubility, and even as active pharmaceutical ingredients (APIs) themselves. The ability of ILs like [C2mim][MeSO4] to dissolve a wide range of polar and non-polar compounds, including complex biomolecules, opens up new avenues for drug formulation and delivery. Understanding the thermal stability and decomposition pathways of [C2mim][MeSO4] is therefore of paramount importance for researchers, scientists, and drug development professionals. This is crucial for defining safe operating temperature ranges, ensuring the integrity of thermally sensitive reactions, and predicting the long-term stability of formulations.

This technical guide provides a comprehensive overview of the thermal behavior of [C2mim][MeSO4], drawing upon established analytical techniques and data from closely related ionic liquids to elucidate its stability profile and decomposition mechanisms.

Assessing Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The primary techniques for evaluating the thermal stability of ionic liquids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For ionic liquids, TGA is instrumental in determining the onset of decomposition, which is observed as a significant mass loss.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol for Thermal Analysis of [C2mim][MeSO4]

The following protocols are based on established methodologies for the thermal analysis of imidazolium-based ionic liquids.[3][5][6]

1. Thermogravimetric Analysis (TGA)

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of [C2mim][MeSO4] (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen or argon is used as a purge gas to prevent oxidative degradation.

  • Heating Program:

    • Dynamic Scan: The sample is heated from ambient temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). This provides the onset decomposition temperature (Tonset).

    • Isothermal Scan: The sample is held at a specific temperature for an extended period to assess long-term stability. This is often considered a more accurate representation of thermal stability under operational conditions.[3][5][6]

  • Data Analysis: The TGA thermogram plots mass percentage against temperature. The onset decomposition temperature is typically determined as the intersection of the baseline tangent and the tangent of the mass loss curve.

2. Differential Scanning Calorimetry (DSC)

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of [C2mim][MeSO4] (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Atmosphere: A nitrogen purge is maintained in the DSC cell.

  • Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle (e.g., from -150°C to 100°C) at a controlled rate (e.g., 10°C/min) to observe glass transitions, crystallization, and melting events.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks, while a glass transition is observed as a step change in the baseline.

Thermal Stability Profile of [C2mim][MeSO4]

Thermogravimetric Analysis (TGA) Insights

Dynamic TGA of similar imidazolium alkylsulfate ionic liquids reveals that significant thermal decomposition typically begins at temperatures above 200°C.[6] The onset decomposition temperature is influenced by the heating rate; higher heating rates tend to result in higher apparent onset temperatures.[3] For this reason, isothermal TGA is recommended for a more conservative and realistic assessment of long-term thermal stability.[3][5][6] Isothermal studies on related compounds have shown that slow mass loss can occur at temperatures significantly lower than the dynamic onset temperature.[6]

Table 1: Expected TGA Data for [C2mim][MeSO4] based on Analogous Compounds

ParameterExpected Value RangeSignificance
Tonset (dynamic, 10°C/min)250 - 350 °CIndicates the temperature at which rapid decomposition begins under non-isothermal conditions.
Long-term stability (isothermal)Stable for extended periods below 150 °CDefines a more practical upper limit for prolonged use in applications.
Differential Scanning Calorimetry (DSC) Insights

DSC analysis of [Emim][EtSO4] shows a glass transition temperature around -78.4°C and no distinct melting point, indicating it exists as an amorphous solid at low temperatures.[3][5] In contrast, [Bmim][MeSO4] exhibits a glass transition at -91.9°C, a crystallization temperature at -32.6°C, and a melting point at -4.1°C.[3][5] Given its structural similarity to [Emim][EtSO4], it is likely that [C2mim][MeSO4] also exhibits a glass transition at a low temperature and may not have a sharp melting point.

Table 2: Expected DSC Data for [C2mim][MeSO4] based on Analogous Compounds

ParameterExpected Value RangeSignificance
Glass Transition (Tg)-90 to -70 °CRepresents the transition from a rigid glassy state to a more rubbery, amorphous state.
Melting Point (Tm)May not be present or could be sub-ambientThe temperature at which a crystalline solid transitions to a liquid.
Crystallization (Tc)May not be presentThe temperature at which an amorphous material crystallizes upon cooling.

Decomposition of [C2mim][MeSO4]: Mechanisms and Products

The thermal decomposition of imidazolium-based ionic liquids is a complex process that can proceed through several pathways. The specific mechanism is often dependent on the nature of the anion. For imidazolium ILs with nucleophilic anions, such as methylsulfate, the primary decomposition pathways are believed to be SN2 nucleophilic substitution and, to a lesser extent, elimination reactions.[7]

Proposed Decomposition Pathways
  • SN2 Nucleophilic Substitution: The methylsulfate anion ([MeSO4]-) can act as a nucleophile, attacking the electrophilic carbon atoms of the ethyl or methyl groups on the imidazolium cation. This results in the formation of volatile, neutral species. Attack at the methyl group would yield 1-ethylimidazole and dimethyl sulfate, while attack at the ethyl group would produce 1-methylimidazole and ethyl methyl sulfate. Computational and experimental studies on similar systems suggest that the SN2 pathway is often dominant.[7]

  • E2 Elimination: An alternative pathway involves the abstraction of a proton from the ethyl group of the cation by the anion, leading to the formation of ethylene and 1-methylimidazole.

  • N-Heterocyclic Carbene (NHC) Formation: Deprotonation at the C2 position of the imidazolium ring can lead to the formation of an N-heterocyclic carbene. This is a common pathway for some imidazolium ILs, particularly those with more basic anions.[8]

Expected Decomposition Products

Based on the proposed mechanisms, the primary volatile decomposition products of [C2mim][MeSO4] are expected to be:

  • 1-Ethylimidazole

  • 1-Methylimidazole

  • Dimethyl sulfate

  • Ethyl methyl sulfate

  • Ethylene

The relative abundance of these products will depend on the dominant decomposition pathway under specific thermal conditions.

Visualizing the Processes

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermogravimetric Analysis (TGA) cluster_2 Differential Scanning Calorimetry (DSC) start [C2mim][MeSO4] Sample tga_instrument TGA Instrument (Inert Atmosphere) start->tga_instrument dsc_instrument DSC Instrument (Inert Atmosphere) start->dsc_instrument tga_dynamic Dynamic Scan (e.g., 10°C/min) tga_instrument->tga_dynamic tga_isothermal Isothermal Scan (Constant Temp) tga_instrument->tga_isothermal tga_data TGA Thermogram (Mass vs. Temp) tga_dynamic->tga_data tga_isothermal->tga_data tga_result Determine T_onset & Long-term Stability tga_data->tga_result dsc_cycle Heat-Cool-Heat Cycle dsc_instrument->dsc_cycle dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc_cycle->dsc_data dsc_result Identify T_g, T_m, T_c dsc_data->dsc_result

Caption: Workflow for TGA and DSC analysis of [C2mim][MeSO4].

Proposed Thermal Decomposition Pathways of [C2mim][MeSO4]

G cluster_sn2 SN2 Nucleophilic Substitution cluster_e2 E2 Elimination il [C2mim][MeSO4] (Ionic Liquid) sn2_attack_me Attack at Methyl Group il->sn2_attack_me Dominant Pathway sn2_attack_et Attack at Ethyl Group il->sn2_attack_et e2_elim Proton Abstraction il->e2_elim Minor Pathway prod_sn2_me 1-Ethylimidazole + Dimethyl Sulfate sn2_attack_me->prod_sn2_me prod_sn2_et 1-Methylimidazole + Ethyl Methyl Sulfate sn2_attack_et->prod_sn2_et prod_e2 1-Methylimidazole + Ethylene e2_elim->prod_e2

Caption: Proposed decomposition pathways for [C2mim][MeSO4].

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the thermal stability and decomposition of 1-ethyl-3-methylimidazolium methylsulfate. By leveraging data from closely related ionic liquids, we have established a strong predictive framework for its thermal behavior. The primary analytical techniques, TGA and DSC, are essential for characterizing its operational limits and phase transitions. The decomposition of [C2mim][MeSO4] is likely dominated by SN2 nucleophilic substitution, leading to the formation of volatile imidazole and sulfate derivatives.

For researchers and professionals in drug development and other fields, a thorough understanding of these thermal properties is critical for the safe and effective application of [C2mim][MeSO4]. Future research should focus on obtaining direct experimental TGA and DSC data for this specific ionic liquid and on the analytical identification of its decomposition products to confirm the proposed mechanisms. Such studies will further solidify the knowledge base required for the confident application of [C2mim][MeSO4] in advanced scientific and industrial processes.

References

The Solubility of Gases in 1,3-Dimethylimidazolium Methylsulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of various industrially relevant gases in the ionic liquid 1,3-dimethylimidazolium methylsulfate ([C2mim][MeSO4]). It is intended for researchers, scientists, and drug development professionals who are exploring the potential of ionic liquids in gas separation, reaction engineering, and other applications where gas-liquid interactions are critical.

Introduction: The Promise of Ionic Liquids in Gas Solubility Applications

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often even at room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to conventional volatile organic solvents.[1] One of the most promising areas of IL application is in gas separation and absorption processes, driven by the selective solubility of different gases in these unique solvents.[2][3][4]

The choice of cation and anion in an ionic liquid significantly influences its properties, including its affinity for different gases.[3][5] The imidazolium cation is a common component of many well-studied ILs, and when paired with the methylsulfate anion, it forms this compound ([C2mim][MeSO4]), an ionic liquid with notable potential for various applications, including as a solvent in organic synthesis, electrochemistry, and biomass processing.[1][6] Understanding the solubility of gases in [C2mim][MeSO4] is paramount to harnessing its full potential in processes such as carbon capture, flue gas desulfurization, and natural gas sweetening.[7][8]

This guide delves into the specifics of gas solubility in [C2mim][MeSO4], providing a synthesis of available data, an exploration of the underlying mechanisms, and a practical overview of the experimental and theoretical methodologies used to characterize these systems.

Physicochemical Properties of this compound ([C2mim][MeSO4])

A thorough understanding of the physical and chemical properties of [C2mim][MeSO4] is essential for interpreting gas solubility data and designing effective applications.

PropertyValue
Molecular Formula C6H12N2O4S[6]
Molecular Weight 208.24 g/mol [6]
Appearance Colorless to pale yellow liquid
Melting Point Low, characteristic of a room-temperature ionic liquid
Thermal Stability High, allowing for a wide operational temperature range
Viscosity Relatively high compared to molecular solvents, a key consideration for mass transfer
Solvent Compatibility Soluble in a range of polar and non-polar solvents[1]

Solubility of Key Industrial Gases in [C2mim][MeSO4]

The solubility of a gas in an ionic liquid is a function of temperature, pressure, and the specific interactions between the gas molecules and the IL's cations and anions.[9] Generally, gas solubility in ionic liquids decreases with increasing temperature and increases with increasing pressure.[9]

Carbon Dioxide (CO2)

The capture of CO2 is a critical area of research for mitigating greenhouse gas emissions. Ionic liquids, including those with the methylsulfate anion, have been investigated as potential solvents for CO2 absorption.[8][10] The solubility of CO2 in imidazolium-based ILs is significantly influenced by the anion, with studies suggesting that the anion plays a more dominant role than the cation in determining CO2 solubility.[3][11] For [C2mim][MeSO4] and its analogues, the interaction between CO2 (a Lewis acid) and the oxygen atoms of the methylsulfate anion (a Lewis base) is a key factor.

Sulfur Dioxide (SO2)

Sulfur dioxide is a major pollutant from the combustion of fossil fuels. The removal of SO2 from flue gas is a significant industrial process. Ionic liquids have shown high capacities for SO2 absorption, often exceeding that of CO2.[5][7] The strong Lewis acid-base interactions between SO2 and the anions of many ILs contribute to this high solubility.[5] In the case of [C2mim][MeSO4], the methylsulfate anion provides sites for strong interaction with SO2 molecules. Studies on similar ionic liquids have demonstrated that SO2 can exhibit high solubility, making these ILs promising candidates for flue gas desulfurization.[7][12]

Hydrogen Sulfide (H2S)

Hydrogen sulfide is a toxic and corrosive gas commonly found in natural gas and refinery streams. Its removal is essential for safety and to prevent catalyst poisoning. Ionic liquids are being explored for the selective removal of H2S.[13][14] The solubility of H2S in ionic liquids can be influenced by both physical absorption and chemical interactions. For imidazolium-based ILs, the basicity of the anion can play a role in H2S absorption.[15] Thermodynamic modeling suggests that for some ILs, a reaction mechanism may be involved in H2S capture.[16]

Methane (CH4)

Methane is the primary component of natural gas and a potent greenhouse gas. Understanding its solubility in ionic liquids is crucial for applications such as natural gas storage and the separation of CO2 or H2S from methane streams.[17][18] Generally, the solubility of non-polar gases like methane in ionic liquids is lower than that of acidic gases like CO2 and SO2.[19] This difference in solubility forms the basis for using ILs in selective gas separation processes.[19]

Quantitative Solubility Data Summary

The following table summarizes representative solubility data for various gases in imidazolium-based ionic liquids with alkyl sulfate anions, providing an indication of the expected behavior for [C2mim][MeSO4]. The solubility is often expressed as the mole fraction of the dissolved gas (x_gas) at a given temperature and pressure, or in terms of Henry's Law constants.

GasIonic LiquidTemperature (K)Pressure (bar)Mole Fraction (x_gas)Reference
CO2[emim][MeSO4]303.15 - 403.150.45 - 48.6 MPaVaries significantly with T & P[10]
SO2[bmim][MeSO4]298.15~1High solubility[8]
H2S[bmim][MeSO4]298.15~1Moderate to high solubility[20]
CH4[emim][EtSO4]2930.2 - 10.2 MPaLower than acidic gases[21]

Note: [emim] is 1-ethyl-3-methylimidazolium and [bmim] is 1-butyl-3-methylimidazolium. The solubility behavior is expected to be comparable for [C2mim][MeSO4].

Experimental Methodologies for Measuring Gas Solubility

Accurate and reliable experimental data are the bedrock of understanding and modeling gas solubility in ionic liquids.[22] Several techniques are employed, each with its own advantages and considerations.

Gravimetric Method

The gravimetric method directly measures the mass of gas absorbed by a known mass of the ionic liquid.[5][22] This is often performed using a sensitive magnetic suspension balance. The low vapor pressure of ionic liquids makes this method particularly suitable.[22][23]

Experimental Protocol: Gravimetric Measurement of Gas Solubility

  • Sample Preparation: A precise amount of the ionic liquid ([C2mim][MeSO4]) is placed in the sample container of the microbalance. The IL must be thoroughly dried and degassed under vacuum to remove any absorbed water or other volatile impurities.[22]

  • System Evacuation: The entire system is evacuated to a high vacuum to remove any residual gases.

  • Gas Introduction: The gas of interest is introduced into the sample chamber at a controlled pressure.

  • Equilibration: The system is allowed to equilibrate at a constant temperature and pressure. The mass of the sample is continuously monitored until it reaches a constant value, indicating that saturation has been achieved.[22]

  • Data Acquisition: The final mass increase corresponds to the mass of the absorbed gas. This measurement is repeated at various pressures to generate a solubility isotherm.

  • Buoyancy Correction: A crucial correction for the buoyancy effect of the dense gas on the sample and sample holder must be applied to obtain accurate solubility data.[24]

Gravimetric_Method cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis Prep Sample Preparation: - Weigh IL - Dry & Degas IL Evac Evacuate System Prep->Evac GasIn Introduce Gas (Set Pressure P1) Evac->GasIn Equil Equilibrate (Constant T, P1) GasIn->Equil Measure Record Mass (Mass = M1) Equil->Measure Repeat Repeat for P2, P3... Measure->Repeat Repeat->GasIn Buoyancy Apply Buoyancy Correction Repeat->Buoyancy Isotherm Generate Solubility Isotherm Buoyancy->Isotherm

Caption: Workflow for gravimetric gas solubility measurement.

Isochoric Saturation Method

This method involves introducing a known amount of gas into a vessel of known volume containing the degassed ionic liquid.[25][26] The pressure drop upon equilibration is used to calculate the amount of gas absorbed.

Experimental Protocol: Isochoric Saturation Method

  • System Calibration: The volumes of the gas reservoir and the equilibrium cell are precisely determined.

  • IL Loading: A known mass of degassed [C2mim][MeSO4] is loaded into the equilibrium cell.

  • Gas Charging: The gas reservoir is filled with the gas of interest to a known pressure (P1).

  • Expansion and Absorption: The gas is then expanded into the evacuated equilibrium cell containing the ionic liquid. The system is stirred or agitated to facilitate equilibration.

  • Equilibrium Measurement: The final equilibrium pressure (P2) of the system is recorded once it stabilizes.

  • Calculation: The amount of absorbed gas is calculated from the pressure difference (P1 - P2) and the known volumes, using an appropriate equation of state for the gas.

Isochoric_Method cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation Calibrate Calibrate Volumes (V_res, V_cell) LoadIL Load Degassed IL Calibrate->LoadIL ChargeGas Charge Reservoir (P1, V_res) LoadIL->ChargeGas Expand Expand Gas to Cell ChargeGas->Expand Equilibrate Equilibrate & Stir Expand->Equilibrate MeasureP Record Final Pressure (P2) Equilibrate->MeasureP Calc Calculate Moles Absorbed from (P1 - P2) MeasureP->Calc

Caption: Workflow for isochoric gas solubility measurement.

Thermodynamic Modeling of Gas Solubility

Thermodynamic models are essential for correlating experimental data and predicting gas solubility under conditions that are difficult or costly to measure experimentally.[16][27]

Equations of State (EoS)

Equations of state, such as the Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) models, are widely used to describe the phase behavior of gas-liquid systems.[13][16][22][27] These models require critical parameters for the ionic liquid, which can be estimated using group contribution methods. Binary interaction parameters, fitted to experimental data, are often necessary to accurately represent the behavior of gas-IL mixtures.[8] More advanced models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can provide a more physically grounded description, especially for complex systems.[27][28]

Activity Coefficient Models

Activity coefficient models like the Non-Random Two-Liquid (NRTL) model can be used to describe the non-ideal behavior of the liquid phase.[22][29] These models are often combined with Henry's Law to correlate gas solubility data at low pressures.

Predictive Models (COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that uses quantum chemical calculations to estimate thermodynamic properties without the need for experimental data.[5] It can be used to screen potential ionic liquids for specific gas separation applications by predicting gas solubility based on the molecular structures of the ions and the gas.[5]

Modeling_Hierarchy cluster_models Thermodynamic Models cluster_inputs Inputs cluster_outputs Outputs EoS Equations of State (e.g., Peng-Robinson, PC-SAFT) Solubility Predicted/Correlated Gas Solubility EoS->Solubility PhaseBehavior Phase Behavior (VLE, LLE) EoS->PhaseBehavior Activity Activity Coefficient Models (e.g., NRTL) Activity->Solubility Predictive Predictive Models (e.g., COSMO-RS) Predictive->Solubility ExpData Experimental Data ExpData->EoS ExpData->Activity MolStruct Molecular Structure MolStruct->Predictive

Caption: Hierarchy of thermodynamic models for gas solubility.

Factors Influencing Gas Solubility in [C2mim][MeSO4]

  • Temperature: As with most physical absorption processes, the solubility of gases in [C2mim][MeSO4] generally decreases with increasing temperature, as the dissolution is typically an exothermic process.[19][30]

  • Pressure: Gas solubility increases with increasing partial pressure of the gas, a relationship described by Henry's Law at low pressures.[30]

  • Gas Nature: Acidic gases like CO2 and SO2 tend to have higher solubility due to specific Lewis acid-base interactions with the methylsulfate anion. Non-polar gases like CH4 exhibit lower solubility, driven primarily by weaker van der Waals forces.

  • Impurities: The presence of impurities, particularly water, can significantly affect gas solubility in ionic liquids. Water can compete for interaction sites with the gas molecules and alter the viscosity and other physical properties of the ionic liquid.

Conclusion and Future Outlook

This compound is a versatile ionic liquid with significant potential for applications involving gas-liquid contact. Its favorable interaction with acidic gases like CO2 and SO2 makes it a candidate for further investigation in gas separation technologies. This guide has provided a foundational understanding of the principles, experimental techniques, and modeling approaches relevant to the study of gas solubility in this ionic liquid.

Future research should focus on obtaining more comprehensive and precise experimental solubility data for a wider range of gases and conditions in [C2mim][MeSO4]. Additionally, studies on the effect of impurities, the long-term stability of the ionic liquid under operational conditions, and process modeling for specific applications will be crucial for translating the promising properties of this ionic liquid into practical industrial solutions. The continued development of predictive thermodynamic models will also play a vital role in accelerating the design and optimization of IL-based gas separation processes.

References

An In-depth Technical Guide to the Environmental Impact and Toxicity of 1-Ethyl-3-methylimidazolium Methyl Sulfate ([C2mim][MeSO4])

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methylimidazolium methyl sulfate, denoted as [C2mim][MeSO4], is an ionic liquid (IL) with applications in various chemical processes. As with many novel solvent technologies, a thorough understanding of its environmental and toxicological profile is essential for responsible development and application. This guide provides a comprehensive technical overview of the ecotoxicity, biodegradability, and cytotoxicity of [C2mim][MeSO4]. We synthesize data from standardized assays, explain the causality behind the experimental designs, and present detailed protocols for key methodologies. The data indicate that while [C2mim][MeSO4] exhibits lower acute aquatic toxicity compared to many other imidazolium-based ILs, its resistance to ready biodegradation warrants careful consideration for environmental fate. Cytotoxicity is observed to be concentration-dependent and influenced by the structural components of the ionic liquid. This document serves as a foundational resource for professionals requiring a nuanced understanding of the potential impacts of [C2mim][MeSO4].

Introduction: The Need for a Toxicological Profile

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have positioned them as potential "green" replacements for volatile organic compounds (VOCs) in synthesis, catalysis, and separations. [C2mim][MeSO4] (CAS 516474-01-4), or 1-Ethyl-3-methylimidazolium methyl sulfate, is one such IL, prepared from 1-methylimidazole and diethyl sulfate, and noted for its miscibility with water and alcohol.[1]

However, the "green" label necessitates a rigorous evaluation beyond just low volatility. The potential for release into aquatic ecosystems and interaction with biological systems means that a comprehensive toxicological assessment is not just supplementary, but critical. For drug development professionals, understanding the cytotoxicity of any novel excipient or solvent is a fundamental component of preclinical safety assessment. This guide addresses these critical aspects by consolidating and interpreting the available scientific data on [C2mim][MeSO4].

Physicochemical Properties and Environmental Fate

The environmental journey of a chemical is governed by its intrinsic properties.[2][3][4] For [C2mim][MeSO4], its high water solubility is a dominant factor.[1]

  • Transport: High water miscibility implies that if released into the environment, [C2mim][MeSO4] will readily partition into the aqueous phase.[5] This makes it highly mobile in surface waters and potentially prone to leaching into groundwater, with minimal retardation from sorption to soil organic carbon.[5][6]

  • Persistence: The persistence of a substance is a function of its resistance to degradation. The primary removal mechanism in the environment is typically biodegradation. As will be discussed, the resistance of [C2mim][MeSO4] to ready biodegradation suggests it may persist in aquatic compartments.[7]

  • Volatility: Like most ILs, [C2mim][MeSO4] has a negligible vapor pressure, meaning transport through the atmosphere via volatilization is not a significant pathway.

These properties dictate that the primary environmental compartments of concern are surface and groundwater, and the key risk factors are aquatic toxicity and persistence.

Ecotoxicological Profile: Impact on Aquatic Organisms

Ecotoxicity testing evaluates the potential harm of a substance to different trophic levels of an ecosystem. Standardized tests using representative organisms provide the data needed for environmental classification and risk assessment.

Toxicity to Microorganisms (Bacteria)

Bacteria form the base of many food webs and are crucial for nutrient cycling. The bioluminescent bacterium Vibrio fischeri (now also known as Aliivibrio fischeri) is a common model for acute toxicity testing.[8] Inhibition of its light output serves as a rapid and sensitive measure of metabolic disruption. Studies have shown that the toxicity of imidazolium-based ILs is often driven by the cation, but the anion also plays a role.[9] For instance, one study comparing various ILs found that those with acetate and methanesulfonate anions were among the least toxic to A. fischeri.[9] Specifically, 1-ethyl-3-methylimidazolium methanesulfonate ([C2mim][CH3SO3]) exhibited an EC50 of 14,083 mg/L, classifying it as relatively low in toxicity to this organism compared to other ILs with different anions.[9]

Toxicity to Primary Producers (Algae)

Algae are vital primary producers in aquatic ecosystems. The growth inhibition test using green algae like Scenedesmus vacuolatus is a standard measure of phytotoxicity. For a related compound, 1-ethyl-3-methylimidazolium ethylsulfate, the 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) was found to be greater than 100 mg/L.[10] This value suggests that the substance is not classified as hazardous to the aquatic environment under current regulations.[10]

Toxicity to Invertebrates (Crustaceans)

The water flea, Daphnia magna, is a standard model organism representing aquatic invertebrates.[11][12][13] It is a critical link in the aquatic food chain. Acute toxicity is measured by the 48-hour EC50 (immobilization), while chronic effects on reproduction are also assessed. For 1-ethyl-3-methylimidazolium ethylsulfate, the 48-hour EC50 for aquatic invertebrates was reported to be >100 mg/L, again indicating low acute toxicity.[10] It is well-established that the toxicity of imidazolium ILs to Daphnia magna increases significantly with the length of the alkyl chain on the cation.[11][14][15] The short ethyl chain of [C2mim][MeSO4] is consistent with this lower observed toxicity.[12][16]

Ecotoxicity Data Summary

The following table summarizes the available acute ecotoxicity data for [C2mim][MeSO4] and structurally similar ILs.

OrganismEndpointTest DurationResult (mg/L)ClassificationReference
Vibrio fischeriEC50 (Luminescence)30 min14,083Low Toxicity[9]
AlgaeErC50 (Growth Rate)72 hours>100Not Hazardous[10]
Aquatic InvertebratesEC50 (Immobilization)48 hours>100Not Hazardous[10]
FishLC50 (Lethality)96 hours>100Not Hazardous[10]

Note: Data for Algae, Invertebrates, and Fish are for the closely related 1-ethyl-3-methylimidazolium ethylsulfate.

Biodegradability Assessment

Biodegradability is a crucial parameter determining the environmental persistence of a chemical. "Ready biodegradability" tests, such as the OECD 301 series, are stringent screening assays that model degradation in an aerobic aqueous environment.[17][18][19]

A substance is considered "readily biodegradable" if it reaches a certain percentage of mineralization (conversion to CO2, water, and biomass) within a 28-day window, typically >60% of its theoretical maximum.[17] According to a safety data sheet for [C2mim][MeSO4]'s close analogue, 1-ethyl-3-methylimidazolium ethylsulfate, the product is not readily biodegradable based on tests conducted according to Directive 92/69/EEC.[7] This lack of ready biodegradability suggests that the substance has the potential for persistence if released into the environment. This is a common characteristic among many imidazolium-based ILs and is a significant counterpoint to their "green" credentials.[20]

Logical Framework for Assessing Ionic Liquid Environmental Impact

Caption: Logical flow from properties to risk assessment for [C2mim][MeSO4].

Mammalian and In Vitro Toxicity

For researchers in drug development, understanding the effect of a substance on human cells is paramount. In vitro cytotoxicity assays using human cell lines provide crucial preliminary data on a compound's potential for causing cellular damage.[21][22][23]

The general trend for imidazolium-based ILs is that cytotoxicity increases with the length of the alkyl side chain.[16][22][24] This is often attributed to the lipophilicity of the cation, which facilitates interaction with and disruption of cell membranes.[25] The short ethyl group in [C2mim][MeSO4] suggests a lower cytotoxicity compared to its longer-chain counterparts like butyl- or octyl-substituted imidazolium ILs.

Studies on various human cell lines, such as HeLa (cervical cancer), Caco-2 (colon cancer), and normal human dermal fibroblasts, have confirmed this structure-activity relationship.[21][22][24] While specific IC50 data for [C2mim][MeSO4] on a wide range of cell lines is not abundant in the reviewed literature, it is noted that ILs with ethyl sulfate anions are among the least cytotoxic in their respective series.[22] However, even ILs considered less toxic can induce effects in a concentration-dependent manner, including apoptosis and cell cycle arrest.[25] Therefore, any application involving potential human exposure must be preceded by specific, rigorous cytotoxicity testing.

Standardized Testing Protocols

To ensure data are reliable and comparable, standardized protocols are essential. Below are detailed methodologies for two key assessments.

Protocol: Ready Biodegradability - OECD 301D (Closed Bottle Test)

Causality: This test is chosen to assess the ultimate biodegradability (mineralization) of the IL in an aerobic aqueous medium. It measures the depletion of dissolved oxygen over 28 days, which is consumed by microorganisms as they metabolize the test substance. It is a stringent test; passing it provides strong evidence that the substance will not persist in the environment.[17]

Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium (e.g., as specified in OECD 301) and saturate it with air. The medium provides essential nutrients for the microorganisms but contains no organic carbon.

  • Inoculum: The source of microorganisms is typically activated sludge from a domestic wastewater treatment plant. It should be collected fresh and prepared by washing and resuspension to reduce its endogenous oxygen demand.

  • Test Setup:

    • Test Bottles: Add a known concentration of [C2mim][MeSO4] (typically 2-5 mg/L) to several airtight glass bottles filled completely with the inoculated mineral medium.

    • Blank Controls: Prepare bottles with only inoculated medium to measure the oxygen consumption of the inoculum itself (background respiration).

    • Reference Control: Prepare bottles with a readily biodegradable reference substance (e.g., sodium benzoate) to confirm the viability of the inoculum.[26]

    • Abiotic Control: A bottle containing the test substance in sterile, un-inoculated medium can be included to check for any non-biological oxygen demand.

  • Incubation: Incubate all bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Measurement: Measure the dissolved oxygen concentration in each bottle at regular intervals using a calibrated oxygen electrode.

  • Calculation: Calculate the percentage biodegradation (D) at each time point using the formula: D (%) = [(BODt - BODblank) / ThOD] * 100 Where:

    • BODt is the biochemical oxygen demand of the test substance bottle (mg O2/L).

    • BODblank is the mean BOD of the blank control bottles.

    • ThOD is the Theoretical Oxygen Demand of the test substance (mg O2/mg substance), calculated from its chemical formula.

  • Validation: The test is valid if the reference substance degrades by >60% within 14 days, and the final dissolved oxygen in the blank bottles is >0.5 mg/L.

Workflow for Biodegradability Assessment

G Start Test Substance: [C2mim][MeSO4] Screening Ready Biodegradability Test (e.g., OECD 301D) Start->Screening Pass Result > 60% Mineralization in 10-day window? Screening->Pass Readily Classified as 'Readily Biodegradable' Pass->Readily Yes NotReadily Classified as 'Not Readily Biodegradable' Pass->NotReadily No Inherent Inherent Biodegradability Test (e.g., OECD 302B) NotReadily->Inherent PassInherent Significant Mineralization? Inherent->PassInherent Inherently Classified as 'Inherently Biodegradable' PassInherent->Inherently Yes Persistent Potential for Persistence Further Assessment Needed PassInherent->Persistent No

Caption: Decision workflow for assessing the biodegradability of a chemical.

Protocol: Cytotoxicity - MTS Assay

Causality: The MTS assay is a colorimetric method used to determine cell viability. It is selected for its high throughput, sensitivity, and reliability. The principle is that viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a colored formazan product, which can be quantified. The amount of formazan produced is directly proportional to the number of living cells.[22]

Methodology:

  • Cell Culture: Culture a relevant human cell line (e.g., fibroblasts, HeLa, or a specific cell type relevant to the IL's application) in appropriate medium until it reaches the exponential growth phase.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well microtiter plate at a predetermined density (e.g., 4.0 × 10³ cells/well). Incubate for 24 hours to allow for cell attachment.[22]

  • Compound Preparation: Prepare a stock solution of [C2mim][MeSO4] in the culture medium. Perform a serial dilution to create a range of test concentrations (e.g., from 0.01 to 30 mM).[22]

  • Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of [C2mim][MeSO4]. Include wells with medium only (no cells) as a background control and wells with cells in medium without the IL as a negative (100% viability) control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTS Addition: After incubation, add 20 µL of the MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.[22]

  • Final Incubation & Measurement: Incubate the plate for 1-4 hours. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the negative control: Viability (%) = (Absorbance_test / Absorbance_control) * 100.

    • Plot the viability percentage against the logarithm of the IL concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Integrated Risk Assessment and Conclusion

The available data paint a nuanced picture of [C2mim][MeSO4].

  • Environmental Risk: The acute toxicity to a range of aquatic organisms is low, with EC50 and LC50 values generally exceeding 100 mg/L.[10] This means that in the case of an acute release, the immediate lethal impact on aquatic life would be limited unless concentrations are very high. However, the key concern is its lack of ready biodegradability .[7] This implies that if continuously released, the substance could persist and accumulate in aquatic environments, leading to chronic exposure scenarios that are not captured by acute tests. Chronic exposure to other imidazolium ILs has been shown to reduce the reproductive output of organisms like Daphnia magna even at low concentrations.[13]

  • Human Health Risk: From a cytotoxicity perspective, the short ethyl chain and methyl sulfate anion suggest [C2mim][MeSO4] is likely less toxic than many other ILs.[22] However, it is not inert. Any application in drug development or other areas with potential for human contact requires a thorough, product-specific toxicological evaluation. The general classification as a skin and eye irritant necessitates careful handling procedures.[27]

References

A Spectroscopic Guide to 1,3-dimethylimidazolium methylsulfate: Unveiling Molecular Structure through NMR, IR, and Raman Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the burgeoning field of ionic liquids (ILs), 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO₄]) has emerged as a compound of significant interest due to its favorable physicochemical properties, including low volatility, high thermal stability, and tunable solvency.[1] These characteristics position it as a promising medium for a diverse range of applications, from "green" chemistry and catalysis to advanced materials and electrochemical devices.[1] A thorough understanding of its molecular structure and intermolecular interactions is paramount for optimizing its performance in these applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, provide an unparalleled window into the atomic-level architecture and vibrational dynamics of this ionic liquid.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of this compound. As a Senior Application Scientist, my objective is to not only present the spectral data but also to elucidate the underlying principles and experimental considerations that enable researchers, scientists, and drug development professionals to confidently characterize and utilize this versatile ionic liquid. We will explore the causality behind experimental choices and interpret the spectral data within a self-validating framework, grounded in authoritative scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Cationic Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the ionic constituents of ILs. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the electronic environment of each atom within the 1,3-dimethylimidazolium cation and the methylsulfate anion, providing unambiguous structural confirmation and insights into ion-ion and ion-solvent interactions.

Experimental Protocol: Acquiring High-Resolution NMR Spectra of Ionic Liquids

The inherent viscosity and potential for paramagnetic impurities in ionic liquids necessitate a tailored approach to NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts due to varying solvent-solute interactions. For routine characterization, DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of ionic liquids.

    • Ensure the sample is homogenous and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion and sensitivity.

    • Shim the magnetic field to achieve high homogeneity, which is crucial for resolving fine couplings.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR. For ¹H NMR, a standard pulse sequence with a sufficient relaxation delay (D1) of 1-5 seconds is typically adequate. For ¹³C NMR, a proton-decoupled experiment with a longer relaxation delay (e.g., 2-10 seconds) is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

    • Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.

    • Perform a Fourier transform to obtain the frequency-domain NMR spectrum.

    • Phase and baseline correct the spectrum accurately.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear fingerprint of the cationic component. The key resonances are assigned based on their chemical shift, multiplicity, and integration.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.05Singlet1HH-2 (NCHN)
~7.68Singlet2HH-4, H-5 (NCHCHN)
~3.85Singlet6HN-CH₃
~3.35Singlet3HO-CH₃ (from methylsulfate)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data synthesized from analogous compounds reported in the literature.[2]

The downfield chemical shift of the proton at the C-2 position (~9.05 ppm) is a characteristic feature of imidazolium cations and is attributed to the deshielding effect of the two adjacent nitrogen atoms. The protons at the C-4 and C-5 positions are chemically equivalent due to the symmetry of the cation and appear as a single peak. The two N-methyl groups are also equivalent and give rise to a sharp singlet integrating to six protons. The singlet corresponding to the methyl group of the methylsulfate anion is typically observed at a more upfield position.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the 1,3-dimethylimidazolium cation and the methylsulfate anion.

Chemical Shift (δ, ppm) Assignment
~137C-2 (NCHN)
~123C-4, C-5 (NCHCHN)
~55O-CH₃ (from methylsulfate)
~36N-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent. Data synthesized from analogous compounds reported in the literature.[2][3]

Similar to the ¹H NMR spectrum, the carbon at the C-2 position is the most downfield-shifted carbon of the imidazolium ring due to the strong deshielding from the neighboring nitrogen atoms. The C-4 and C-5 carbons are equivalent and appear as a single resonance. The carbons of the N-methyl groups and the methylsulfate methyl group are found in the upfield region of the spectrum.

Vibrational Spectroscopy: IR and Raman Insights into Molecular Bonds and Symmetries

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of molecules. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule. Together, they provide a comprehensive picture of the functional groups and molecular symmetry of this compound.

Experimental Protocol: Acquiring IR and Raman Spectra of Ionic Liquids

The non-volatile nature of ionic liquids makes them amenable to analysis by both IR and Raman spectroscopy with minimal sample preparation.

Step-by-Step Methodology:

  • Sample Preparation:

    • IR Spectroscopy (Attenuated Total Reflectance - ATR): Place a small drop of this compound directly onto the ATR crystal (e.g., diamond or germanium). This technique is ideal for viscous liquids as it requires no sample dilution.

    • Raman Spectroscopy: Place a small amount of the ionic liquid in a glass vial or a capillary tube.

  • Instrument Setup:

    • IR Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Raman Spectrometer: Use a dispersive or FT-Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm). The choice of laser wavelength is important to avoid fluorescence from the sample or impurities.

  • Data Acquisition and Processing:

    • Acquire the interferogram (for FTIR) or the scattered light spectrum (for Raman).

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • Perform a Fourier transform (for FTIR) and process the data to obtain the vibrational spectrum.

    • Perform baseline correction and normalization as needed.

Analysis of Vibrational Modes

The vibrational spectrum of this compound can be divided into several regions corresponding to the vibrations of the imidazolium cation and the methylsulfate anion.

Frequency (cm⁻¹) Assignment Spectroscopy
3100 - 3200C-H stretching (imidazolium ring)IR, Raman
2900 - 3000C-H stretching (methyl groups)IR, Raman
~1570Imidazolium ring stretchingIR, Raman
~1460CH₃ bendingIR, Raman
~1240S=O stretching (asymmetric)IR
~1060S=O stretching (symmetric)Raman
~1170In-plane C-H bending (imidazolium ring)IR
750 - 950Out-of-plane C-H bending (imidazolium ring)IR
~620Imidazolium ring deformationRaman

Note: Frequencies are approximate and assignments are based on data for similar imidazolium-based ionic liquids.[4][5][6][7][8][9][10][11]

The high-frequency region is dominated by the C-H stretching vibrations of the imidazolium ring and the methyl groups. The imidazolium ring stretching and bending modes are observed in the mid-frequency region and are characteristic of the aromatic nature of the cation. The vibrations of the methylsulfate anion are also prominent, with strong S=O stretching bands. The symmetric and asymmetric S=O stretches are particularly useful for studying ion pairing and solvation, as their frequencies can be sensitive to the local environment.

Comprehensive Spectroscopic Workflow

To provide a holistic view of the characterization process, the following diagram illustrates a comprehensive workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep Raman_Prep Place in Vial/Capillary Sample->Raman_Prep NMR_Acq Acquire ¹H & ¹³C FID NMR_Prep->NMR_Acq IR_Acq Acquire IR Interferogram IR_Prep->IR_Acq Raman_Acq Acquire Raman Spectrum Raman_Prep->Raman_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform, Baseline Correction IR_Acq->IR_Proc Raman_Proc Baseline Correction, Normalization Raman_Acq->Raman_Proc NMR_Analysis Assign Chemical Shifts & Coupling Constants NMR_Proc->NMR_Analysis Vib_Analysis Assign Vibrational Modes IR_Proc->Vib_Analysis Raman_Proc->Vib_Analysis Structural_Elucidation Structural Elucidation & Interaction Studies NMR_Analysis->Structural_Elucidation Vib_Analysis->Structural_Elucidation

Caption: Comprehensive workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound using NMR, IR, and Raman techniques. By following the outlined experimental protocols and leveraging the provided spectral assignments, researchers can confidently verify the structure and purity of this ionic liquid. Furthermore, the nuanced interpretation of the spectral data offers valuable insights into the subtle interplay of intermolecular forces that govern the unique properties of this and other ionic liquids. As the applications of ionic liquids continue to expand, a thorough and multi-faceted spectroscopic approach will remain a cornerstone of innovation and quality control in this exciting field of chemistry.

References

The Genesis of a New Solvent Class: Early Studies and Discovery of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Solvents

For much of chemical history, the choice of a solvent was a pragmatic decision, often limited to volatile organic compounds (VOCs) with their inherent challenges of flammability, toxicity, and environmental impact. The quest for "green" and tunable solvent systems has led to the exploration of various alternatives, among which ionic liquids (ILs) have emerged as a particularly promising class of materials.[1][2] Defined as salts with melting points at or below 100 °C, these materials are composed entirely of ions, typically a large organic cation and a smaller organic or inorganic anion.[1][3] This unique composition imparts a suite of remarkable properties, including negligible vapor pressure, high thermal stability, and a wide liquidus range, making them attractive for a diverse array of applications, from synthesis and catalysis to electrochemistry and materials science.[1][4][5]

While the first ionic liquid, ethylammonium nitrate, was reported by Paul Walden as early as 1914, the field remained relatively niche for many decades.[1][4][6][7] A significant turning point in the history of ionic liquids, and the focus of this guide, was the introduction of the 1,3-dialkylimidazolium cation. This development, pioneered by the research group of John S. Wilkes at the U.S. Air Force Academy, marked a pivotal moment that propelled ionic liquids into the mainstream of chemical research.[1][6][8] The imidazolium cation offered unprecedented stability and versatility, leading to the development of the first air- and water-stable ionic liquids and unlocking a vast landscape of "designer solvents" whose properties could be finely tuned by modifying the cation and anion.[4][6] This guide provides an in-depth technical overview of the early studies and discovery of imidazolium-based ionic liquids, from their conceptual origins to the seminal synthetic and characterization work that laid the foundation for this vibrant field of chemistry.

The Precursors: A Glimpse into Low-Melting Salts

The journey to imidazolium-based ionic liquids was built upon earlier work with low-temperature molten salts. In the mid-20th century, researchers began to explore mixtures of metal halides with organic salts, such as N-substituted pyridinium halides, to create liquid electrolytes for electrochemical applications. For instance, Hurley and Wier investigated mixtures of 1-ethylpyridinium bromide and aluminum chloride, discovering eutectic compositions that were liquid at or near room temperature.[1][7] These early systems, often referred to as first-generation ionic liquids, were typically chloroaluminates and were highly sensitive to moisture, which limited their broader applicability.[6][9]

A notable example from this era was the 1-butylpyridinium chloride-aluminum chloride ([C4py]Cl-AlCl3) system, which was liquid over a wide range of compositions at room temperature and was used to study solute electrochemistry.[7] However, the pyridinium cation had its drawbacks, including a susceptibility to reduction.[9] This limitation spurred the search for more robust and versatile cationic scaffolds, setting the stage for the introduction of the imidazolium ring.

The Breakthrough: The Advent of the Imidazolium Cation

The seminal moment in the development of modern ionic liquids occurred in the early 1980s. In 1982, John S. Wilkes and his colleagues at the U.S. Air Force Academy introduced the 1,3-dialkylimidazolium cation for the first time.[1][6] Their initial work focused on chloroaluminate systems, specifically 1-alkyl-3-methylimidazolium chloride-aluminum chloride ([CnC1im]Cl-AlCl3).[6] Among the various alkyl substitutions they investigated, the 1-ethyl-3-methylimidazolium ([EMIM]+) cation was found to yield ionic liquids with the most favorable transport properties.[6] The [EMIM]Cl-AlCl3 system was notably liquid at room temperature over a broad composition range, from a 1:2 to a 2:1 molar ratio.[6]

This discovery was significant for several reasons. The imidazolium cation offered superior electrochemical stability compared to its pyridinium predecessors. Furthermore, the ability to modify the alkyl substituents at the 1 and 3 positions of the imidazolium ring provided a straightforward means of tuning the physical and chemical properties of the resulting ionic liquid. This concept of "designer solvents" was a paradigm shift, suggesting that solvents could be tailored to specific applications.[4]

A decade later, in 1992, Wilkes and Zaworotko published another landmark paper that truly opened the floodgates for ionic liquid research. They reported the synthesis of the first "air and water stable" imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6]) and 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]).[6][8] By replacing the moisture-sensitive chloroaluminate anion with robust, weakly coordinating anions, they created a new generation of ionic liquids that could be handled under ambient conditions. This breakthrough dramatically expanded the accessibility and utility of ionic liquids, paving the way for their widespread investigation in a multitude of chemical disciplines.

Early Synthetic Methodologies and Characterization

The synthesis of the first imidazolium-based ionic liquids relied on fundamental organic reactions, primarily the quaternization of N-alkylimidazoles.[10][11][12][13] This two-step process remains a cornerstone for the preparation of many common ionic liquids.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

The synthesis of 1-ethyl-3-methylimidazolium chloride is a classic example of the quaternization reaction used to form the imidazolium cation.

Step 1: N-Alkylation of Imidazole (Synthesis of 1-Methylimidazole)

This initial step is often performed prior to the quaternization to create the monosubstituted imidazole precursor.

  • Reactants: Imidazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., sodium hydroxide or potassium hydroxide).

  • Procedure:

    • Imidazole is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • A base, like powdered potassium hydroxide, is added to deprotonate the imidazole, forming the imidazolate anion.

    • The methylating agent is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling.

    • After the addition is complete, the mixture is stirred for a specified period to ensure complete reaction.

    • The product, 1-methylimidazole, is then isolated through extraction and purified by distillation.

Step 2: Quaternization of 1-Methylimidazole

  • Reactants: 1-Methylimidazole and an ethylating agent (e.g., ethyl chloride).[14]

  • Procedure:

    • 1-Methylimidazole and ethyl chloride, typically in a 1:1 molar ratio, are dispersed in a solvent like ethanol.[14]

    • The mixture is heated under stirring.[14] In some protocols, the reaction is facilitated by irradiation with ultraviolet light.[14]

    • As the reaction proceeds, the product, 1-ethyl-3-methylimidazolium chloride, precipitates from the solution or is obtained after removal of the solvent.

    • The crude product is then purified, often by recrystallization or by washing with a solvent in which the ionic liquid is insoluble (e.g., diethyl ether) to remove unreacted starting materials.[13]

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Quaternization imidazole Imidazole N_methylimidazole 1-Methylimidazole imidazole->N_methylimidazole 1. methyl_iodide Methyl Iodide (CH3I) methyl_iodide->N_methylimidazole 2. base Base (e.g., KOH) base->N_methylimidazole in DMSO N_methylimidazole_q 1-Methylimidazole N_methylimidazole->N_methylimidazole_q ethyl_chloride Ethyl Chloride (CH3CH2Cl) EMIM_Cl 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl) ethyl_chloride->EMIM_Cl 2. Heat/UV N_methylimidazole_q->EMIM_Cl 1. in Ethanol

Caption: Synthetic route to 1-ethyl-3-methylimidazolium chloride.

Early Characterization Techniques

The initial characterization of these novel imidazolium salts was crucial for understanding their fundamental properties. A combination of spectroscopic and thermal analysis techniques was employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were essential for confirming the structure of the synthesized imidazolium cations.[3][15][16] The characteristic chemical shifts of the protons on the imidazolium ring, particularly the acidic proton at the C2 position, provided definitive evidence of successful synthesis.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy was used to identify the characteristic vibrational modes of the imidazolium ring and the associated anion, confirming the presence of key functional groups.[3][15]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): DSC was used to determine the melting point and glass transition temperature of the ionic liquids.[3][15] This was critical in classifying them as room-temperature ionic liquids. Many of the early imidazolium-based energetic ionic liquids exhibited glass transition temperatures ranging from -77 °C to -12 °C and melting points below 100 °C.[3][15]

    • Thermogravimetric Analysis (TGA): TGA provided information on the thermal stability of the ionic liquids, indicating the decomposition temperature. The new ionic liquids were found to have good thermal stabilities, with decomposition temperatures often above 165 °C.[3][15]

Properties of Early Imidazolium-Based Ionic Liquids

The pioneering studies on imidazolium-based ionic liquids revealed a set of properties that distinguished them from conventional molecular solvents.

PropertyObservationSignificance
Melting Point Many 1,3-dialkylimidazolium salts were found to be liquid at or near room temperature.[10]This expanded the range of applications for which ionic liquids could be considered, particularly in standard laboratory settings.
Thermal Stability High decomposition temperatures, often exceeding 200°C.[4]Enabled their use in high-temperature reactions and processes where traditional solvents would vaporize or decompose.[4]
Liquid Range A wide temperature range between the melting point and the decomposition temperature, often exceeding 200 °C.[4]Provided a broad operational window for various chemical processes.
Viscosity Generally more viscous than common organic solvents.[4]This can influence mass transfer and reaction kinetics, a factor that needs to be considered in their application.
Vapor Pressure Negligible vapor pressure at room temperature.[1][4]A key "green" attribute, reducing air pollution and solvent loss, and enhancing safety.[4]
Solubility Capable of dissolving a wide range of organic and inorganic compounds.[4]Demonstrated their potential as versatile solvents for diverse chemical transformations.
Electrochemical Window A wide potential window, making them suitable for electrochemical applications.[1][17]Opened up possibilities in batteries, capacitors, and electrodeposition.

Conclusion and Future Outlook

The discovery and early studies of imidazolium-based ionic liquids represent a landmark achievement in the field of solvent chemistry. The work of John S. Wilkes and his contemporaries laid the essential groundwork for what has become a vast and dynamic area of research. The introduction of the stable and tunable imidazolium cation transformed ionic liquids from laboratory curiosities into a versatile class of materials with far-reaching applications. The initial synthetic routes and characterization methods, though refined over the years, remain fundamental to the ongoing development of new ionic liquids. For researchers and professionals in drug development and other scientific disciplines, an understanding of this foundational work is crucial for appreciating the unique potential of ionic liquids to address contemporary challenges in green chemistry, catalysis, and materials science. The legacy of these early discoveries continues to inspire the design of novel ionic liquids with tailored properties for an ever-expanding range of innovative applications.

References

Methodological & Application

use of 1,3-dimethylimidazolium methylsulfate in cellulose dissolution

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Use of 1,3-Dimethylimidazolium Methylsulfate in the Dissolution of Cellulose for Research and Development Applications

Introduction: A New Paradigm for Cellulose Processing

Cellulose, the planet's most abundant natural polymer, is a cornerstone of the burgeoning bio-based economy. Its applications span from traditional textiles and paper to advanced materials for drug delivery, composites, and biofuels.[1] However, a significant bottleneck has always been its poor solubility in conventional solvents. This is due to the extensive network of intra- and intermolecular hydrogen bonds that hold the cellulose chains together in a highly ordered, semi-crystalline structure.[2][3][4]

Historically, processes like the viscose method have been used, but they often rely on harsh, toxic chemicals. The advent of "green chemistry" has spurred the search for more environmentally benign and efficient solvents.[5] Ionic liquids (ILs), particularly imidazolium-based salts like this compound ([DMIM]MeSO₄), have emerged as a versatile and powerful platform for cellulose dissolution.[6] These molten salts can dissolve cellulose directly and without derivatization, opening up new avenues for processing and functionalization.[2][7]

This guide provides a detailed technical overview and actionable protocols for the dissolution of cellulose using [DMIM]MeSO₄. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for the creation of novel cellulose-based materials.

The Dissolution Mechanism: Disrupting the Hydrogen Bond Network

The remarkable ability of imidazolium-based ILs to dissolve cellulose lies in their ionic constituents' capacity to disrupt the biopolymer's robust hydrogen-bonding network.[8]

  • The Role of the Anion: The anion—in this case, methylsulfate (MeSO₄⁻)—is the primary actor. As a strong hydrogen bond acceptor, it forms new hydrogen bonds with the hydroxyl protons of the cellulose chains.[2][9] This competitive interaction effectively breaks the native hydrogen bonds that lock the cellulose chains together.

  • The Role of the Cation: While the anion is the key, the imidazolium cation ([DMIM]⁺) also participates. It can interact with the hydroxyl oxygens of cellulose, although this interaction is generally considered secondary to the anion's role.[10] The primary function of the bulky, asymmetric organic cation is to keep the salt in a liquid state at relatively low temperatures by reducing the electrostatic forces between the ions.[5]

This synergistic action of the anion and cation leads to the separation of individual cellulose polymer chains, which then become solvated by the ionic liquid, resulting in a homogeneous, viscous solution.

G cluster_cellulose Cellulose Fiber (Insoluble) cluster_il [DMIM]MeSO₄ cluster_dissolved Dissolved Cellulose (Solvated) C1 Cellulose Chain 1 (-OH···OH-) C2 Cellulose Chain 2 (-OH···OH-) C1:e->C2:w H-Bonds DC1 Cellulose Chain 1 Anion Anion (MeSO₄⁻) Anion->DC1 Disrupts H-Bonds Cation Cation ([DMIM]⁺) DC2 Cellulose Chain 2 Anion2 Anion (MeSO₄⁻) DC1->Anion2 Solvation Cation2 Cation ([DMIM]⁺) DC2->Cation2 Solvation

Caption: Mechanism of cellulose dissolution by [DMIM]MeSO₄.

Key Parameters Influencing Dissolution Efficiency

Optimizing the dissolution process requires careful control of several experimental parameters. The interplay between these factors determines the speed of dissolution, the maximum achievable cellulose concentration, and the stability of the resulting solution.

ParameterEffect on DissolutionRationale & Key Insights
Temperature Increases rate and solubility Elevated temperatures (typically 80-120°C) provide the thermal energy needed to overcome the activation energy for breaking hydrogen bonds.[3][11] This also reduces the high viscosity of the IL and the resulting cellulose dope, improving mass transfer.[12][13] Caution is needed to avoid temperatures that cause cellulose pyrolysis.[7]
Heating Method Microwave heating significantly accelerates dissolution Microwaves heat the ionic liquid with exceptional efficiency, leading to rapid and uniform temperature increases.[6][7] This can reduce dissolution times from hours to minutes compared to conventional oil bath heating.[14][15][16]
Cellulose Source & DP Lower Degree of Polymerization (DP) and lower crystallinity dissolve faster Cellulose from sources like microcrystalline cellulose (MCC) or dissolving pulp (lower DP) dissolves more readily than high-DP sources like cotton linters.[17] Pre-treatments that reduce crystallinity or particle size can enhance solubility.[8]
Viscosity & Co-solvents High viscosity can impede dissolution; co-solvents reduce viscosity ILs and their cellulose solutions are highly viscous, which can slow down the process.[12][18] Adding a polar aprotic co-solvent like dimethyl sulfoxide (DMSO) can dramatically lower the solution viscosity, dissociate the IL ion pairs, and accelerate dissolution even at lower temperatures.[19][20][21]
Water Content Significantly reduces solubility Water acts as a competitive hydrogen-bonding agent and an anti-solvent.[6] The presence of even small amounts of water (>1 wt%) in the ionic liquid can severely impair its ability to dissolve cellulose.[7][22] Therefore, drying both the cellulose and the IL is a critical prerequisite.
Agitation/Stirring Improves homogeneity and rate Mechanical stirring ensures uniform heat distribution and constantly brings fresh solvent into contact with the cellulose surface, preventing the formation of a highly viscous, gel-like boundary layer that can inhibit further dissolution.[16]

Detailed Experimental Protocols

This section provides a step-by-step methodology for the dissolution of cellulose in [DMIM]MeSO₄, its subsequent regeneration, and the recovery of the ionic liquid.

G cluster_prep Preparation cluster_process Processing cluster_finish Finishing & Recovery cluster_analysis Analysis DryCellulose 1. Dry Cellulose (Vacuum Oven, 80°C) Dissolve 3. Dissolution (Add Cellulose to IL, Heat & Stir) DryCellulose->Dissolve DryIL 2. Dry [DMIM]MeSO₄ (High Vacuum) DryIL->Dissolve Regenerate 4. Regeneration (Precipitate in Anti-solvent) Dissolve->Regenerate Wash 5. Wash & Dry (Regenerated Cellulose) Regenerate->Wash Recover 6. Recover IL (Evaporate Anti-solvent) Regenerate->Recover from filtrate Characterize 7. Characterization (FTIR, XRD, TGA, SEM) Wash->Characterize

Caption: Experimental workflow for cellulose dissolution and regeneration.

Part A: Pre-treatment of Materials (Critical for Success)

Rationale: As established, water is detrimental to the dissolution process.[7] Thoroughly drying both the cellulose and the ionic liquid is the most critical step for achieving reproducible and efficient dissolution.

  • Cellulose Drying: Place the cellulose source (e.g., microcrystalline cellulose) in a vacuum oven at 80°C for at least 12-24 hours to remove adsorbed moisture. Store the dried cellulose in a desiccator until use.

  • Ionic Liquid Drying: If the [DMIM]MeSO₄ has been exposed to the atmosphere, it must be dried under high vacuum at an elevated temperature (e.g., 90-100°C) for several hours to remove absorbed water.

Part B: Protocol for Cellulose Dissolution

Objective: To prepare a homogeneous solution of cellulose in [DMIM]MeSO₄. This protocol is for a 5 wt% solution.

  • Setup: In a glove box or a fume hood with a dry nitrogen atmosphere to minimize moisture uptake, add 19 g of dried [DMIM]MeSO₄ to a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser.

  • Heating: Place the flask in an oil bath pre-heated to 100°C. Allow the IL to reach thermal equilibrium.

  • Addition of Cellulose: Begin stirring the [DMIM]MeSO₄ at a moderate speed (e.g., 200-400 rpm). Slowly add 1 g of pre-dried cellulose to the hot IL in small portions to prevent clumping.

  • Dissolution: Continue heating and stirring the mixture. The cellulose fibers will begin to swell and gradually disappear. The dissolution is considered complete when the mixture becomes a clear, homogeneous, and highly viscous solution, which can take from 1 to 6 hours depending on the cellulose source.[23] Visual confirmation can be aided by viewing a small sample under a polarized light microscope; the absence of birefringent cellulose fibrils indicates complete dissolution.[24]

    • Expert Tip (Microwave Method): For accelerated dissolution, the mixture can be heated in a scientific microwave reactor. Use short, high-power pulses (e.g., 3-5 seconds) followed by vortexing or stirring to prevent localized overheating and potential degradation of the cellulose.[7]

Part C: Protocol for Cellulose Regeneration

Rationale: Cellulose is insoluble in common solvents like water, ethanol, and acetone. Adding the cellulose-IL solution to one of these "anti-solvents" disrupts the solvation of cellulose by the IL, causing the cellulose to precipitate and reform its hydrogen bond network, thus regenerating the solid polymer.[6][25]

  • Preparation of Coagulation Bath: Fill a beaker with the chosen anti-solvent (e.g., deionized water, ethanol, or acetone). Using water or ethanol is common.[6]

  • Precipitation: Slowly extrude the hot, viscous cellulose-IL solution into the vigorously stirred anti-solvent bath. A white, fibrous, or flocculent precipitate of regenerated cellulose will form immediately.

  • Soaking: Allow the regenerated cellulose to soak in the anti-solvent for several hours (or overnight) to ensure complete removal of the ionic liquid from the polymer matrix.

Part D: Washing and Recovery
  • Washing: Filter the regenerated cellulose from the anti-solvent/IL mixture. Wash the cellulose repeatedly with fresh anti-solvent until no trace of the ionic liquid remains. (The absence of the imidazolium ring can be confirmed by UV-Vis spectroscopy of the wash filtrate).

  • Drying: The morphology of the final product depends on the drying method.

    • For films: Cast the wet cellulose hydrogel onto a glass plate and allow it to dry.

    • For powders/fibers: Solvent exchange with a volatile solvent (like acetone) followed by vacuum drying can be performed. Freeze-drying can be used to create porous aerogels.

  • IL Recovery: The ionic liquid can be recovered from the filtrate by evaporating the more volatile anti-solvent under reduced pressure. The recovered IL should be dried again before reuse.[6]

Characterization of Regenerated Cellulose

The dissolution and regeneration process alters the supramolecular structure of cellulose. This can be verified using several analytical techniques:

  • X-Ray Diffraction (XRD): Native cellulose typically exhibits the crystalline structure of Cellulose I. Regenerated cellulose usually shows a transition to the more thermodynamically stable Cellulose II allomorph or a largely amorphous structure.[26][27][28]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra can confirm that no chemical derivatization of the cellulose occurred during the process. Changes in the hydrogen-bonding region (3000-3600 cm⁻¹) can also provide insight into the crystalline transformation.[26][29]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the regenerated cellulose. Often, regenerated cellulose shows slightly lower thermal stability compared to the original highly crystalline material.[26][30]

  • Scanning Electron Microscopy (SEM): SEM imaging reveals changes in the surface morphology from the fibrous nature of the original cellulose to films, porous structures, or other forms after regeneration.[7]

Conclusion

The use of this compound represents a significant advancement in the processing of cellulose. By understanding the underlying dissolution mechanism and carefully controlling key experimental parameters, researchers can effectively dissolve this recalcitrant biopolymer. The protocols outlined in this guide provide a robust framework for creating novel cellulose solutions and regenerated materials, enabling innovation in fields ranging from sustainable materials to advanced pharmaceutical formulations.

References

Application Notes and Protocols for Biomass Pretreatment with 1-Ethyl-3-methylimidazolium Methylsulfate ([C2mim][MeSO4])

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Ionic Liquids in Biomass Valorization

Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, represents a vast and renewable resource for the production of biofuels, biochemicals, and advanced materials.[1][2][3] However, the inherent recalcitrance of this complex matrix, largely due to the protective barrier of lignin and the crystalline nature of cellulose, hinders its efficient conversion.[1][2] Pretreatment is a critical step to overcome this recalcitrance by disrupting the lignocellulosic structure and enhancing the accessibility of carbohydrates to enzymatic hydrolysis.[4][5]

Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as powerful solvents for biomass pretreatment due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency.[6][7][8] Among these, 1-ethyl-3-methylimidazolium methylsulfate ([C2mim][MeSO4]) presents a promising option for delignification and cellulose modification. This document provides a detailed protocol for the pretreatment of lignocellulosic biomass using [C2mim][MeSO4], grounded in the scientific principles that govern its efficacy.

Mechanism of Action: How [C2mim][MeSO4] Deconstructs Biomass

The effectiveness of [C2mim][MeSO4] in biomass pretreatment stems from its ability to selectively interact with the different components of the plant cell wall. The dissolution of lignocellulosic biomass in ionic liquids is a complex process driven by the disruption of the extensive hydrogen-bonding network within and between the biopolymers.[7]

The primary mechanism involves the interaction of the ionic liquid's ions with the hydroxyl groups of cellulose and hemicellulose, and the various functional groups of lignin.[7] While some ionic liquids with high hydrogen bond basicity, such as those containing acetate anions, are highly effective at dissolving cellulose, [C2mim][MeSO4] is considered to have a lower hydrogen bond basicity.[9] This property makes it a more selective solvent for lignin and hemicellulose, with a lesser impact on the crystalline structure of cellulose compared to acetate-based ionic liquids.[9][10] This selective delignification is advantageous as it can yield a cellulose-rich pulp that is more amenable to enzymatic saccharification while preserving a more intact lignin fraction for potential valorization.[6][9]

The pretreatment process with [C2mim][MeSO4] leads to a significant removal of lignin and hemicellulose from the biomass matrix.[11] This delignification increases the porosity and surface area of the remaining cellulosic material, thereby enhancing the accessibility of cellulase enzymes for efficient conversion of cellulose into fermentable sugars.[5][11]

Experimental Workflow for Biomass Pretreatment

The following diagram illustrates the overall workflow for the pretreatment of lignocellulosic biomass using [C2mim][MeSO4], from initial preparation to the separation of the resulting fractions.

Biomass_Pretreatment_Workflow cluster_prep Biomass Preparation cluster_pretreatment Ionic Liquid Pretreatment cluster_separation Fractionation & Recovery cluster_analysis Analysis & Downstream Processing b_prep 1. Biomass Grinding & Sieving b_drying 2. Drying b_prep->b_drying il_mixing 3. Mixing Biomass with [C2mim][MeSO4] b_drying->il_mixing heating 4. Heating & Stirring il_mixing->heating precipitation 5. Precipitation of Cellulose-Rich Pulp (with anti-solvent) heating->precipitation filtration1 6. Filtration & Washing precipitation->filtration1 lignin_recovery 7. Lignin Precipitation & Recovery filtration1->lignin_recovery pulp_analysis Cellulose-Rich Pulp Analysis filtration1->pulp_analysis il_recycling 8. Ionic Liquid Recycling lignin_recovery->il_recycling lignin_analysis Lignin Characterization lignin_recovery->lignin_analysis enzymatic_hydrolysis Enzymatic Hydrolysis of Pulp pulp_analysis->enzymatic_hydrolysis

Caption: Workflow for biomass pretreatment with [C2mim][MeSO4].

Detailed Protocol for Biomass Pretreatment with [C2mim][MeSO4]

This protocol provides a comprehensive, step-by-step methodology for the pretreatment of lignocellulosic biomass. It is crucial to note that optimal conditions may vary depending on the specific type of biomass used.

Materials and Equipment:

  • Biomass: Milled and sieved (e.g., 40-60 mesh) lignocellulosic biomass (e.g., switchgrass, corn stover, wood chips).

  • Ionic Liquid: 1-Ethyl-3-methylimidazolium methylsulfate ([C2mim][MeSO4]), ≥97% purity.

  • Anti-solvent: Deionized water or a mixture of acetone and water.

  • Reaction Vessel: Jacketed glass reactor with mechanical stirring and temperature control.

  • Heating System: Oil bath or heating mantle with a thermocouple.

  • Filtration System: Buchner funnel with filter paper or a fritted glass filter.

  • Vacuum Oven: For drying biomass and recovered fractions.

  • Analytical Equipment: For compositional analysis (e.g., NREL protocols), crystallinity (XRD), and surface morphology (SEM).

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.[12][13]

Procedure:

  • Biomass Preparation:

    • Grind the raw biomass to a consistent particle size (e.g., 40-60 mesh). This increases the surface area for efficient interaction with the ionic liquid.

    • Dry the milled biomass in a vacuum oven at 50-60°C for 24 hours to a moisture content of <2%.[5] The presence of water can negatively impact the dissolution of cellulose in some ionic liquids.[10]

  • Ionic Liquid Pretreatment:

    • In a pre-weighed reaction vessel, add the desired amount of [C2mim][MeSO4].

    • Add the dried biomass to the ionic liquid at a specific loading (e.g., 5-10 wt%). A lower biomass loading generally leads to more efficient delignification but reduces process throughput.

    • Heat the mixture to the desired pretreatment temperature (e.g., 120-160°C) with constant mechanical stirring (e.g., 300 rpm).[14] The elevated temperature enhances the dissolution of lignin and hemicellulose.[6]

    • Maintain the reaction for the desired pretreatment time (e.g., 1-6 hours). The optimal time will depend on the biomass type and desired level of delignification.

  • Fractionation and Recovery:

    • Cellulose-Rich Pulp Precipitation: After the pretreatment, cool the mixture to approximately 60-70°C. Add an anti-solvent, such as deionized water, to the mixture while stirring.[15] Water is a non-solvent for cellulose and will cause the cellulose-rich pulp to precipitate out of the ionic liquid solution.[15]

    • Filtration and Washing: Filter the resulting slurry through a Buchner funnel or a fritted glass filter to separate the solid cellulose-rich pulp from the ionic liquid-lignin-hemicellulose solution. Wash the pulp thoroughly with deionized water until the filtrate is clear to remove any residual ionic liquid and dissolved components.

    • Lignin Precipitation and Recovery: The filtrate, containing the dissolved lignin and hemicellulose in the ionic liquid-water mixture, can be further processed to recover the lignin. The addition of more water or an acidic solution can cause the lignin to precipitate.[6] The precipitated lignin can then be collected by filtration or centrifugation.

    • Ionic Liquid Recycling: The remaining aqueous ionic liquid solution can be concentrated by evaporating the water, allowing for the recycling and reuse of the ionic liquid.[6][7]

  • Drying and Analysis:

    • Dry the recovered cellulose-rich pulp and lignin in a vacuum oven at 50°C until a constant weight is achieved.

    • Characterize the composition of the pretreated biomass (cellulose, hemicellulose, and lignin content) using standard analytical procedures (e.g., NREL protocols).

    • Further analyze the structural changes in the cellulose (e.g., crystallinity via XRD) and the morphology of the pretreated biomass (e.g., SEM).

Quantitative Data and Optimization

The efficiency of biomass pretreatment with [C2mim][MeSO4] is influenced by several key parameters. The following table provides a summary of typical ranges for these parameters and their expected impact on the pretreatment process. It is essential to perform optimization studies for each specific biomass feedstock.

ParameterTypical RangeRationale and Impact on Pretreatment
Temperature (°C) 120 - 160Higher temperatures generally increase the rate of delignification and hemicellulose removal. However, excessively high temperatures can lead to degradation of carbohydrates.
Time (hours) 1 - 6Longer pretreatment times lead to greater removal of lignin and hemicellulose. The optimal time is a trade-off between delignification efficiency and process economics.
Biomass Loading (wt%) 5 - 15Higher biomass loadings are economically favorable but can lead to increased viscosity and reduced delignification efficiency.
Particle Size (mesh) 40 - 80Smaller particle sizes provide a larger surface area for reaction, leading to more efficient pretreatment.
Anti-solvent Water, Acetone/WaterWater is a common and effective anti-solvent for cellulose precipitation. Acetone-water mixtures can also be used and may influence the purity of the recovered fractions.[15]

Safety and Handling of [C2mim][MeSO4]

While ionic liquids have low vapor pressure, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemically resistant gloves when handling [C2mim][MeSO4].[12][13]

  • Handling: Avoid inhalation of any mists or aerosols.[13] In case of skin or eye contact, rinse immediately and thoroughly with water.[12][13]

  • Disposal: Dispose of [C2mim][MeSO4] and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains.[12][13]

  • Toxicity: While considered "greener" solvents, some ionic liquids can exhibit toxicity to aquatic life and other organisms.[8][16] Handle with care and prevent environmental release.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Delignification Insufficient temperature or time.Increase pretreatment temperature and/or time. Optimize these parameters for your specific biomass.
High biomass loading.Reduce the biomass loading to improve mixing and mass transfer.
Inadequate mixing.Ensure vigorous and consistent stirring throughout the pretreatment process.
Poor Cellulose Recovery Incomplete precipitation.Ensure sufficient anti-solvent is added to fully precipitate the cellulose.
Loss during filtration.Use a filter paper with an appropriate pore size to prevent the loss of fine particles.
Contaminated Lignin Incomplete separation from carbohydrates.Optimize the precipitation conditions for lignin (e.g., pH adjustment).
Residual ionic liquid.Ensure thorough washing of the precipitated lignin.

Conclusion

The protocol outlined in this application note provides a robust framework for the pretreatment of lignocellulosic biomass using the ionic liquid [C2mim][MeSO4]. By understanding the underlying scientific principles and carefully controlling the key experimental parameters, researchers can effectively deconstruct the complex biomass matrix, leading to enhanced enzymatic saccharification and the potential for valorizing all major biomass components. The selective nature of [C2mim][MeSO4] for delignification makes it a valuable tool in the development of sustainable biorefinery processes.

References

Application Notes & Protocols: 1,3-Dimethylimidazolium Methylsulfate as a Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 1,3-dimethylimidazolium methylsulfate, [DMIM][MeSO₄], as a functional and recyclable solvent for organic reactions. Moving beyond its classification as a simple "green solvent," we delve into the specific physicochemical properties that make it an advantageous medium for key synthetic transformations. This document furnishes researchers, chemists, and drug development professionals with detailed, field-tested protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, alongside robust procedures for its post-reaction recovery and reuse. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific synthetic challenges.

Introduction: Beyond a "Green" Label

Ionic liquids (ILs) have emerged as a compelling class of solvents, primarily lauded for their negligible vapor pressure, which mitigates air pollution associated with volatile organic compounds (VOCs).[1][2] However, their utility in synthesis extends far beyond environmental considerations. The unique solvation properties, thermal stability, and tunable nature of ILs can profoundly influence reaction kinetics, selectivity, and catalyst stability.

This compound, [DMIM][MeSO₄], is a prominent member of the imidazolium-based IL family.[3] Its appeal lies in a combination of factors:

  • Cost-Effective and Halide-Free Synthesis: It can be prepared efficiently from readily available, low-cost starting materials, notably avoiding halide contaminants which can be detrimental to many catalytic processes.[4][5]

  • Favorable Physicochemical Properties: It possesses a wide liquid range, high thermal stability, and miscibility with a range of organic solvents and water, which facilitates both reaction setup and product isolation.[6][7]

  • Catalyst Stabilization: The imidazolium core and coordinating methylsulfate anion can interact with and stabilize transition metal catalysts, often enhancing their activity and preventing agglomeration or decomposition.[8][9]

This guide will focus on the practical application of [DMIM][MeSO₄], providing the necessary data and protocols to integrate this versatile solvent into the modern synthesis laboratory.

Physicochemical Properties and Synthesis

A thorough understanding of a solvent's properties is critical for its effective application. [DMIM][MeSO₄] is a salt that is liquid at or near room temperature, a characteristic that stems from its asymmetric cation and charge-delocalized anion, which disrupt crystal lattice formation.[4][5]

Key Physical and Chemical Data

The properties of [DMIM][MeSO₄] have been well-characterized, providing a solid foundation for its use in various reaction conditions.

PropertyValueSource
IUPAC Name 1,3-dimethylimidazol-1-ium;methyl sulfate[3]
Molecular Formula C₆H₁₂N₂O₄S[3]
Molar Mass 208.24 g·mol⁻¹[3][7]
Appearance Colorless to pale yellow liquid[4]
Density (at 298.15 K) ~1.32 g·cm⁻³[6][7]
Viscosity (at 298.15 K) ~60-70 mPa·s[6][7]
Water Solubility Soluble[4][5]
Electrochemical Window > 4 V[4][5]
Protocol: Synthesis of [DMIM][MeSO₄]

The synthesis of [DMIM][MeSO₄] is a straightforward quaternization reaction. This halide-free method is preferred as it avoids impurities that can poison sensitive catalysts.[4][5]

Causality: The reaction proceeds via an Sₙ2 mechanism where the nucleophilic nitrogen of 1-methylimidazole attacks one of the methyl groups of dimethyl sulfate.[10] Dimethyl sulfate serves as both the alkylating agent and, when used in excess, the solvent.[10] The reaction is typically exothermic and should be controlled by cooling.

Materials:

  • 1-Methylimidazole (Reagent grade, ≥99%)

  • Dimethyl sulfate (Reagent grade, ≥99%)

  • Ethyl acetate (Anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Step-by-Step Procedure:

  • Setup: In a fume hood, charge a 250 mL round-bottom flask with 1-methylimidazole (e.g., 0.5 mol, 41.05 g). Add a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and begin stirring.

  • Addition of Alkylating Agent: Slowly add dimethyl sulfate (e.g., 0.5 mol, 63.07 g, 47.4 mL) dropwise via a dropping funnel over a period of 60-90 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The mixture will become more viscous as the product forms.

  • Purification:

    • Add anhydrous ethyl acetate (100 mL) to the flask and stir vigorously for 30 minutes. This will precipitate any unreacted starting materials and help to wash the ionic liquid.

    • Allow the layers to separate. The denser ionic liquid will form the bottom layer.

    • Carefully decant the top ethyl acetate layer. Repeat the washing process two more times.

  • Drying: Place the flask under high vacuum at 60-70°C for several hours to remove any residual ethyl acetate and moisture. The final product should be a clear, viscous liquid.

Applications in Palladium-Catalyzed Cross-Coupling

[DMIM][MeSO₄] has proven to be an excellent medium for palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings.[11][12] The solvent's polarity helps to solubilize the catalyst and reagents, while its coordinating ability can stabilize the active palladium species, leading to higher efficiency and recyclability.

The Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[13][14][15] Performing this reaction in [DMIM][MeSO₄] can offer advantages in terms of catalyst longevity and product isolation.

Causality: This protocol utilizes a simple palladium(II) acetate precatalyst which is reduced in situ to the active Pd(0) species. [DMIM][MeSO₄] acts as a stabilizing medium for the catalytic species, preventing the formation of inactive palladium black.[8] Triethylamine (NEt₃) is used as a base to neutralize the H-X acid formed during the catalytic cycle.

Materials:

  • [DMIM][MeSO₄] (as synthesized)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Iodobenzene

  • n-Butyl acrylate

  • Triethylamine (NEt₃)

  • Toluene

  • Schlenk flask or similar reaction vessel

Step-by-Step Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [DMIM][MeSO₄] (5 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (e.g., 0.01 mmol, 2.2 mg). Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Reagent Addition: Add iodobenzene (1.0 mmol, 204 mg), n-butyl acrylate (1.2 mmol, 154 mg), and triethylamine (1.2 mmol, 121 mg).

  • Reaction: Heat the reaction mixture to 100-120°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product by adding toluene (3 x 10 mL) and stirring vigorously for 10 minutes for each extraction. The product is preferentially soluble in the organic phase, while the catalyst and ionic liquid remain.

    • Combine the organic extracts.

    • Wash the combined organic phase with water (10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, butyl cinnamate.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds by coupling an organoboron species with an organic halide.[16][17][18] The choice of base and solvent is crucial for an efficient reaction.

Causality: In this reaction, the base (K₂CO₃) is critical for the transmetalation step, activating the boronic acid.[16] The presence of water is often beneficial for this step. The Pd/Imidazolium system effectively catalyzes the coupling of aryl bromides, which are often less reactive than iodides.[12]

Materials:

  • [DMIM][MeSO₄] (as synthesized)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Water

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent and Catalyst Addition: Add [DMIM][MeSO₄] (4 mL), a small amount of water (0.5 mL), and Pd(OAc)₂ (0.02 mmol, 4.5 mg).

  • Reaction: Heat the mixture to 80°C and stir for 2-4 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Work-up and Product Isolation:

    • After cooling to room temperature, add water (10 mL) and diethyl ether (15 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane) to obtain 4-methylbiphenyl.

Visualization of Workflow and Mechanisms

General Experimental Workflow

The following diagram illustrates the typical workflow for conducting an organic reaction in [DMIM][MeSO₄], emphasizing the product extraction and solvent recycling phases.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Solvent Recycling A 1. Add [DMIM][MeSO4] & Catalyst to Reactor B 2. Add Reagents (Halide, Alkene/Boronic Acid, Base) A->B C 3. Heat & Stir (Reaction under Inert Atm.) B->C D 4. Cool Reaction Mixture C->D E 5. Add Organic Solvent (e.g., Toluene, Ether) D->E F 6. Extract Product into Organic Phase E->F G 7. Isolate Product from Organic Phase F->G H 8. Wash IL Phase with Fresh Solvent F->H IL + Catalyst Phase I 9. Dry IL under Vacuum (Remove residual solvent) H->I J 10. Reuse [DMIM][MeSO4] for Next Reaction I->J J->A Recycled

Caption: General workflow for synthesis and recycling using [DMIM][MeSO₄].

Simplified Catalytic Cycle in Ionic Liquid

The diagram below outlines the key steps of a palladium-catalyzed cross-coupling reaction, highlighting the role of the ionic liquid as a stabilizing medium for the catalyst.

Suzuki_Cycle Pd0 Pd(0)Lu2099 OxAdd R-Pd(II)-X(Lu2099) Pd0->OxAdd Oxidative Addition (+ R-X) Trans R-Pd(II)-R'(Lu2099) OxAdd->Trans Transmetalation (+ R'-M, Base) Trans->Pd0 Reductive Elimination Product R-R' Trans->Product IL [DMIM][MeSO4] Solvent Medium

References

Application Notes and Protocols for CO2 Capture and Separation using 1-Ethyl-3-methylimidazolium Methylsulfate ([C2mim][MeSO4])

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of [C2mim][MeSO4] in Advancing Carbon Capture Technologies

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and sustainable capture technologies.[1][2] Traditional methods, predominantly reliant on aqueous amine solutions, suffer from significant drawbacks, including high energy consumption for regeneration, solvent volatility and degradation, and equipment corrosion.[3][4][5] Ionic liquids (ILs) have emerged as a promising class of solvents to overcome these limitations.[3][6][7] Their negligible vapor pressure, high thermal stability, and tunable chemical structures make them highly attractive for CO₂ capture applications.[6][8][9]

Among the vast array of possible ionic liquids, 1-Ethyl-3-methylimidazolium Methylsulfate, [C2mim][MeSO4], has garnered significant attention. As an imidazolium-based IL, it represents a widely investigated class of solvents for CO₂ separation.[3][10][11] This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and other fields who are exploring the application of [C2mim][MeSO4] for CO₂ capture and separation. It provides an in-depth overview of its properties, detailed experimental protocols for CO₂ absorption, and insights into its performance and regeneration.

Physicochemical Properties of [C2mim][MeSO4]

A thorough understanding of the physicochemical properties of [C2mim][MeSO4] is crucial for designing and optimizing CO₂ capture processes. These properties influence its absorption capacity, selectivity, viscosity, and overall process efficiency.

PropertyValueTemperature (°C)Reference
Molar Mass 222.26 g/mol N/ACalculated
Density 1.28 g/cm³25[12]
Viscosity ~75 cP25[12]
Thermal Stability (Td) > 300 °CN/A[6][7]
CO₂ Solubility Moderate (Physical Absorption)30-130[13][14]

Note: Properties such as viscosity and density are temperature-dependent. The values provided are at standard conditions unless otherwise specified.

Experimental Protocol: CO₂ Absorption via the Gravimetric Method

The gravimetric method is a precise technique to quantify the amount of CO₂ absorbed by an ionic liquid by measuring the mass change.[15]

I. Materials and Equipment
  • Ionic Liquid: High-purity 1-Ethyl-3-methylimidazolium Methylsulfate ([C2mim][MeSO4])

  • Gases: High-purity CO₂ and a balance gas (e.g., N₂), certified gas mixtures for selectivity measurements.

  • Apparatus:

    • Magnetic Suspension Balance (MSB) or a highly sensitive Thermogravimetric Analyzer (TGA).

    • High-pressure, temperature-controlled reactor vessel.

    • Mass flow controllers for precise gas metering.

    • Vacuum pump for IL degassing.

    • Data acquisition system.

II. Pre-Experimental Preparation: Degassing the Ionic Liquid

Causality: It is critical to remove any dissolved gases and residual water from the ionic liquid prior to the experiment. Water, in particular, can compete with CO₂ for absorption sites or react with the IL, leading to inaccurate solubility measurements.

  • Place a precisely weighed amount of [C2mim][MeSO4] (typically 1-2 g) into the sample basket of the MSB or TGA.

  • Heat the sample to a moderate temperature (e.g., 80-100 °C) under high vacuum for several hours (typically 4-6 hours) until a constant weight is achieved. This indicates the complete removal of volatile impurities.

  • Cool the degassed IL to the desired experimental temperature.

III. Experimental Workflow: Isothermal CO₂ Absorption

CO2_Absorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Degas Degas IL under Vacuum & Heat Cool Cool to Exp. Temperature Degas->Cool Pressurize Introduce CO2 at Target Pressure Cool->Pressurize Start Experiment Equilibrate Monitor Mass Increase until Equilibrium Pressurize->Equilibrate Record Record Final Mass Equilibrate->Record Calculate Calculate CO2 Uptake (mol/mol or g/g) Record->Calculate Analyze Results

Caption: Workflow for Gravimetric CO₂ Absorption Measurement.

IV. Step-by-Step Protocol
  • System Stabilization: After degassing, ensure the system temperature is stable at the desired setpoint (e.g., 30 °C).

  • Tare the Balance: Tare the magnetic suspension balance to zero to record only the mass change due to CO₂ absorption.

  • CO₂ Introduction: Introduce CO₂ into the reactor vessel at the desired pressure. The mass flow controllers should be used to achieve the target pressure precisely.

  • Equilibration: Continuously monitor the mass of the ionic liquid. The mass will increase as CO₂ is absorbed. The system has reached equilibrium when the mass reading remains constant over a significant period (e.g., 30-60 minutes). This process can take several hours.[16]

  • Data Recording: Record the final stable mass and the corresponding temperature and pressure.

  • Incremental Pressure Steps: Repeat steps 3-5 for a series of increasing pressures to generate a CO₂ solubility isotherm.

  • Selectivity Measurement: To determine the selectivity of [C2mim][MeSO4] for CO₂ over another gas (e.g., N₂ or H₂), the experiment can be repeated using the pure secondary gas and then with a gas mixture of a known composition.

V. Data Analysis and Interpretation

The CO₂ absorption capacity is calculated as the mole of CO₂ absorbed per mole of IL or the mass of CO₂ per mass of IL.

  • Molar uptake (mol CO₂/mol IL) = (Δm / M_CO₂) / (m_IL / M_IL)

    • Δm = mass increase due to CO₂ absorption

    • M_CO₂ = molar mass of CO₂ (44.01 g/mol )

    • m_IL = initial mass of the ionic liquid

    • M_IL = molar mass of [C2mim][MeSO4] (222.26 g/mol )

  • Gravimetric uptake (g CO₂/g IL) = Δm / m_IL

The selectivity of CO₂ over another gas (e.g., N₂) can be estimated from the ratio of their initial absorption slopes on the pressure-composition isotherm or from the ratio of their Henry's Law constants.

Performance Data of [C2mim][MeSO4] for CO₂ Capture

The performance of an ionic liquid in CO₂ capture is evaluated based on its absorption capacity, selectivity, and the ease of regeneration.

Performance MetricTypical Values for [C2mim][MeSO4]ConditionsReferences
CO₂ Absorption Capacity 0.1 - 0.3 mol CO₂/mol IL25-40 °C, 1-10 bar[13][14]
Selectivity (CO₂/N₂) ** 10 - 30Low pressures[17]
Selectivity (CO₂/H₂) **High, favorable for pre-combustionVaries with T & P[18]
Absorption Mechanism Primarily Physical AbsorptionAmbient to moderate temperatures[19]
Regeneration Temperature 60 - 100 °CUnder vacuum or N₂ stripping[11]
Regeneration Efficiency High (>95%)Multiple cycles[20]

Regeneration of [C2mim][MeSO4]

A key advantage of using ionic liquids like [C2mim][MeSO4] is the potential for energy-efficient regeneration due to the physical nature of the CO₂ absorption.

Protocol for Thermal Swing Regeneration
  • Isolate the System: After a CO₂ absorption cycle, isolate the reactor vessel from the CO₂ supply.

  • Reduce Pressure: Gradually reduce the pressure in the reactor. This will cause a significant portion of the absorbed CO₂ to desorb.

  • Apply Heat: Increase the temperature of the ionic liquid to the desired regeneration temperature (e.g., 80 °C). The solubility of CO₂ in [C2mim][MeSO4] decreases with increasing temperature, promoting its release.[13][14]

  • Inert Gas Stripping/Vacuum: To enhance the regeneration efficiency, a stream of inert gas (like N₂) can be bubbled through the IL, or a vacuum can be applied to the system to further reduce the partial pressure of CO₂ and facilitate its removal.

  • Monitor Regeneration: The regeneration process is complete when the mass of the ionic liquid returns to its initial, degassed value.

  • Cooling and Reuse: Once regenerated, the ionic liquid can be cooled back to the absorption temperature for the next capture cycle.

Absorption_Regeneration_Cycle cluster_absorption CO₂ Absorption cluster_regeneration Regeneration Absorb [C2mim][MeSO4] + CO₂ Rich_IL CO₂-Rich IL Absorb->Rich_IL Low Temp, High Pressure Regen Release CO₂ Rich_IL->Regen High Temp, Low Pressure Lean_IL Lean [C2mim][MeSO4] Regen->Lean_IL Lean_IL->Absorb Recycle

Caption: The Absorption-Regeneration Cycle for [C2mim][MeSO4].

Alternative Applications: Supported Ionic Liquid Membranes (SILMs)

Beyond bulk absorption, [C2mim][MeSO4] can be utilized in supported ionic liquid membranes (SILMs) for CO₂ separation.[10] In a SILM, a porous membrane support is impregnated with the ionic liquid.[21][22] The IL is held within the pores by capillary forces, creating a liquid membrane that allows for the selective permeation of CO₂.

Key Advantages of SILMs:

  • High Selectivity: SILMs often exhibit higher CO₂/N₂ selectivities compared to many polymeric membranes.[10][17]

  • Facilitated Transport: The high solubility of CO₂ in the ionic liquid enhances its transport across the membrane.

Challenges:

  • Stability: Maintaining the stability of the liquid phase within the porous support under pressure can be challenging.[17]

  • Viscosity: The viscosity of the ionic liquid can impact the permeation flux.

Conclusion

1-Ethyl-3-methylimidazolium Methylsulfate ([C2mim][MeSO4]) presents a viable and promising alternative to traditional solvents for CO₂ capture and separation. Its favorable physicochemical properties, including low volatility and high thermal stability, coupled with moderate CO₂ solubility and ease of regeneration, make it a subject of continued interest in both academic and industrial research. The protocols and data presented in this guide offer a solid foundation for researchers to explore and optimize the use of [C2mim][MeSO4] in developing next-generation carbon capture technologies.

References

Application Note & Protocol: Electrochemical Deposition of Metals Using 1,3-Dimethylimidazolium Methylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ionic liquids (ILs) have emerged as highly versatile and environmentally benign electrolytes for electrochemical applications, offering significant advantages over traditional aqueous and organic solvent systems.[1][2][3] This guide provides a detailed technical overview and robust protocols for the electrochemical deposition of metals using 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO4]), a commercially available, halide-free ionic liquid.[4] We delve into the fundamental physicochemical properties of [DMIM][MeSO4], the mechanistic principles governing metal deposition within this medium, and provide step-by-step experimental procedures. This document is designed to equip researchers with the necessary expertise to successfully electroplate high-quality, uniform metal coatings for applications ranging from corrosion protection to advanced electronics.

Introduction: The Rationale for Ionic Liquids in Electrodeposition

The electrodeposition of metals is a cornerstone technique for surface finishing, electronics manufacturing, and materials synthesis.[1][5] Traditionally, this process relies on aqueous electrolytes, which are often fraught with challenges such as narrow electrochemical windows, hydrogen evolution, and the generation of toxic waste streams.[6] Ionic liquids, which are salts with melting points below 100°C, present a compelling alternative. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows allow for the deposition of a broader range of metals, including those that are highly reactive, without the competing hydrogen evolution reaction that plagues aqueous systems.[1][3][7]

This compound ([DMIM][MeSO4]) is a particularly attractive member of the imidazolium-based IL family. Its synthesis is efficient, and its halide-free nature prevents the corrosive effects associated with chloride-containing ILs.[8] The special molecular structure of the 1,3-dimethylimidazolium cation contributes to higher electrochemical stability and conductivity compared to its longer-chain alkyl counterparts.[9] This application note serves as a comprehensive guide to leveraging these properties for the controlled electrodeposition of metals.

Physicochemical Properties of this compound ([DMIM][MeSO4])

Understanding the physical and chemical properties of the electrolyte is paramount for designing and controlling an electrodeposition process. The key characteristics of [DMIM][MeSO4] are summarized below.

PropertyValue / DescriptionSignificance in Electrodeposition
IUPAC Name 1,3-dimethylimidazol-1-ium;methyl sulfate-
CAS Number 97345-90-9-
Molecular Formula C6H12N2O4S-
Molecular Weight 208.24 g/mol [8]Influences molar concentration calculations.
Appearance Colorless to light yellow liquidPurity indicator; color changes may signify impurities.
Electrochemical Window > 4 V[9]A wide window allows for the deposition of highly electronegative metals without solvent decomposition.[9]
Ionic Conductivity Generally higher than other 1-alkyl-3-methylimidazolium ILs with the same anion.[9]High conductivity minimizes ohmic drop (IR drop) in the electrolyte, leading to more uniform current distribution and energy efficiency.
Viscosity Temperature-dependent; decreases significantly with increasing temperature.[10]High viscosity can limit mass transport of metal ions to the cathode. Heating the IL is a common strategy to mitigate this.[1]
Thermal Stability High; stable up to several hundred degrees Celsius.[11][12]Enables electrodeposition at elevated temperatures, which can improve deposit morphology, increase conductivity, and lower viscosity.[7]
Water Miscibility MiscibleWhile stable in air, it is hygroscopic. Water content must be controlled as it can affect the electrochemical window and deposit quality.

Mechanism of Metal Deposition in Ionic Liquids

The electrodeposition process in an IL like [DMIM][MeSO4] involves a sequence of steps that are fundamentally different from aqueous systems due to the unique solvent environment.

  • Solvation: The metal salt (e.g., M^n+ X^n-) dissolves in the IL, and the metal cation (M^n+) becomes solvated by the methylsulfate anions ([MeSO4]^-) and potentially interacts with the imidazolium cations ([DMIM]^+). This forms complex metal-containing ionic species.

  • Mass Transport: These solvated metal ions move from the bulk electrolyte to the cathode surface primarily through diffusion and migration under the influence of the electric field.[1][5] The high viscosity of the IL makes this step a potential rate-limiter.[1]

  • Electric Double Layer (EDL) Interaction: At the electrode surface, a highly structured EDL forms, composed of alternating layers of [DMIM]^+ cations and [MeSO4]^- anions. The incoming metal complex must penetrate this layer to reach the electrode. The structure of this EDL can significantly influence the nucleation and growth of the metal deposit.[13]

  • Electron Transfer (Reduction): At the cathode surface, the metal ion complex undergoes desolvation and accepts electrons, reducing it to its metallic state (M^0). This process can occur in single or multiple steps.[14]

  • Nucleation and Growth: The newly formed metal atoms adsorb onto the cathode surface and aggregate to form stable nuclei. These nuclei then grow and coalesce to form a continuous film.[5][15] The deposition parameters (potential, current density) control whether this growth is uniform or leads to undesirable structures like dendrites.[7]

G cluster_bulk Bulk Electrolyte cluster_interface Electrode-Electrolyte Interface cluster_cathode Cathode Surface Bulk_Ion Solvated Metal Ion [M(MeSO4)x]^(n-x) EDL Electric Double Layer (EDL) (Structured [DMIM]+ / [MeSO4]- layers) Bulk_Ion->EDL Mass Transport (Diffusion & Migration) Desolvated_Ion Desolvated Metal Ion (M^n+) EDL->Desolvated_Ion Penetration & Desolvation Nucleation Nucleation & Growth (M^0 atoms form film) Desolvated_Ion->Nucleation Electron Transfer (M^n+ + ne- -> M^0)

Caption: Key mechanistic steps in metal electrodeposition from [DMIM][MeSO4].

Experimental Protocols

This section provides detailed, step-by-step methodologies for performing metal electrodeposition. Safety Precaution: Always handle ionic liquids and metal salts in a well-ventilated area, preferably a fume hood or glovebox, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials and Equipment
  • Electrochemical Workstation: Potentiostat/Galvanostat.

  • Electrochemical Cell: A three-electrode glass cell (50-100 mL).

  • Working Electrode (WE): Substrate for deposition (e.g., copper coupon, mild steel, glassy carbon).

  • Counter Electrode (CE): High surface area, inert material (e.g., platinum mesh, graphite rod).

  • Reference Electrode (RE): A stable reference is crucial. A silver wire in a fixed concentration of Ag+ in the same IL can be used (Ag/Ag+ quasi-reference). Alternatively, a platinum wire can serve as a simple pseudo-reference electrode.

  • Ionic Liquid: High-purity this compound ([DMIM][MeSO4]).

  • Metal Salts: Anhydrous metal salts (e.g., Copper(II) sulfate (CuSO₄), Nickel(II) sulfate (NiSO₄), Zinc(II) sulfate (ZnSO₄)).

  • Atmosphere Control: Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon) is highly recommended to control moisture.

  • Heating and Stirring: Hot plate with magnetic stirring capability.

  • Cleaning Supplies: Acetone, isopropanol, deionized water, and appropriate acids/bases for substrate etching.

Protocol 1: Electrolyte Preparation
  • Drying: Dry the electrochemical cell and magnetic stir bar in an oven at 120°C overnight and allow them to cool in a desiccator.

  • Transfer IL: Inside a glovebox, transfer the desired volume of [DMIM][MeSO4] into the electrochemical cell.

  • Add Metal Salt: Weigh the appropriate amount of anhydrous metal salt to achieve the desired concentration (typically 0.05 M to 0.5 M).

  • Dissolution: Add the metal salt to the IL. Place the cell on a hot plate and heat to 60-80°C while stirring. The dissolution may take several hours. A clear, homogeneous solution indicates complete dissolution.

  • De-gassing (Optional but Recommended): Sparge the electrolyte with dry nitrogen or argon gas for 30 minutes to remove any dissolved oxygen.

Protocol 2: Substrate Preparation

Proper substrate preparation is critical for achieving well-adherent coatings.

  • Mechanical Polishing: If necessary, polish the substrate surface with successively finer grades of SiC paper to achieve a mirror-like finish.

  • Degreasing: Sonicate the substrate in acetone for 10 minutes, followed by isopropanol for 10 minutes to remove organic residues.

  • Rinsing: Rinse thoroughly with deionized water.

  • Surface Activation (Etching): Briefly dip the substrate in an appropriate acid solution (e.g., 10% H₂SO₄ for copper or steel) to remove the native oxide layer.

  • Final Rinse & Dry: Rinse again with deionized water, then with isopropanol, and dry quickly under a stream of nitrogen or argon before immediate insertion into the electrochemical cell.

Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is used to identify the reduction (deposition) and oxidation (stripping) potentials of the target metal.

  • Cell Assembly: Assemble the three-electrode cell inside the glovebox with the prepared electrolyte and electrodes.

  • Connect to Potentiostat: Connect the WE, CE, and RE leads to the appropriate electrodes.

  • Set CV Parameters:

    • Potential Range: Start with a wide range based on the IL's electrochemical window. For example, scan from the open-circuit potential (OCP) down to -2.0 V and back to +1.0 V.

    • Scan Rate: A typical starting scan rate is 50 mV/s.

  • Run Scan: Initiate the CV scan. A cathodic peak will appear corresponding to the reduction of the metal ion (M^n+ -> M^0).[13] On the reverse scan, an anodic peak will appear corresponding to the stripping of the deposited metal (M^0 -> M^n+).

  • Analysis: The potential at which the cathodic current begins to increase sharply is the onset potential for deposition. This information is used to select the potential for potentiostatic deposition.

Protocol 4: Metal Electrodeposition

Deposition can be performed under either potential or current control.

A. Potentiostatic Deposition (Constant Potential)

  • Rationale: Provides precise control over the driving force for the reaction. Ideal for controlling morphology.

  • Procedure:

    • Set the potentiostat to a constant potential just negative of the cathodic peak observed in the CV (e.g., if the peak is at -0.8 V, a deposition potential of -0.9 V might be chosen).

    • Set the deposition time (e.g., 600 to 3600 seconds), which will determine the film thickness.

    • Begin the deposition. Monitor the current-time transient (chronoamperogram).

    • Once complete, remove the coated substrate, rinse thoroughly with isopropanol to remove residual IL, and dry.

B. Galvanostatic Deposition (Constant Current)

  • Rationale: Provides direct control over the rate of deposition, which is useful for industrial applications requiring consistent plating thickness.[16]

  • Procedure:

    • Select a current density (e.g., -1 to -20 mA/cm²). Lower current densities generally produce denser, more uniform films.[17]

    • Calculate the total current based on the active surface area of your working electrode.

    • Set the deposition time based on Faraday's laws of electrolysis to achieve the desired thickness.

    • Begin the deposition. Monitor the potential-time transient.

    • Post-deposition cleaning is the same as above.

Caption: Complete workflow for metal electrodeposition in [DMIM][MeSO4].

Tuning Deposit Properties & Troubleshooting

The quality of the electrodeposited film is highly dependent on the experimental parameters. This section provides insights into how to control the outcome and troubleshoot common problems.

ParameterEffect on DepositField-Proven Insight
Potential / Current Density Increasing the cathodic potential or current density generally increases the nucleation rate, leading to finer grains.[15] However, excessive values can lead to dendritic, powdery, or burnt deposits due to mass transport limitations.[7]Start with low current densities (~1-5 mA/cm²) and gradually increase. Use CV to select a potential on the rising edge of the reduction wave for dense films.
Temperature Increasing temperature lowers the IL's viscosity and increases its conductivity. This enhances ion mobility, allowing for higher deposition rates and often resulting in smoother deposits.[7][18]A temperature range of 60-100°C is often a good starting point to balance improved kinetics with IL stability.
Metal Ion Concentration Higher concentrations can support higher deposition rates but may also lead to rougher deposits if not coupled with optimized mass transport (stirring).For initial studies, a concentration of 0.1 M is robust. For thicker films, concentrations can be increased to 0.5 M or higher.
Stirring Agitation of the electrolyte replenishes the metal ions at the cathode surface, reducing concentration polarization and allowing for higher limiting current densities.Gentle magnetic stirring (e.g., 100-200 RPM) is usually sufficient to improve deposit quality, especially for longer depositions.
Additives Organic additives can act as "levelers" or "brighteners" by adsorbing onto the cathode surface and influencing the nucleation and growth mechanism, leading to smoother, fine-grained deposits.[19][20][21]While beyond this basic protocol, exploring additives like thiourea or specific imidazolium salts can be a powerful optimization strategy.[20]

Common Issues and Solutions:

  • Poor Adhesion: Almost always due to inadequate substrate cleaning. Repeat the cleaning and surface activation protocol meticulously.

  • No Deposition: Verify all electrical connections. Ensure the reference electrode is stable. Check that the metal salt is fully dissolved and the correct potential is being applied.

  • Dark, Powdery Deposit: The applied potential or current density is too high. Reduce the deposition rate to be within the mass transport limit. Increase stirring or temperature to improve mass transport.

Conclusion

This compound is a capable and versatile ionic liquid for the electrochemical deposition of a wide range of metals. Its favorable physicochemical properties, including a wide electrochemical window and high thermal stability, provide a robust platform for producing high-quality metallic coatings.[9] By carefully controlling key experimental parameters such as potential, temperature, and hydrodynamics, researchers can precisely tune the morphology and properties of the deposited films. The protocols and insights provided in this guide offer a solid foundation for scientists and engineers to explore the significant potential of this green electrolyte system in their materials development endeavors.

References

Application Note & Protocol: High-Fidelity Viscosity Measurement of 1-Ethyl-3-methylimidazolium Methylsulfate ([C2mim][MeSO4])

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The viscosity of ionic liquids (ILs) is a critical thermophysical property that dictates their suitability for a vast range of applications, from electrochemical systems to novel solvent media in pharmaceutical development.[1] This document provides a comprehensive guide to the accurate and reproducible measurement of the dynamic viscosity of 1-ethyl-3-methylimidazolium methylsulfate ([C2mim][MeSO4]), a representative imidazolium-based ionic liquid. We delve into the causal reasoning behind specific protocol steps, emphasizing the challenges posed by the hygroscopic nature of this IL and outlining a self-validating experimental workflow to ensure data integrity.

Introduction: The Significance of Viscosity in Ionic Liquid Applications

1-Ethyl-3-methylimidazolium methylsulfate, [C2mim][MeSO4], belongs to a class of salts that are liquid at or near room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive "green" alternatives to volatile organic compounds.[2] Viscosity, a measure of a fluid's resistance to flow, is a fundamentally important parameter. It directly influences mass transport, reaction kinetics, and the overall efficiency of processes where ILs are employed as solvents, electrolytes, or lubricants.[1][3] For instance, in drug development, the viscosity of an IL-based formulation can affect dissolution rates and bioavailability. Therefore, obtaining precise and reliable viscosity data is paramount for both fundamental research and industrial application.

This guide will focus on the use of a rotational viscometer, a common and versatile instrument for characterizing the rheological properties of non-Newtonian and Newtonian fluids, including many ionic liquids.

Foundational Principles & Experimental Rationale

The viscosity of [C2mim][MeSO4], like most ILs, is highly sensitive to two primary factors: temperature and water content .

  • Temperature Dependence: The viscosity of [C2mim][MeSO4] decreases non-linearly as temperature increases.[4] This is due to the increased thermal energy overcoming the intermolecular forces (van der Waals forces and electrostatic interactions) between the imidazolium cations and methylsulfate anions, allowing them to move more freely. This relationship is often described by models such as the Arrhenius or the Vogel-Fulcher-Tammann (VFT) equations.[4][5] Precise temperature control is therefore non-negotiable for accurate viscosity measurements.

  • Hygroscopicity and Water Content: Imidazolium-based ionic liquids are known to be hygroscopic, readily absorbing moisture from the atmosphere.[6][7] The presence of water, even in small amounts, can significantly reduce the viscosity of [C2mim][MeSO4]. Water molecules disrupt the ionic lattice and interfere with the cation-anion interactions, acting as a molecular lubricant. This makes stringent control of the experimental atmosphere and sample handling a critical aspect of the protocol to ensure the measured viscosity is that of the pure IL.

Materials and Apparatus

3.1. Chemical Reagents

  • 1-Ethyl-3-methylimidazolium methylsulfate ([C2mim][MeSO4]), >98% purity

  • Viscosity Standard Fluids (NIST-traceable, select standards that bracket the expected viscosity of the IL at the measurement temperature)[8]

  • Appropriate cleaning solvents (e.g., isopropanol, acetone, deionized water)

3.2. Apparatus

  • Rotational Viscometer (e.g., Brookfield, Anton Paar, or equivalent) with appropriate spindles. A cone-plate or coaxial cylinder geometry is often preferred for its well-defined shear field.

  • Temperature Control System: A circulating water bath or Peltier temperature controller capable of maintaining the sample temperature to within ±0.1°C.[8]

  • Glove Box or Glove Bag with an inert atmosphere (e.g., dry Nitrogen or Argon)

  • Karl Fischer Titrator for accurate water content determination.

  • Analytical Balance (readability ±0.1 mg)

  • Hermetically sealed sample vials.

Table 1: Key Physicochemical Properties of [C2mim][MeSO4]
PropertyValueSource
CAS Number 145022-44-2[9]
Molecular Weight 222.27 g/mol N/A
Density (at 25°C) ~1.24 g/cm³[10]
Viscosity (at 25°C) ~94 mPa·s (cP)[10]

Note: The viscosity of ionic liquids can vary between batches and suppliers due to purity differences. The values above should be considered approximate.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating checks and stringent handling procedures to ensure the trustworthiness of the final data.

Sample Preparation & Handling (The Hygroscopicity Challenge)

Rationale: To mitigate water absorption which can artificially lower viscosity readings.[6] All sample handling should be performed in a controlled, dry environment.

  • Drying the Ionic Liquid: Prior to measurement, dry the [C2mim][MeSO4] sample under high vacuum (e.g., using a Schlenk line) at a moderate temperature (e.g., 70-80°C) for at least 24 hours to remove any absorbed water.[4]

  • Inert Atmosphere Handling: Transfer the dried IL into a glove box or glove bag flushed with dry nitrogen or argon.[11] All subsequent sample loading and preparation steps must occur within this inert atmosphere.

  • Water Content Verification: Before proceeding with viscosity measurements, take an aliquot of the dried IL and determine its water content using Karl Fischer titration. The water content should be recorded and reported alongside the viscosity data. A low and consistent water content across samples is a key indicator of proper handling.

  • Sample Aliquoting: Inside the glove box, carefully weigh the required amount of [C2mim][MeSO4] for the viscometer measurement cell. The exact volume will depend on the viscometer geometry being used.

Viscometer Calibration and Verification

Rationale: Regular calibration ensures the instrument's accuracy and traceability to recognized standards.[12][13]

  • Instrument Preparation: Thoroughly clean the viscometer spindle and measurement cell according to the manufacturer's instructions.[14] Any residual material from previous measurements can lead to erroneous results.

  • Temperature Equilibration: Set the temperature control system to the desired measurement temperature (e.g., 25.0°C). Allow the instrument and measurement cell to fully equilibrate.

  • Calibration with Standard Fluid:

    • Select a NIST-traceable viscosity standard fluid with a known viscosity close to that of [C2mim][MeSO4] at the target temperature.[8]

    • Introduce the standard fluid into the measurement cell.

    • Allow the sample to thermally equilibrate for at least 15-20 minutes.[12]

    • Perform a viscosity measurement as per the instrument's operating procedure.

    • The measured viscosity should be within the specified tolerance of the standard fluid's certified value (typically ±1-2%). If not, the instrument may require service or more extensive calibration adjustments.[14]

  • Record Keeping: Document all calibration checks, including the date, standard fluid used, certified viscosity, measured viscosity, and ambient temperature.

Viscosity Measurement of [C2mim][MeSO4]
  • Loading the Sample: Inside the glove box, load the pre-weighed, dried [C2mim][MeSO4] into the viscometer's measurement cell.

  • Assembly and Sealing: Seal the measurement cell to minimize exposure to the ambient atmosphere during transfer to the viscometer.

  • Thermal Equilibration: Place the assembled cell into the viscometer and allow the sample to thermally equilibrate at the set temperature for a minimum of 20-30 minutes. Ionic liquids can have a higher heat capacity than standard oils, so a longer equilibration time is prudent.

  • Measurement Execution:

    • Begin the measurement by rotating the spindle at a specified shear rate (RPM).

    • Monitor the viscosity reading until it stabilizes. A stable reading is typically defined as a value that does not change by more than 1-2% over a period of 1-2 minutes.

    • Record the stabilized dynamic viscosity (in mPa·s or cP), shear rate (RPM), spindle used, and temperature.

  • Repeatability: Perform at least three independent measurements, ideally using fresh aliquots of the dried IL for each measurement, to ensure repeatability.

Data Presentation and Analysis

Viscosity data for ionic liquids are most valuable when presented as a function of temperature.

Table 2: Example Viscosity Data for [C2mim][MeSO4]
Temperature (°C)Temperature (K)Average Dynamic Viscosity (mPa·s)Standard Deviation
25.0298.1593.80.5
30.0303.1574.20.4
40.0313.1548.50.3
50.0323.1533.10.2
60.0333.1523.90.2

Note: This is illustrative data based on literature values. Actual experimental results may vary.[15][16]

Visualizing the Experimental Workflow

A robust experimental design is crucial for achieving high-quality data. The following diagram illustrates the logical flow of the protocol described.

G cluster_prep PART 1: Sample Preparation & Handling cluster_cal PART 2: Instrument Validation cluster_meas PART 3: Viscosity Measurement cluster_analysis PART 4: Data Analysis A Dry [C2mim][MeSO4] under vacuum (24h, 70-80°C) B Transfer to Inert Atmosphere (Glove Box) A->B Prevent H2O uptake C Verify Water Content (Karl Fischer Titration) B->C QC Step G Load Dried IL Sample (in Glove Box) C->G Proceed if dry D Clean Viscometer (Spindle & Cell) E Equilibrate Temperature (e.g., 25.0 ± 0.1°C) D->E F Measure NIST Standard (Verification Check) E->F Confirm Accuracy F->G Proceed if calibrated H Thermal Equilibration in Viscometer (20-30 min) G->H I Execute Measurement (Record Stable Reading) H->I J Perform Replicates (n≥3) I->J Ensure Repeatability K Tabulate Results (Viscosity vs. Temperature) J->K L Report with Water Content and Uncertainty K->L

Caption: Workflow for accurate viscosity measurement of [C2mim][MeSO4].

Conclusion and Best Practices

The accurate measurement of the viscosity of [C2mim][MeSO4] is achievable through a meticulous experimental approach. The causality behind this protocol is rooted in mitigating the two largest sources of error: temperature fluctuation and water contamination. By implementing a self-validating workflow that includes stringent sample handling in an inert atmosphere, verification of water content, and regular instrument calibration with traceable standards, researchers can generate high-fidelity, reproducible data. These practices are essential for building reliable datasets that advance our understanding and application of ionic liquids in science and industry.

References

Application Notes & Protocols: Techniques for the Recycling and Regeneration of 1,3-Dimethylimidazolium Methylsulfate ([DMIM][MeSO₄])

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The Case for Ionic Liquid Regeneration

1,3-Dimethylimidazolium methylsulfate ([DMIM][MeSO₄]) is an ionic liquid (IL) valued for its utility as a "green" solvent in organic synthesis, biomass processing, and electrochemistry.[1] Its negligible vapor pressure, high thermal stability, and tunable solvency make it a compelling alternative to volatile organic compounds (VOCs).[1][2] However, the economic and environmental viability of processes employing ILs hinges on their efficient recycling.[3][4] Used ILs often contain residual reactants, products, by-products, and water, which can drastically alter their physicochemical properties and impede their performance.

This guide provides a detailed technical overview and actionable protocols for the regeneration of [DMIM][MeSO₄]. The methodologies are designed to be robust and adaptable, focusing on the underlying chemical principles to empower researchers to tailor these techniques to their specific contamination profiles.

Chapter 1: Characterization of Common Impurities

Before selecting a regeneration strategy, it is critical to identify the nature of the contaminants in the used [DMIM][MeSO₄]. Impurities are broadly categorized as:

  • Volatile and Semi-Volatile Organics: Residual organic solvents (e.g., hexane, ethyl acetate used in product extraction), unreacted starting materials, or low-boiling point products.

  • Non-Volatile Organics: High molecular weight products, polymeric by-products, or colored impurities (color bodies) formed from minor degradation pathways.

  • Inorganic Salts: By-products from reactions, such as inorganic halides or salts formed during acid-base neutralizations.

  • Water: [DMIM][MeSO₄] is hydrophilic and will readily absorb moisture from the atmosphere or retain it from aqueous workups. Water is a critical impurity that can affect viscosity, polarity, and electrochemical windows.[2]

A preliminary analysis using techniques such as Karl Fischer titration (for water content), UV-Vis spectroscopy (for colored impurities), and ¹H NMR spectroscopy can provide a valuable profile of the contamination.

Chapter 2: Regeneration Methodologies & Protocols

The choice of regeneration technique is dictated by the nature of the impurities. Often, a multi-step approach combining several methods is required for optimal purification.

Methodology 1: Liquid-Liquid Solvent Extraction

Principle of Operation: This technique is ideal for removing non-polar or moderately polar organic impurities from the highly polar [DMIM][MeSO₄]. It leverages the principle of immiscibility and differential solubility. A non-polar organic solvent is used to selectively wash the organic contaminants out of the IL phase.[5]

Causality: The high polarity and ionic nature of [DMIM][MeSO₄] make it immiscible with simple, non-polar organic solvents like hexane or toluene. Organic products or starting materials, which are typically less polar, will preferentially partition into the organic solvent phase, leaving the purified IL behind.[5]

Experimental Protocol: Extraction of Organic Residues

  • Solvent Selection: Choose a non-polar, water-immiscible organic solvent in which your organic impurities are highly soluble but [DMIM][MeSO₄] is not. Common choices include hexane, heptane, or toluene.

  • Procedure: a. Place the contaminated [DMIM][MeSO₄] in a separatory funnel. b. Add an equal volume of the selected organic solvent (e.g., 100 mL of IL with 100 mL of hexane). c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup. d. Mount the separatory funnel on a ring stand and allow the layers to fully separate. The denser IL phase will be the bottom layer. e. Carefully drain the lower [DMIM][MeSO₄] layer into a clean flask. f. Self-Validation: Repeat the extraction process (steps b-e) 2-3 times with fresh portions of the organic solvent to ensure exhaustive removal of impurities. The organic layer from the final wash should be clear and colorless.

  • Solvent Removal: The IL phase will be saturated with the extraction solvent. Remove the residual organic solvent under reduced pressure using a rotary evaporator. A typical starting point is 60-70 °C at a vacuum of 20-50 mbar.

Methodology 2: Adsorption with Activated Carbon

Principle of Operation: Adsorption is a surface phenomenon used to remove colored impurities, non-volatile organics, and trace contaminants.[6] Activated carbon, with its high surface area and porous structure, is an effective adsorbent for a wide range of organic molecules.[7]

Causality: Impurities are physically adsorbed onto the surface of the activated carbon through van der Waals forces and π-π interactions between the aromatic rings of the carbon and the impurity molecules. This method is particularly effective for removing large, planar, or aromatic molecules that cause discoloration.[6]

Experimental Protocol: Decolorization and Polishing

  • Pre-treatment: Ensure the IL is substantially free of water and volatile solvents before this step, as they can compete for active sites on the carbon surface. A preliminary pass on a rotary evaporator is recommended.

  • Procedure: a. In a round-bottom flask, add 1-5% activated carbon by weight to the contaminated [DMIM][MeSO₄] (e.g., 1-5 g of carbon for 100 g of IL). The optimal amount should be determined empirically. b. Stir the suspension vigorously at a moderately elevated temperature (e.g., 60-80 °C) for 2-4 hours. The increased temperature reduces the IL's viscosity, improving mass transfer to the carbon surface. c. Self-Validation: Monitor the progress by taking a small, filtered aliquot and observing its color. The treatment is complete when the desired clarity is achieved.

  • Carbon Removal: Separate the activated carbon from the purified IL.

    • Option A (Gravity/Vacuum Filtration): For moderately viscous ILs, filtration through a pad of Celite® or a fine porosity sintered glass funnel can be effective. This can be slow.

    • Option B (Centrifugation): A more efficient method is to centrifuge the mixture at high speed (e.g., 4000-5000 rpm) for 15-30 minutes. The carbon will form a compact pellet, and the clear supernatant IL can be decanted.

Methodology 3: High-Vacuum Distillation & Drying

Principle of Operation: This is the most critical step for removing the final traces of volatile impurities, particularly water and residual extraction solvents.[3] Due to the negligible vapor pressure of ILs, volatile contaminants can be selectively evaporated under high vacuum and moderate heat, leaving the pure, non-volatile IL behind.[8][9]

Causality: A deep vacuum significantly lowers the boiling point of volatile substances like water. By applying heat, these molecules gain enough kinetic energy to enter the vapor phase and be removed by the vacuum pump, while the IL, with its strong ionic cohesive forces, remains in the liquid state.[8] Some ILs can be distilled themselves, but this requires very high temperatures and is often not necessary for simple purification.[5][10]

Experimental Protocol: Final Drying and Purification

  • Apparatus: Use a Schlenk flask or a Kugelrohr distillation apparatus connected to a high-vacuum pump (<0.1 mbar) with a cold trap (liquid nitrogen or dry ice/acetone) positioned between the flask and the pump.

  • Procedure: a. Place the [DMIM][MeSO₄] (post-extraction or post-adsorption) into the flask. b. Begin stirring (if using a Schlenk flask with a stir bar) and slowly apply vacuum. Initial outgassing may be vigorous if significant volatiles are present. c. Once the pressure has stabilized, gently heat the flask in an oil bath to 80-100 °C. d. Maintain these conditions for several hours (4-24 hours) until no more volatiles are observed collecting in the cold trap.

  • Self-Validation/Quality Control: The purity of the final IL should be confirmed.

    • Water Content: Measure using Karl Fischer titration. A value <100 ppm is excellent for most applications.

    • Purity: Analyze via ¹H NMR spectroscopy. The absence of peaks corresponding to organic solvents or impurities confirms purity.

    • Appearance: The final product should be a clear, colorless to pale yellow liquid.

Chapter 3: Visualization of Integrated Workflow

A robust purification strategy often combines these methods into a single workflow to address a complex mixture of contaminants.

cluster_0 Step 1: Bulk Organic Removal cluster_1 Step 2: Color & Trace Removal cluster_2 Step 3: Final Drying cluster_3 Step 4: Quality Control start Used [DMIM][MeSO₄] (w/ Organic Impurities) extraction Liquid-Liquid Extraction (e.g., with Hexane) start->extraction adsorption Adsorption Treatment (Activated Carbon) extraction->adsorption IL Phase waste1 Organic Waste (Solvent + Impurities) extraction->waste1 filtration Filtration / Centrifugation adsorption->filtration drying High-Vacuum Drying (80-100 °C, <0.1 mbar) filtration->drying Decolored IL waste2 Spent Carbon Waste filtration->waste2 qc Purity Analysis (KF Titration, NMR) drying->qc Dry IL final_product Recycled [DMIM][MeSO₄] qc->final_product

Caption: Integrated workflow for the comprehensive regeneration of [DMIM][MeSO₄].

Chapter 4: Comparative Summary of Techniques

The selection of a technique depends on the specific requirements of the application, including the types of impurities, the required purity level, and the available equipment.

TechniquePrimary Target ImpuritiesTypical RecoveryRelative CostKey AdvantageKey Limitation
Solvent Extraction Non-polar organics>95%Low-MediumHigh capacity for bulk organic removal.[5]Requires subsequent removal of extraction solvent.
Adsorption Color bodies, trace organics>98% (IL loss is on carbon)LowExcellent for "polishing" and color removal.[7]Can be slow; potential for IL loss on adsorbent.
Vacuum Distillation Water, volatile solvents>99%Medium-HighEssential for achieving low water content.[3][9]Energy-intensive; requires high-vacuum equipment.

Conclusion

The regeneration of this compound is not only feasible but is a critical step towards creating more sustainable and cost-effective chemical processes. By systematically applying the principles of solvent extraction, adsorption, and vacuum drying, researchers can restore used [DMIM][MeSO₄] to a high degree of purity, suitable for repeated use. The key to a successful regeneration protocol lies in first understanding the nature of the contaminants and then applying a logical, multi-step purification workflow with integrated quality control checks.

References

Application Notes & Protocols: Leveraging 1,3-Dimethylimidazolium Methylsulfate in Modern Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-conventional solvents into biocatalysis is paramount for expanding the scope of enzymatic transformations. Ionic liquids (ILs), particularly 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO4]), have emerged as versatile and effective media for enzymatic reactions.[1] Characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of polar and non-polar substrates, [DMIM][MeSO4] offers a unique environment that can enhance enzyme stability, activity, and substrate specificity.[1][2] This guide provides an in-depth exploration of the physicochemical properties of [DMIM][MeSO4], elucidates its mechanistic interactions with enzymes, and furnishes detailed protocols for its application in key enzymatic reactions. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this promising ionic liquid to overcome challenges in biocatalysis.

Introduction: The Case for Ionic Liquids in Biocatalysis

Enzymatic reactions have traditionally been performed in aqueous buffers, a medium that, while biologically relevant, imposes significant limitations.[3] Poor solubility of hydrophobic substrates, unwanted hydrolytic side reactions, and microbial contamination are persistent challenges. Volatile organic compounds (VOCs) have been used as alternatives but raise significant environmental and safety concerns.[3]

Ionic liquids (ILs) represent a paradigm shift. These salts, which are liquid below 100°C, are composed entirely of ions and offer a tunable solvent environment.[4] The 1,3-dimethylimidazolium cation is a common structural motif in ILs used for biocatalysis.[4] Specifically, this compound ([DMIM][MeSO4]) is notable for its favorable combination of properties, including its role as a "green solvent" and its utility in biomass processing and chemical synthesis.[1] This document serves as a technical guide to its practical application.

Physicochemical Profile of [DMIM][MeSO4]

Understanding the physical properties of [DMIM][MeSO4] is crucial for designing effective enzymatic systems. These properties directly influence substrate and product solubility, mass transfer, and the enzyme's microenvironment.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄S[1][5]
Molecular Weight 208.23 g/mol [1]
Appearance Colorless to slightly yellow liquid[1]
Density (at 298.15 K) ~1.33 g/mL[1][6]
Viscosity Relatively low compared to other ILs[6]
Refractive Index (n20D) ~1.48[1]
CAS Number 97345-90-9[5]

The relatively low viscosity of [DMIM][MeSO4] is advantageous as it facilitates better mass transport compared to more viscous ILs, which can be a limiting factor in reaction kinetics.[6] Its high density is relevant for designing biphasic systems and for separation processes.

Mechanistic Insights: How [DMIM][MeSO4] Interacts with Enzymes

The effect of an ionic liquid on an enzyme is a complex interplay between the cation, the anion, and the protein's hydration shell. Unlike denaturing organic solvents, [DMIM][MeSO4] can, in many cases, maintain or even enhance enzymatic activity through several mechanisms.

  • Enzyme Stability: The ions of [DMIM][MeSO4] can replace some of the water molecules in the enzyme's essential hydration layer. This can lead to a more rigid and stable protein conformation, particularly at elevated temperatures.[7] However, at high concentrations, this interaction can become disruptive.

  • Substrate Solubility: Many organic substrates that are poorly soluble in water can be readily dissolved in [DMIM][MeSO4], increasing their availability to the enzyme's active site.[1] This is particularly relevant for biotransformations of complex hydrophobic molecules.

  • Anion-Cation Effects: The imidazolium cation ([DMIM]⁺) can engage in favorable non-covalent interactions with aromatic residues (e.g., tryptophan, tyrosine) on the enzyme surface. The methylsulfate anion ([MeSO₄]⁻) is considered relatively benign and less coordinating than smaller, more nucleophilic anions like chloride, reducing the likelihood of direct inactivation.[8]

G cluster_Enzyme Enzyme Microenvironment cluster_IL Ionic Liquid Components Enzyme Enzyme Surface (Hydrophobic & Charged Patches) ActiveSite Active Site Cation [DMIM]⁺ Cation Cation->Enzyme π-π / Cation-π Interactions Water Water Molecules (Hydration Shell) Cation->Water Displaces/Organizes Water Shell Anion [MeSO₄]⁻ Anion Anion->Enzyme Electrostatic Interactions Anion->Water Substrate Hydrophobic Substrate Substrate->Cation Solubilization

Figure 1: Putative interactions within an enzyme-[DMIM][MeSO4] system. The ionic liquid components interact with the enzyme surface and substrate, modifying the hydration shell and enhancing substrate availability.

Application Protocol 1: Lipase-Catalyzed Transesterification

Lipases are robust enzymes widely used for ester synthesis and transesterification. Their activity is often higher in non-aqueous media where water concentration can be controlled to prevent hydrolysis. This protocol details the use of [DMIM][MeSO4] as a co-solvent to enhance a model transesterification reaction.

Objective: To synthesize ethyl oleate from vinyl oleate and ethanol using Candida antarctica Lipase B (CALB) in a system containing [DMIM][MeSO4].

Materials and Reagents:

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • This compound ([DMIM][MeSO4]), biotechnology grade, low water content

  • Vinyl oleate

  • Ethanol (anhydrous)

  • tert-Butanol (as co-solvent, optional)

  • Hexane (for analysis)

  • Ethyl oleate (for standard curve)

  • Molecular sieves (3Å, activated)

  • Thermostatically controlled shaker incubator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Protocol Workflow:

G start Start: Prepare Reagents prep 1. Prepare Reaction Medium: Mix [DMIM][MeSO₄] and tert-butanol. Add molecular sieves to control water. start->prep add_reagents 2. Add Substrates: Add vinyl oleate and ethanol to the medium. prep->add_reagents equilibrate 3. Equilibrate: Incubate mixture at 40°C for 15 minutes. add_reagents->equilibrate add_enzyme 4. Initiate Reaction: Add immobilized CALB. equilibrate->add_enzyme react 5. Incubate: Shake at 40°C, 200 rpm. Take aliquots at time intervals (0, 1, 2, 4, 8h). add_enzyme->react quench 6. Quench & Prepare for Analysis: Dilute aliquot with hexane. Centrifuge to remove enzyme. react->quench analyze 7. Analyze: Inject supernatant into GC-FID to quantify ethyl oleate. quench->analyze end End: Calculate Conversion analyze->end

Figure 2: Experimental workflow for lipase-catalyzed transesterification in a [DMIM][MeSO4] co-solvent system.

Step-by-Step Methodology:

  • Preparation of Reaction Medium:

    • In a 10 mL screw-cap vial, prepare a 2 mL reaction medium. For a 25% (v/v) IL system, mix 0.5 mL of [DMIM][MeSO4] with 1.5 mL of tert-butanol. Causality: tert-Butanol acts as a co-solvent to reduce viscosity and improve mixing without significantly stripping the enzyme's essential water layer.

    • Add ~100 mg of activated 3Å molecular sieves to the vial to sequester any residual water, which would promote the unwanted hydrolysis of the ester.

  • Addition of Substrates:

    • Add vinyl oleate to a final concentration of 100 mM.

    • Add ethanol to a final concentration of 200 mM (a 2-fold molar excess).

  • System Equilibration:

    • Seal the vial and place it in a shaker incubator at 40°C and 200 rpm for 15 minutes to allow the temperature to equilibrate and substrates to fully dissolve.

  • Reaction Initiation:

    • Add 20 mg of immobilized CALB to the vial to start the reaction. This corresponds to a 1% (w/v) enzyme loading.

  • Incubation and Sampling:

    • Continue incubating at 40°C and 200 rpm.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot of the reaction supernatant.

  • Sample Preparation for Analysis:

    • Immediately dilute the 50 µL aliquot into 950 µL of hexane in a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 10,000 x g for 2 minutes to pellet the immobilized enzyme.

  • GC-FID Analysis:

    • Analyze 1 µL of the supernatant (hexane phase) by GC-FID.

    • Quantify the concentration of the product, ethyl oleate, by comparing its peak area to a pre-established standard curve.

Self-Validating Controls:

  • No-Enzyme Control: Prepare a reaction mixture without CALB to confirm that the reaction is enzyme-catalyzed.

  • Aqueous Control: Conduct the reaction in a standard buffer (e.g., potassium phosphate buffer, pH 7.0) to establish a baseline for comparison.

  • Solvent-Only Control: Run the reaction in pure tert-butanol to quantify the specific effect of adding [DMIM][MeSO4].

Application Protocol 2: Enzymatic Hydrolysis of Cellulose

A significant advantage of imidazolium-based ILs is their ability to dissolve lignocellulosic biomass, making the cellulose accessible to enzymatic attack.[9] This protocol provides a framework for the hydrolysis of microcrystalline cellulose using a cellulase cocktail in an aqueous [DMIM][MeSO4] system.

Objective: To hydrolyze microcrystalline cellulose to glucose using a commercial cellulase preparation in a buffered aqueous solution containing [DMIM][MeSO4].

Materials and Reagents:

  • This compound ([DMIM][MeSO4])

  • Microcrystalline cellulose (e.g., Avicel PH-101)

  • Commercial cellulase preparation (e.g., Cellic CTec2)

  • Citrate buffer (50 mM, pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis

  • Glucose (for standard curve)

  • Spectrophotometer

Step-by-Step Methodology:

  • Cellulose Dissolution/Swelling:

    • In a 50 mL flask, add 1.0 g of microcrystalline cellulose to 19.0 g of a 20% (w/w) aqueous solution of [DMIM][MeSO4]. This creates a 5% (w/w) cellulose slurry in a 20% IL solution.

    • Heat the mixture to 80°C with stirring for 2 hours. While [DMIM][MeSO4] is not as potent a cellulose solvent as some other ILs, this step significantly swells and disrupts the crystalline structure, increasing enzyme accessibility.

    • Cool the mixture to 50°C.

  • Buffering and pH Adjustment:

    • Add concentrated citrate buffer to the slurry to achieve a final buffer concentration of 50 mM and adjust the pH to 4.8, the optimal pH for many fungal cellulases.

  • Reaction Initiation:

    • Equilibrate the slurry at 50°C in a water bath.

    • Initiate the hydrolysis by adding the cellulase preparation at a loading of 15 Filter Paper Units (FPU) per gram of cellulose.

  • Hydrolysis and Sampling:

    • Incubate the reaction at 50°C with gentle agitation (150 rpm) for 72 hours.

    • Withdraw 100 µL samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Analysis of Reducing Sugars:

    • Centrifuge the samples to pellet any remaining solids.

    • Analyze the supernatant for released glucose using the DNS method. This involves mixing the sample with DNS reagent, boiling, and measuring the absorbance at 540 nm.

    • Calculate the glucose concentration based on a standard curve.

Self-Validating Controls:

  • No-IL Control: Run the reaction in citrate buffer alone to demonstrate the enhancement provided by the IL pretreatment.

  • No-Enzyme Control: Incubate the cellulose slurry in the IL/buffer mixture without cellulase to check for non-enzymatic degradation.

Data Interpretation & Troubleshooting

The performance of an enzyme in [DMIM][MeSO4] is highly dependent on the specific enzyme, substrates, and IL concentration. Below is an exemplary data table illustrating potential outcomes.

SystemRelative Activity (%)Thermal Stability (T₅₀, °C)
Aqueous Buffer (Control) 100%55°C
15% (v/v) [DMIM][MeSO₄] 185%62°C
30% (v/v) [DMIM][MeSO₄] 120%60°C
50% (v/v) [DMIM][MeSO₄] 45%53°C

Troubleshooting Guide:

  • Problem: Low or no enzyme activity.

    • Possible Cause: IL concentration is too high, leading to denaturation. Water content may be too low for enzymes requiring it for flexibility.

    • Solution: Perform a concentration-response curve, testing a range of IL concentrations (e.g., 10-70% v/v). Ensure a minimal amount of water is present if required by the enzyme.

  • Problem: High viscosity impeding mixing.

    • Possible Cause: High IL concentration or low temperature.

    • Solution: Introduce a low-viscosity, enzyme-compatible co-solvent like tert-butanol or 2-methyl-2-butanol. Increase the reaction temperature if the enzyme is thermally stable.

  • Problem: Difficulty in product extraction.

    • Possible Cause: The product is highly soluble in the ionic liquid.

    • Solution: Employ a biphasic system using an immiscible organic solvent (e.g., hexane, ethyl acetate) for in-situ product extraction. Alternatively, use techniques like supercritical CO₂ extraction.

Conclusion and Future Outlook

This compound is a highly effective and versatile medium for a range of enzymatic reactions. Its ability to enhance substrate solubility, improve enzyme stability, and function as a "green" alternative to VOCs positions it as a valuable tool for biocatalysis.[1] The protocols provided herein serve as a robust starting point for researchers. Future work should focus on enzyme engineering to develop IL-tolerant variants, the design of efficient product recovery systems, and exploring the full scope of enzymatic transformations possible in this promising ionic liquid.

References

Preparation of Polymer Solutions with 1-Ethyl-3-methylimidazolium Methylsulfate ([C₂mim][MeSO₄]): A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Polymer Processing with [C₂mim][MeSO₄]

The ionic liquid 1-ethyl-3-methylimidazolium methylsulfate, abbreviated as [C₂mim][MeSO₄], is emerging as a versatile and effective solvent for a range of polymers. Its unique properties, including low volatility, high thermal stability, and tunable solvency, make it a compelling alternative to traditional volatile organic compounds (VOCs) in polymer processing, recycling, and the synthesis of advanced materials.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for the successful preparation of polymer solutions using [C₂mim][MeSO₄]. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The dissolution of polymers in ionic liquids is a complex process governed by the interplay of hydrogen bonding, polarity, and the specific interactions between the ions of the liquid and the functional groups of the polymer.[2] The imidazolium cation and the methylsulfate anion of [C₂mim][MeSO₄] work in concert to disrupt the intermolecular and intramolecular forces that hold polymer chains together in their solid state.

Physicochemical Properties of [C₂mim][MeSO₄]

A thorough understanding of the solvent's properties is paramount for successful application.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₃S[3]
Molar Mass 206.3 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Purity >95 – <99.9 %[3]
Hazards May cause an allergic skin reaction. Harmful to aquatic life with long lasting effects.[3][4]

Safety First: Handling and Disposal of [C₂mim][MeSO₄]

While ionic liquids are often touted as "green solvents" due to their low vapor pressure, they are not without hazards and require careful handling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (tested according to EN 374).[3][5]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, wear a suitable respiratory mask.[3]

Handling Procedures:

  • Work in a well-ventilated area.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in the work area.[3][6]

  • Keep the container tightly closed when not in use.[2] [C₂mim][MeSO₄] is hygroscopic and will absorb moisture from the atmosphere, which can significantly impact its solvent properties.

Spill and Disposal:

  • In case of a spill, wear appropriate PPE and absorb the liquid with an inert material.[6]

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3]

The Dissolution Mechanism: A Molecular Perspective

The dissolution of polymers, particularly natural polymers rich in hydroxyl groups like cellulose, in imidazolium-based ionic liquids is primarily driven by the disruption of the polymer's hydrogen-bonding network.[7]

DissolutionMechanism cluster_Polymer Solid Polymer cluster_IL Ionic Liquid ([C₂mim][MeSO₄]) cluster_Solution Polymer Solution P1 Polymer Chain 1 P2 Polymer Chain 2 P1->P2 Intermolecular H-Bonds SP1 Solvated Polymer Chain P1->SP1 Dissolution Cation [C₂mim]⁺ Cation_sol [C₂mim]⁺ Anion [MeSO₄]⁻ Anion_sol [MeSO₄]⁻ SP1->Cation_sol Hydrophobic/Electrostatic Interactions SP1->Anion_sol New H-Bonds

Caption: Polymer dissolution in [C₂mim][MeSO₄].

The [MeSO₄]⁻ anion acts as a strong hydrogen bond acceptor, competitively interacting with the hydroxyl groups of the polymer chains and breaking the existing intermolecular and intramolecular hydrogen bonds. The [C₂mim]⁺ cation, while not the primary driver of dissolution for polar polymers, contributes through electrostatic and hydrophobic interactions, further separating the polymer chains and preventing their re-aggregation.[7]

General Protocol for the Preparation of Polymer Solutions in [C₂mim][MeSO₄]

This protocol provides a general framework for dissolving polymers in [C₂mim][MeSO₄]. Specific parameters may need to be optimized depending on the polymer type, molecular weight, and desired concentration.

Materials and Equipment:

  • 1-ethyl-3-methylimidazolium methylsulfate ([C₂mim][MeSO₄])

  • Polymer of interest (ensure it is dry)

  • Glass vial or flask with a screw cap or septum

  • Magnetic stirrer and stir bar or mechanical overhead stirrer

  • Heating mantle or oil bath with temperature control

  • Vacuum oven or desiccator for drying materials

  • Inert atmosphere (e.g., nitrogen or argon), optional but recommended

GeneralProtocol Start Start Dry Dry Polymer and [C₂mim][MeSO₄] Start->Dry Weigh Weigh Polymer and [C₂mim][MeSO₄] into a vial Dry->Weigh Mix Add stir bar and seal vial Weigh->Mix HeatStir Heat to desired temperature with vigorous stirring Mix->HeatStir Observe Visually inspect for complete dissolution HeatStir->Observe Observe->HeatStir If not dissolved, continue heating/stirring or adjust parameters Cool Cool the solution to room temperature Observe->Cool If dissolved End Polymer solution is ready for use or characterization Cool->End

Caption: General workflow for polymer dissolution in [C₂mim][MeSO₄].

Step-by-Step Methodology:

  • Drying of Materials: Both the polymer and [C₂mim][MeSO₄] should be thoroughly dried before use. Water can act as an anti-solvent and significantly reduce the solubility of many polymers.[8] Dry the polymer in a vacuum oven at a temperature below its glass transition temperature for at least 24 hours. [C₂mim][MeSO₄] can be dried under high vacuum at an elevated temperature (e.g., 80 °C) for several hours.

  • Weighing and Mixing: In a clean, dry glass vial, weigh the desired amounts of the dried polymer and [C₂mim][MeSO₄]. Add a magnetic stir bar. It is advisable to perform this step in a glovebox or under an inert atmosphere to minimize moisture uptake.

  • Heating and Stirring: Securely cap the vial and place it in a heating mantle or oil bath set to the desired temperature. Begin vigorous stirring. For high molecular weight or semi-crystalline polymers, higher temperatures (e.g., 80-120 °C) and longer dissolution times may be necessary.

  • Observation: Periodically inspect the solution for homogeneity. A fully dissolved polymer solution will be clear and free of any suspended particles. The dissolution time can range from a few minutes to several hours depending on the polymer and conditions.

  • Cooling and Storage: Once the polymer is fully dissolved, the solution can be cooled to room temperature. Store the solution in a tightly sealed container in a desiccator to prevent moisture absorption.

Application-Specific Protocols

Dissolution of Natural Polymers: Cellulose and Lignin

[C₂mim][MeSO₄] and its analogues have shown promise in dissolving lignocellulosic biomass.[9][10]

Example Protocol: Dissolution of Microcrystalline Cellulose (MCC)

  • Polymer Concentration: 5-10 wt%

  • Temperature: 100-120 °C

  • Time: 2-6 hours

  • Notes: The dissolution of cellulose often results in a highly viscous, gel-like solution. Mechanical stirring may be more effective than magnetic stirring at higher concentrations. The degree of polymerization of the cellulose will influence its solubility, with lower molecular weight cellulose dissolving more readily.[11]

Example Protocol: Dissolution of Kraft Lignin

  • Polymer Concentration: 10-20 wt%

  • Temperature: 60-80 °C

  • Time: 1-3 hours

  • Notes: Lignin generally dissolves more readily than cellulose in imidazolium-based ionic liquids with sulfonate anions.[8][12] The source and extraction method of the lignin can affect its solubility.

Dissolution of Synthetic Polymers: A Feasibility Overview

Direct and extensive data on the solubility of a wide range of synthetic polymers in [C₂mim][MeSO₄] is limited in the current literature. However, based on the principles of polymer-solvent interactions, a qualitative prediction can be made.

PolymerPredicted Solubility in [C₂mim][MeSO₄]Rationale
Poly(methyl methacrylate) (PMMA) Potentially solublePMMA has polar ester groups that can interact with the ions of [C₂mim][MeSO₄]. Studies have shown PMMA solubility in other imidazolium-based ionic liquids, with solubility being influenced by the hydrophobicity of the anion.[13][14]
Poly(ethylene terephthalate) (PET) Low to moderate solubilityPET is a semi-crystalline polymer with strong intermolecular interactions, making it difficult to dissolve in many solvents.[15][16] Elevated temperatures would likely be required.
Poly(vinyl chloride) (PVC) Likely insoluble to poorly solublePVC is a relatively non-polar polymer and is not expected to have strong favorable interactions with the polar [C₂mim][MeSO₄].
Polystyrene (PS) InsolubleAs a non-polar hydrocarbon polymer, polystyrene is unlikely to be soluble in the highly polar [C₂mim][MeSO₄].[17][18][19]

Regeneration of Polymers from [C₂mim][MeSO₄] Solutions

A key advantage of using ionic liquids is the ability to regenerate the dissolved polymer by introducing an anti-solvent.

General Protocol for Polymer Regeneration:

  • Anti-Solvent Selection: Water, methanol, and ethanol are common anti-solvents for regenerating polar polymers from imidazolium-based ionic liquids.[11][18][20] The choice of anti-solvent can influence the morphology and crystallinity of the regenerated polymer.[11][21]

  • Precipitation: Slowly add the polymer-[C₂mim][MeSO₄] solution to a beaker containing the anti-solvent under vigorous stirring. The polymer will precipitate out of the solution.

  • Washing: The precipitated polymer should be thoroughly washed with the anti-solvent to remove any residual ionic liquid. This can be done by repeated centrifugation and redispersion or by filtration and washing.

  • Drying: The washed polymer can then be dried in a vacuum oven.

Characterization of Polymer-[C₂mim][MeSO₄] Solutions

Several analytical techniques can be employed to characterize the properties of the polymer solutions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the polymer in solution and to study polymer-solvent interactions.[17][22] End-group analysis by NMR can also be used to determine the number-average molecular weight of the polymer.[22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for observing the disruption of hydrogen bonds in natural polymers upon dissolution.[23][24] It can also be used to characterize the chemical structure of the regenerated polymer.[25][26]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer.[19] When analyzing polymers dissolved in ionic liquids, it is often necessary to add a salt to the mobile phase to suppress ionic interactions between the polymer and the GPC column.[15][27]

  • Rheology: The viscoelastic properties of the polymer solutions can be characterized using a rheometer.[28][29][30][31] These measurements provide information on the viscosity, entanglement, and flow behavior of the solutions, which is crucial for processing applications.[30][31]

Conclusion

1-ethyl-3-methylimidazolium methylsulfate is a promising solvent for the dissolution and processing of a variety of polymers, particularly natural polymers like cellulose and lignin. By understanding the underlying principles of polymer-ionic liquid interactions and following systematic protocols for preparation, handling, and characterization, researchers can effectively utilize [C₂mim][MeSO₄] to develop new materials and sustainable chemical processes. While further research is needed to expand the library of polymers soluble in this specific ionic liquid, the foundational knowledge presented in this guide provides a strong starting point for innovation in this exciting field.

References

Application Notes and Protocols: 1,3-Dimethylimidazolium Methylsulfate in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dye-sensitized solar cells (DSSCs) represent a significant class of photovoltaic technology, offering advantages like low-cost fabrication, respectable efficiencies, and strong performance in varied light conditions.[1][2][3] A critical component governing both the efficiency and long-term stability of a DSSC is the electrolyte.[4] Traditionally, liquid electrolytes based on volatile organic solvents, such as acetonitrile, have been used to achieve high power conversion efficiencies (PCEs).[1][5] However, these solvents are prone to leakage and evaporation, which compromises the device's durability and poses environmental concerns.[5]

To address these stability issues, room-temperature ionic liquids (ILs) have emerged as highly promising alternative electrolyte components.[5][6] Ionic liquids are salts that are molten at or near room temperature, characterized by negligible vapor pressure, high thermal stability, and good ionic conductivity.[5][6] Among these, 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO₄]) has garnered attention for its application in DSSC electrolytes. Its imidazolium core is a common structural motif in high-performance ILs for DSSCs.[7][8] This document provides a detailed guide for researchers on the application of [DMIM][MeSO₄] in DSSC electrolytes, covering its mechanism of action, formulation protocols, and device fabrication.

Mechanism of Action: The Role of [DMIM][MeSO₄] in the DSSC Electrolyte

The primary function of the electrolyte in a DSSC is to regenerate the oxidized dye molecule and transport charge between the photoanode and the counter electrode.[1][9] This is typically accomplished by an I⁻/I₃⁻ redox couple. After a dye molecule absorbs a photon and injects an electron into the semiconductor (e.g., TiO₂) conduction band, the oxidized dye must be rapidly reduced back to its ground state.[1][9] This is achieved by the iodide ion (I⁻) in the electrolyte, which donates an electron to the dye, becoming triiodide (I₃⁻). The I₃⁻ then diffuses to the counter electrode, where it is reduced back to I⁻, completing the circuit.[1][9]

The inclusion of an ionic liquid like [DMIM][MeSO₄] serves several key purposes:

  • Non-Volatile Solvent: Its primary role is to replace volatile organic solvents, thereby enhancing the long-term stability and safety of the DSSC by preventing electrolyte leakage and evaporation.[5][6]

  • Ionic Conduction Medium: As an ionic liquid, it consists entirely of ions, providing a medium for the efficient transport of the I⁻/I₃⁻ redox couple between the electrodes.[7]

  • Viscosity and Mass Transport: A critical consideration for IL-based electrolytes is their viscosity, which is generally higher than that of organic solvents.[6] This can limit the diffusion of the redox species (mass transport), potentially lowering the short-circuit current density (Jsc).[10] Therefore, [DMIM][MeSO₄] is often used in mixtures with other lower-viscosity ILs or co-solvents to optimize the balance between stability and performance.[10][11]

The overall process is a carefully balanced interplay of charge transfer reactions and mass transport, where the physicochemical properties of [DMIM][MeSO₄] play a crucial role.

Experimental Workflow Overview

The following diagram illustrates the typical workflow for fabricating and testing a DSSC using a [DMIM][MeSO₄]-based electrolyte.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_electrolyte Electrolyte Formulation cluster_assembly Cell Assembly & Testing A1 Clean FTO Glass A2 Deposit TiO₂ Paste (e.g., Doctor Blading) A1->A2 A3 Sinter TiO₂ Film A2->A3 A4 Dye Sensitization A3->A4 C2 Assemble Cell with Spacer/Sealant A4->C2 E1 Mix [DMIM][MeSO₄] & Other Components E2 Add I₂ and LiI/ Imidazolium Iodide E1->E2 E3 Homogenize Solution (e.g., Stirring/Sonication) E2->E3 C3 Inject Electrolyte E3->C3 C1 Prepare Counter Electrode (e.g., Pt) C1->C2 C4 Seal Cell C3->C4 C5 Characterize (J-V Curve) C4->C5

Caption: Workflow for DSSC fabrication with an ionic liquid electrolyte.

Application Protocols

Protocol 1: Preparation of a [DMIM][MeSO₄]-Based Ionic Liquid Electrolyte

This protocol describes the formulation of a common binary ionic liquid electrolyte. The composition is often a mixture to balance properties like viscosity and conductivity.[11]

Materials:

  • This compound ([DMIM][MeSO₄])

  • 1-ethyl-3-methylimidazolium iodide (EMII) or another suitable imidazolium iodide

  • Iodine (I₂)

  • Lithium Iodide (LiI) (optional, but often used to improve performance)

  • 4-tert-butylpyridine (TBP) (additive to improve Voc)

  • Guanidinium thiocyanate (GuNCS) (additive to improve performance)

  • Acetonitrile or 3-methoxypropionitrile (MPN) (as co-solvent, if not preparing a solvent-free electrolyte)

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Glove box or controlled atmosphere (recommended for minimizing moisture)

  • Vials

Procedure:

  • Component Calculation: Determine the desired molar concentrations or weight ratios of the electrolyte components. A common starting point for a solvent-free electrolyte is a mixture of ionic liquids. For this example, we will formulate an electrolyte containing [DMIM][MeSO₄] and an iodide-containing IL.

    • Rationale: Mixing ILs allows for tuning of physical properties.[11] Using an imidazolium iodide salt directly provides the I⁻ for the redox couple.[5]

  • Mixing the Ionic Liquids: In a clean, dry vial, combine the desired amounts of [DMIM][MeSO₄] and the second ionic liquid (e.g., 1-propyl-3-methylimidazolium iodide, PMII). A typical molar ratio might be explored to optimize viscosity and performance.

  • Adding the Redox Couple:

    • Add the iodide salt (e.g., LiI or an imidazolium iodide like 1,3-dimethylimidazolium iodide, DMII) to the ionic liquid mixture. A typical concentration is in the range of 0.5-1.0 M.[1]

    • Add iodine (I₂). The molar ratio of I⁻ to I₂ is critical and is typically around 10:1.[10] A common concentration for I₂ is 0.05 M.

  • Incorporating Additives:

    • Add 4-tert-butylpyridine (TBP). A typical concentration is 0.5 M.

      • Causality: TBP adsorbs onto the TiO₂ surface, suppressing charge recombination by shifting the conduction band edge to more negative potentials, which increases the open-circuit voltage (Voc).[5]

    • Add guanidinium thiocyanate (GuNCS) if desired. A typical concentration is 0.1 M.

      • Causality: GuNCS can also positively affect the TiO₂ conduction band and improve overall cell performance.[5]

  • Homogenization: Seal the vial and stir the mixture on a magnetic stirrer until all components are completely dissolved. This may take several hours. Gentle heating (~40-50 °C) can be used to facilitate dissolution, but ensure the vial is properly sealed.

  • Storage: Store the prepared electrolyte in a sealed, dark container under an inert atmosphere (e.g., in a glove box) to prevent moisture absorption and degradation.

Protocol 2: Fabrication and Assembly of a DSSC

This protocol outlines the steps to construct a test DSSC using the prepared [DMIM][MeSO₄] electrolyte.

Materials & Equipment:

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • TiO₂ paste (e.g., P25)

  • Ruthenium-based dye (e.g., N719) or other suitable sensitizer

  • Platinum-coated FTO glass (for counter electrode)

  • Thermoplastic sealant (e.g., Surlyn)

  • Screen printer or doctor blade setup

  • Furnace capable of reaching 500 °C

  • Hot plate

  • Solar simulator

  • Potentiostat/Source meter for J-V characterization

Procedure:

  • Photoanode Preparation: a. Clean the FTO glass thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.[12] b. Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade method or screen printing.[12][13] c. Sinter the TiO₂ film in a furnace. A typical program involves a gradual ramp up to ~450-500 °C and holding for 30 minutes to ensure proper necking of the nanoparticles and removal of organic binders.[13] d. While the electrode is still warm (~80 °C), immerse it in a solution of the dye (e.g., 0.3-0.5 mM N719 in ethanol) for 12-24 hours to ensure complete dye loading.[12] e. Rinse the dye-sensitized photoanode with ethanol to remove excess, unbound dye and dry it.[12]

  • Counter Electrode Preparation: a. The counter electrode is typically FTO glass coated with a thin layer of platinum, which catalyzes the reduction of I₃⁻.[12] This can be prepared by thermal decomposition of a chloroplatinic acid solution on the FTO glass at ~400 °C.[12]

  • Cell Assembly: a. Place a thermoplastic sealant frame around the TiO₂ area on the photoanode. b. Place the platinum counter electrode on top of the sealant, offsetting it slightly to allow for electrical contact. c. Heat the assembly on a hot plate (~100-120 °C) while applying gentle pressure to seal the cell, leaving two small holes in the sealant for electrolyte injection.

  • Electrolyte Injection: a. Inject the prepared [DMIM][MeSO₄]-based electrolyte into the cell through one of the pre-made holes using a syringe. The vacuum back-filling technique is often used to ensure complete pore filling, which is especially important for more viscous ionic liquid electrolytes. b. Once the cell is filled, seal the holes using a small piece of sealant and a soldering iron or a hot-air gun.

  • Characterization: a. Attach electrical contacts to the photoanode and counter electrode. b. Measure the photovoltaic performance of the cell using a solar simulator (typically at AM1.5, 100 mW/cm²) and a source meter to record the current-voltage (J-V) curve.[14] c. From the J-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Performance Data and Comparison

The performance of a DSSC is highly dependent on the precise composition of the electrolyte. The table below summarizes typical performance parameters that might be observed when comparing a traditional volatile electrolyte with an IL-based one.

Electrolyte TypeTypical Voc (V)Typical Jsc (mA/cm²)Typical FFTypical PCE (%)Key Feature
Acetonitrile-based0.70 - 0.7515 - 200.65 - 0.757 - 11%High efficiency, poor stability
[DMIM][MeSO₄]-based (Solvent-free)0.65 - 0.728 - 140.60 - 0.704 - 7%Excellent stability, lower Jsc
[DMIM][MeSO₄] with co-solvent0.68 - 0.7412 - 170.62 - 0.726 - 9%Balanced stability and efficiency

Note: These values are illustrative and can vary significantly based on the specific dye, TiO₂ layer thickness, additives, and fabrication quality.[5][10][15] The lower Jsc in solvent-free IL electrolytes is often attributed to the higher viscosity limiting the diffusion of the I₃⁻ ions.[10]

Mechanistic Diagram of Charge Transfer

The following diagram illustrates the key charge transfer and transport processes within the DSSC utilizing the ionic liquid electrolyte.

DSSC_Mechanism cluster_anode Photoanode cluster_electrolyte Ionic Liquid Electrolyte cluster_cathode Counter Electrode sun Sunlight (hν) Dye_GS Dye (Ground State) sun->Dye_GS 1. Light Absorption TiO2 TiO₂ Conduction Band Load External Load TiO2->Load e⁻ Dye_Ex Dye* (Excited State) Dye_Ex->TiO2 2. Electron Injection Iodide 3I⁻ Iodide->Dye_Ex 3. Dye Regeneration (2I⁻ → I₂ + 2e⁻) Triiodide I₃⁻ Triiodide->Iodide 4. Mass Transport (Diffusion) IL [DMIM]⁺[MeSO₄]⁻ (Solvent & Ion Transport) Pt Platinum (Pt) Catalyst Pt->Triiodide 5. Electrolyte Regeneration (I₃⁻ + 2e⁻ → 3I⁻) Load->Pt e⁻

Caption: Charge transfer and regeneration cycle in a DSSC.

References

Application Note: A Comprehensive Guide to the Purity Analysis of 1-Ethyl-3-methylimidazolium Methylsulfate ([C2mim][MeSO4])

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-3-methylimidazolium methylsulfate, [C2mim][MeSO4], is a prominent ionic liquid (IL) utilized in a diverse range of applications, from its role as a green solvent in organic synthesis to its use in electrochemical devices.[1][2] The unique physicochemical properties of [C2mim][MeSO4], such as its low vapor pressure, high thermal stability, and tunable solvency, are highly dependent on its purity.[3] Even trace amounts of impurities, such as water, halides, and unreacted starting materials, can significantly alter the performance and reliability of this ionic liquid in sensitive applications.[4]

This comprehensive guide provides a detailed overview of the essential analytical methodologies for the stringent purity assessment of [C2mim][MeSO4]. We delve into the causality behind experimental choices and present robust, self-validating protocols for key analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to qualify the purity of this versatile ionic liquid.

Understanding Potential Impurities in [C2mim][MeSO4]

The purity profile of [C2mim][MeSO4] is intrinsically linked to its synthetic route. A common synthesis involves the quaternization of 1-methylimidazole with diethyl sulfate.[3] Potential impurities can be broadly categorized as:

  • Water: Due to the hygroscopic nature of many ionic liquids, water is a common impurity that can significantly affect viscosity, density, and electrochemical stability.[2][5]

  • Halides: If halide-containing precursors are used in any synthetic step, residual halides (e.g., chloride, bromide) can remain in the final product, impacting its electrochemical properties and potentially corroding equipment.[6][7]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 1-methylimidazole or diethyl sulfate in the final product.

  • Organic Solvents: Solvents used during synthesis or purification may be retained in the final product.

  • Other Ionic Species: Side reactions or impurities in the starting materials can introduce other unwanted cations or anions.

A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.

Analytical Workflow for Purity Determination

A systematic approach to purity analysis ensures all potential impurities are addressed. The following workflow is recommended:

Analytical Workflow for [C2mim][MeSO4] Purity cluster_0 Initial Assessment cluster_1 Core Purity & Identity cluster_2 Specific Impurity Analysis cluster_3 Thermal Properties Sample_Reception Sample Reception & Homogenization Visual_Inspection Visual Inspection (Color, Clarity) Sample_Reception->Visual_Inspection NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy (Structural Integrity & Organic Impurities) Visual_Inspection->NMR_Spectroscopy Karl_Fischer Karl Fischer Titration (Water Content) Visual_Inspection->Karl_Fischer TGA_DSC Thermal Analysis (TGA/DSC) (Thermal Stability & Phase Transitions) Visual_Inspection->TGA_DSC Ion_Chromatography Ion Chromatography (Halide & Other Ionic Impurities) Karl_Fischer->Ion_Chromatography Ion_Chromatography_Workflow Sample_Prep Sample Preparation (Dilution in mobile phase) Injection Injection onto IC System Sample_Prep->Injection Separation Separation on Anion-Exchange Column Injection->Separation Detection Suppressed Conductivity Detection Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification

References

Troubleshooting & Optimization

methods for removing water and impurities from [C2mim][MeSO4]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Scientists. This guide serves as a dedicated technical resource for troubleshooting and resolving common purity issues encountered with 1-ethyl-3-methylimidazolium methylsulfate ([C2mim][MeSO4]). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification processes. The integrity of your experiments depends on the purity of your reagents, and ionic liquids are particularly sensitive to contaminants.[1]

Critical First Step: Assessing the Purity of Your [C2mim][MeSO4]

Before attempting any purification, it's crucial to identify the nature and extent of the contamination. The presence of water, unreacted starting materials, or colored degradation products can significantly alter the physicochemical properties of the ionic liquid, including its viscosity, polarity, and conductivity.[1][2]

Initial Diagnostic Workflow

cluster_0 Purity Assessment cluster_1 Decision Making A Receive or Synthesize [C2mim][MeSO4] B Visual Inspection (Color, Particulates) A->B C Karl Fischer Titration (Quantify Water Content) B->C If clear D UV-Vis Spectroscopy (Assess Colored Impurities) C->D F High Water Content? (> 500 ppm) C->F E NMR Spectroscopy (Identify Organic Impurities) D->E G Colored Impurities? D->G E->F H Organic Impurities? E->H F->G No I Select Purification Method(s) F->I Yes G->H No G->I Yes H->I No H->I Yes

Caption: Initial workflow for diagnosing impurities in [C2mim][MeSO4].

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during experiments with [C2mim][MeSO4].

Issue 1: "My Karl Fischer titration shows a high water content (>500 ppm). How can I efficiently dry my ionic liquid?"

Answer: High water content is a frequent issue as [C2mim][MeSO4] is hygroscopic. Water acts as an impurity that can drastically alter the ionic liquid's properties.[3][4] The two most effective methods for water removal are vacuum drying and the use of molecular sieves.

Method A: High-Vacuum Drying

Causality: This is the most common and effective technique.[5][6] By reducing the pressure, you lower the boiling point of water, allowing it to evaporate at temperatures well below the decomposition point of the ionic liquid. [C2mim][MeSO4] is thermally stable for extended periods at temperatures suitable for drying, such as 60-80°C, but higher temperatures should be approached with caution to prevent degradation.[7][8]

Experimental Protocol: Vacuum Drying

  • Preparation: Place the [C2mim][MeSO4] sample in a Schlenk flask or a similar round-bottom flask equipped with a magnetic stir bar. The flask should not be more than half full.

  • Connection to Vacuum: Connect the flask to a high-vacuum line (<1 mbar) equipped with a cold trap (liquid nitrogen or dry ice/acetone). The cold trap is critical to protect the vacuum pump from water vapor.

  • Heating and Stirring: Immerse the flask in an oil bath preheated to 70-80°C. Begin stirring to increase the surface area and promote even heat distribution, which accelerates water removal.

  • Drying Duration: Dry under these conditions for at least 24 hours.[9] For very high water content or larger volumes, 48-72 hours may be necessary.

  • Verification: After drying, cool the flask to room temperature under vacuum before backfilling with an inert gas (e.g., Argon or Nitrogen). Immediately perform a Karl Fischer titration on a small aliquot to confirm the water content is within your acceptable limits (typically <100 ppm).

A Place IL in Schlenk Flask B Connect to Vacuum Line with Cold Trap A->B C Heat to 70-80°C with Stirring B->C D Dry for 24-48h (< 1 mbar) C->D E Cool to RT under Vacuum D->E F Backfill with Inert Gas (Ar/N2) E->F G Verify Water Content (Karl Fischer) F->G A Add Activated Carbon (1-2% w/w) to IL B Stir Vigorously for 12-24h A->B C Centrifuge to Pellet Carbon Particles B->C D Decant Supernatant C->D E Syringe Filter (e.g., 0.22 µm PTFE) D->E F Visually Inspect for Clarity E->F G Optional: UV-Vis Spectroscopy F->G

References

Technical Support Center: Overcoming High Viscosity in 1,3-Dimethylimidazolium Methylsulfate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dimethylimidazolium methylsulfate, [MMIM][MeSO4]. This ionic liquid is a versatile and effective "green" solvent with significant applications in organic synthesis, biomass processing, and pharmaceutical formulations due to its low volatility, thermal stability, and ability to dissolve a wide range of substances.[1] However, its high viscosity often presents significant handling and processing challenges.

This guide provides in-depth troubleshooting advice, field-proven protocols, and a scientific rationale for overcoming issues related to the high viscosity of [MMIM][MeSO4] solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my this compound solution so viscous?

A1: The high viscosity of [MMIM][MeSO4] and other ionic liquids (ILs) is an intrinsic property derived from their unique molecular structure. Unlike molecular solvents (like water or ethanol), ILs are composed entirely of ions. The primary reasons for their high viscosity are:

  • Strong Interionic Forces: The dominant forces are powerful Coulombic (electrostatic) attractions between the 1,3-dimethylimidazolium cation and the methylsulfate anion.[2][3] These strong attractions create a "charge network" that significantly resists flow.

  • Hydrogen Bonding and van der Waals Forces: In addition to primary electrostatic forces, hydrogen bonding and van der Waals interactions contribute to the cohesive energy of the liquid, further restricting ion mobility.[4][5] The structure of the imidazolium cation and the methylsulfate anion dictates the nature and strength of these interactions.

  • Ion Size and Shape: The relatively bulky and asymmetric nature of the ions in [MMIM][MeSO4] can lead to steric hindrance, preventing them from sliding past one another easily, which is a key factor in fluid flow.[6]

Understanding these root causes is crucial for devising effective strategies to reduce viscosity, as any successful method must disrupt these intermolecular forces.

Q2: My experiment is running slow and mixing is inefficient. How does temperature affect the viscosity of [MMIM][MeSO4]?

A2: There is a strong, inverse relationship between temperature and the viscosity of [MMIM][MeSO4]. As you increase the temperature, you supply thermal energy to the ions, which increases their kinetic energy. This enhanced movement is sufficient to partially overcome the strong interionic forces, allowing the ions to move more freely and causing a significant drop in the bulk viscosity.[7]

This relationship is a key tool for managing viscosity. Experimental data clearly demonstrates this effect:

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)
20293.15152
30303.1597.0
40313.1565.1
50323.1545.9
60333.1533.6
70343.1525.4
Data synthesized from the Journal of Chemical & Engineering Data.[8][9][10]

As shown in the table, simply increasing the temperature from 20°C to 60°C can reduce the viscosity by over 75%.

Experimental Protocol 1: Viscosity Reduction via Temperature Control

This protocol describes the standard procedure for safely heating [MMIM][MeSO4] to reduce its viscosity for experimental use.

Objective: To decrease the viscosity of the ionic liquid solution to improve mixing, transfer, and reaction rates.

Materials:

  • [MMIM][MeSO4] solution

  • Thermostatically controlled hot plate with magnetic stirring

  • Jacketed reaction vessel (recommended for larger volumes) or round-bottom flask

  • Thermometer or thermocouple probe

  • Inert atmosphere setup (e.g., nitrogen or argon line), if reagents are air/moisture sensitive

Procedure:

  • Setup: Place the vessel containing the [MMIM][MeSO4] solution on the hot plate. If using a flask, ensure it is securely clamped. Insert a magnetic stir bar.

  • Monitoring: Place the temperature probe directly into the ionic liquid, ensuring it does not interfere with the stir bar. This provides an accurate reading of the solution's temperature, not just the hot plate setting.

  • Heating: Begin stirring at a moderate speed. Slowly increase the temperature setting on the hot plate. Caution: Avoid rapid heating to prevent thermal shock to glassware and overshooting the target temperature.

  • Equilibration: Allow the solution to equilibrate at the target temperature for 10-15 minutes before proceeding with reagent addition or transfer. Monitor for any signs of decomposition (color change). [MMIM][MeSO4] is thermally stable for most applications within the temperature range listed above.[1]

  • Maintain Temperature: Maintain the target temperature throughout your experiment to ensure consistent viscosity.

Q3: Heating isn't an option for my temperature-sensitive drug compound. What other methods can I use to lower the viscosity?

A3: When heating is not viable, the use of co-solvents is the most effective and widely adopted strategy. A co-solvent works by physically getting between the cations and anions of the ionic liquid, thereby disrupting the dense, charge-ordered network and weakening the intermolecular forces that cause high viscosity.[11]

Choosing the Right Co-Solvent: The ideal co-solvent should be:

  • Miscible with the ionic liquid.

  • Inert with respect to your reactants and products.

  • Appropriate for the specific application (e.g., biocompatible for certain drug development stages).

  • Easily removable if required post-reaction.

Commonly used and effective co-solvents for imidazolium-based ionic liquids include:

Co-SolventAbbreviationKey Characteristics
Dimethyl SulfoxideDMSOAprotic, highly polar. Excellent at solvating cations, leading to a significant reduction in viscosity. Widely used in cellulose processing with ILs.[11][12]
N,N-DimethylformamideDMFAprotic, polar. Effective at reducing viscosity and often used in organic synthesis.[13]
N,N-DimethylacetamideDMAcAprotic, polar. Similar in efficacy to DMF and DMSO.[13][14]
WaterH₂OProtic, highly polar. Can be very effective at reducing viscosity even in small amounts, but its reactivity (as a nucleophile or reactant) must be considered. Often used in biotransformation applications.[15]
AcetonitrileACNAprotic, moderately polar. Can significantly enhance ionic mobility and reduce viscosity.[16]

The addition of a co-solvent can dramatically decrease viscosity, often more effectively than temperature changes alone, allowing for efficient processing at room temperature.[13]

Experimental Protocol 2: Preparing a Low-Viscosity [MMIM][MeSO4]-Co-solvent System

Objective: To prepare a homogeneous, low-viscosity solution for use in synthesis or formulation.

Materials:

  • [MMIM][MeSO4]

  • Selected co-solvent (e.g., DMSO)

  • Glassware (beaker or flask)

  • Magnetic stirrer and stir bar or overhead stirrer for larger volumes

  • Graduated cylinders or syringes for accurate volume measurement

Procedure:

  • Order of Addition: It is often easier to add the more viscous component ([MMIM][MeSO4]) to the less viscous component (the co-solvent).[17] Add the desired volume of the co-solvent to the mixing vessel first.

  • Initiate Mixing: Begin stirring the co-solvent at a moderate speed.

  • Slow Addition: Slowly add the [MMIM][MeSO4] to the vortex of the stirring co-solvent. This promotes rapid dispersion and prevents the formation of large, difficult-to-dissolve globules of the ionic liquid.

  • Ensure Homogeneity: Continue stirring until the solution is completely homogeneous and clear. This may take several minutes depending on the volume and the specific co-solvent used.

  • Degas (Optional): If your application is sensitive to dissolved gases, the final solution can be degassed via sonication or by bubbling an inert gas through it.

Troubleshooting & Practical Laboratory Tips

Q4: I'm having trouble accurately pipetting and transferring my viscous [MMIM][MeSO4] solution. What can I do?

A4: This is a very common issue. Standard pipette tips are often inadequate for highly viscous fluids.

  • Use Wide-Bore Pipette Tips: These have a larger orifice, which reduces shear forces and makes it easier to aspirate and dispense the liquid accurately.

  • Positive-Displacement Pipettes: Unlike standard air-displacement pipettes, these use a piston that comes in direct contact with the liquid. This eliminates issues with air gaps and ensures accurate delivery regardless of viscosity.

  • Cut-Off Syringe Method: For non-quantitative transfers, a simple and effective method is to take a disposable plastic syringe and carefully cut the narrow tip off, creating an open barrel. You can then use the plunger to draw up and dispense the viscous liquid.[18]

  • Warm the Solution: Even a modest increase in temperature (e.g., to 30-40°C) can make pipetting significantly easier, as detailed in Q2.

Q5: My magnetic stir bar is struggling or has decoupled. How can I ensure proper mixing?

A5: Inefficient mixing can lead to localized heating, slow reaction rates, and non-homogeneous mixtures.

  • Use an Overhead Stirrer: For volumes larger than ~100 mL or for particularly viscous solutions, a magnetic stirrer may not have enough torque. An overhead mechanical stirrer with a paddle or anchor-shaped impeller provides much more powerful and effective agitation.[19]

  • Choose the Right Stir Bar: If using a magnetic stirrer, opt for a strong, rare-earth magnet stir bar with a shape that promotes good flow (e.g., an elliptical or "egg" shape).

  • Gradual Addition: When dissolving solids or adding reagents, do so slowly to allow the viscous medium to incorporate them without being overwhelmed.

Logical Workflow Diagrams

The following diagrams, generated using DOT language, provide a visual guide to decision-making and experimental workflows.

Viscosity Reduction Strategy

ViscosityReduction start High Viscosity Issue with [MMIM][MeSO4] Solution check_temp Are components thermally sensitive? start->check_temp heat_solution Heat Solution (Protocol 1) check_temp->heat_solution No use_cosolvent Use Co-solvent (Protocol 2) check_temp->use_cosolvent Yes proceed Proceed with Experiment heat_solution->proceed check_compatibility Is co-solvent compatible with downstream processes? use_cosolvent->check_compatibility check_compatibility->proceed Yes select_new_solvent Select Alternative Co-solvent check_compatibility->select_new_solvent No select_new_solvent->use_cosolvent

Caption: Decision flowchart for selecting a viscosity reduction method.

General Handling Workflow

HandlingWorkflow cluster_prep Preparation cluster_handling Handling & Mixing cluster_process Processing start_prep Select Viscosity Reduction Method prep_solution Prepare Solution (Heat or Co-solvent) start_prep->prep_solution transfer Transfer using Wide-Bore Tip or Positive Displacement Pipette prep_solution->transfer mix Mix with Overhead Stirrer or Optimized Stir Bar transfer->mix add_reagents Add Reagents Slowly to Vortex mix->add_reagents run_exp Run Experiment at Controlled Temperature add_reagents->run_exp post_process Post-Processing (e.g., Co-solvent Removal) run_exp->post_process

Caption: General workflow for preparing and handling viscous IL solutions.

References

Technical Support Center: Thermal Stability of [C2mim][MeSO4]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-ethyl-3-methylimidazolium methyl sulfate, [C2mim][MeSO4]. This resource is designed for researchers, scientists, and drug development professionals who utilize this ionic liquid (IL) in high-temperature applications. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of [C2mim][MeSO4]?

The thermal stability of an ionic liquid is not a single value but is highly dependent on the measurement technique and conditions. Short-term stability is often reported as the onset decomposition temperature (T_onset) from a dynamic Thermogravimetric Analysis (TGA) experiment. For imidazolium methylsulfate ILs, this value can be misleadingly high. Studies have shown that many ionic liquids, including those with sulfate anions, can exhibit decomposition at temperatures significantly lower than the T_onset determined from rapid TGA heating ramps.[1][2] Long-term exposure to temperatures even 100-150°C below the reported T_onset can lead to gradual degradation. For instance, 1-allyl-3-methylimidazolium methylsulfate has a reported T_onset as low as 208.08 °C.[3]

Q2: What are the primary factors that influence the thermal stability of [C2mim][MeSO4]?

Several factors critically impact the real-world thermal stability of [C2mim][MeSO4]:

  • Anion and Cation Structure: The inherent stability is determined by the cation and anion. While the imidazolium cation is robust, the methyl sulfate anion plays a significant role in the degradation pathway.[1][4][5] Generally, anions with poor coordinating ability tend to form more thermally stable ILs.[3]

  • Presence of Impurities: Contaminants such as water and halides (e.g., chloride from synthesis precursors) can dramatically lower the degradation temperature.[1][6] Water can act as a reactant or catalyst in decomposition pathways.

  • Atmosphere: The presence of oxygen or air significantly reduces thermal stability compared to an inert atmosphere like nitrogen or argon.[4] Oxidative degradation pathways become accessible in the presence of O₂.

  • Heating Rate: In analytical settings (like TGA), a faster heating rate can overestimate the thermal stability, yielding a higher apparent T_onset.[4][5] Isothermal TGA often reveals degradation at much lower temperatures.[1]

Q3: What are the common byproducts of [C2mim][MeSO4] degradation?

The thermal decomposition of imidazolium-based ILs often proceeds via pathways like S_N2 dealkylation. For [C2mim][MeSO4], this can lead to the formation of volatile and non-volatile products, including:

  • 1-methylimidazole

  • Alkylating agents like dimethyl sulfate or methyl methanesulfonate

  • Volatile organic compounds from the fragmentation of the ethyl and methyl groups.

The accumulation of these degradation products can alter the physicochemical properties of the ionic liquid and interfere with your reaction.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your high-temperature experiments.

Problem 1: My [C2mim][MeSO4] has turned yellow or brown after heating.

Possible Cause: Discoloration is a primary indicator of thermal degradation. The color arises from the formation of chromophores, which are often conjugated molecules or oligomers formed from the decomposition byproducts of the imidazolium ring.[6][8] This is not simple charring; it is a chemical change, even at low levels. Overheating during synthesis is a common initial cause, but color can also develop during experiments at elevated temperatures.[6][8]

Action Plan:

  • Verify Purity: Before use, ensure your [C2mim][MeSO4] is free of color-imparting impurities from synthesis. If the IL is already colored, it may require purification (see Protocol 3).

  • Lower Operating Temperature: The most straightforward solution is to reduce the experimental temperature. Determine the minimum temperature required for your process.

  • Use an Inert Atmosphere: If not already doing so, conduct your experiment under a nitrogen or argon atmosphere to prevent oxidative degradation, which often produces colored byproducts.[4]

  • Run a Blank Experiment: Heat a sample of the [C2mim][MeSO4] alone under your exact experimental conditions (temperature, time, atmosphere) without your reactants. If the color change still occurs, the issue is the intrinsic stability of the IL under those conditions.

Problem 2: I am observing unexpected products or side reactions.

Possible Cause: The degradation products of [C2mim][MeSO4] are not inert. They can react with your starting materials, intermediates, or catalysts, leading to unexpected byproducts. A key concern with imidazolium ILs is the potential formation of N-heterocyclic carbenes (NHCs) if the C2 proton on the imidazolium ring is abstracted. While less common with the methyl sulfate anion compared to more basic anions, it can still occur at high temperatures and catalyze unintended reactions.

Action Plan:

  • Analyze the Ionic Liquid Phase: After your reaction, analyze the IL phase using techniques like GC-MS or HPLC-HRMS to identify potential degradation products that could be interfering with your synthesis.[7][9]

  • Conduct a Blank Experiment: As detailed above, heating the IL alone will help you determine its degradation profile under your reaction conditions, allowing you to distinguish IL byproducts from your reaction byproducts.

  • Consider a C2-Substituted IL: To completely eliminate the possibility of NHC-catalyzed side reactions, switch to an imidazolium IL where the C2 position is blocked with a methyl group (e.g., 1-ethyl-2,3-dimethylimidazolium methyl sulfate). This modification significantly enhances thermal stability in many cases.[3][10]

  • Consult the Troubleshooting Workflow: Follow the logical steps in the diagram below to systematically diagnose the source of the unexpected products.

Troubleshooting Workflow for Unexpected Side Reactions

G start Problem: Unexpected Products Observed check_il Is the IL degrading? Run Blank Experiment (Protocol 2) start->check_il il_degrades Yes, IL shows degradation check_il->il_degrades Degradation Detected il_stable No, IL is stable check_il->il_stable No Degradation Detected action_lower_t Action: Lower reaction temperature il_degrades->action_lower_t action_inert Action: Use inert (N2/Ar) atmosphere il_degrades->action_inert action_c2_sub Action: Switch to C2-substituted IL il_degrades->action_c2_sub analyze_reaction Conclusion: Side reaction is inherent to your chemical system, not the IL. Re-evaluate catalysts/reagents. il_stable->analyze_reaction

Caption: Troubleshooting workflow for diagnosing unexpected side reactions.

Problem 3: The pressure in my sealed reactor is increasing significantly.

Possible Cause: A significant, unexpected pressure increase is a strong indication of thermal decomposition leading to the formation of gaseous byproducts. While [C2mim][MeSO4] has a negligible vapor pressure, its degradation products (e.g., from fragmentation of the ethyl/methyl groups) can be highly volatile. This can be dangerous and indicates that the operating temperature is too high for the ionic liquid.

Action Plan:

  • STOP THE EXPERIMENT SAFELY: A rapid pressure increase indicates a runaway reaction or decomposition. Follow appropriate lab safety procedures to cool the reactor and vent excess pressure.

  • Perform a TGA-MS Analysis: If available, Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is the definitive tool to identify the temperature at which volatile, gaseous products are evolved and to identify their mass-to-charge ratio.[11]

  • Re-evaluate Maximum Operating Temperature: The pressure increase signifies you have exceeded the safe long-term operating temperature. Use the data from your TGA analysis (see Protocol 1) or the onset of pressure increase to define a new, lower maximum operating temperature for your system.

  • Ensure Proper Headspace: Ensure adequate headspace in your reactor to accommodate any off-gassing, but prioritize preventing the off-gassing in the first place by lowering the temperature.

[C2mim][MeSO4] Thermal Degradation Pathway

G il [C2mim][MeSO4] (1-ethyl-3-methylimidazolium methyl sulfate) heat High Temperature (>200 °C) il->heat sn2 SN2 Dealkylation (Primary Pathway) heat->sn2 prod1 1-Methylimidazole sn2->prod1 prod2 Ethyl Methyl Sulfate sn2->prod2 prod3 Further Fragmentation (Volatile Gases) prod1->prod3 prod2->prod3

Caption: Simplified primary thermal degradation pathway for [C2mim][MeSO4].

Appendices

Appendix A: Data Summary

Table 1: Influence of Anion and Atmosphere on Thermal Stability of Imidazolium ILs

CationAnionAbbreviationT_onset (°C) in N₂T_onset (°C) in Air/O₂Reference(s)
1-allyl-3-methylMethylsulfate[Amim][MeSO₄]~208Not Reported[3]
1-butyl-3-methylMethylsulfate[Bmim][MeSO₄]~390 (decreases after pre-heating)Not Reported[7]
1-butyl-3-methylChloride[Bmim]Cl~293Lower than N₂[7][12]
1-butyl-3-methylAcetate[Bmim]OAc~245 (highly dependent on purity)Lower than N₂[7][13]
1-ethyl-3-methylBis(trifluoromethylsulfonyl)imide[Emim][NTf₂]>400~38-97°C lower than N₂[4]

Note: T_onset values are highly sensitive to experimental conditions, especially the heating rate (typically 10 °C/min here), and should be used for relative comparison only.[4]

Appendix B: Experimental Protocols

Protocol 1: Assessing Short-Term Thermal Stability with Thermogravimetric Analysis (TGA)

  • Instrument Setup: Use a calibrated TGA instrument. Use platinum or ceramic pans for best results.

  • Sample Preparation: Place 5-10 mg of [C2mim][MeSO4] into the TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.[1][14]

  • Heating Program (Dynamic Scan):

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 2-5 °C/min) will provide a more conservative and often more accurate measure of stability.[4]

  • Data Analysis: Record the temperature at which mass loss begins. The "onset temperature" (T_onset) is typically calculated by the instrument software as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.[14]

Protocol 2: Running a Blank Degradation Experiment

  • Setup: In a reaction vessel identical to the one used for your synthesis (e.g., a sealed glass reactor with a stirrer), add a representative volume of [C2mim][MeSO4].

  • Atmosphere: Replicate the exact atmospheric conditions of your experiment (e.g., blanket with N₂, sealed under ambient air).

  • Thermal Profile: Program the heating and stirring to follow the exact thermal profile of your actual experiment, including ramp times and hold durations.

  • Sampling & Analysis: After the experiment, take a sample of the ionic liquid.

    • Visually inspect for color change.

    • Analyze by ¹H NMR to look for the appearance of new peaks (e.g., 1-methylimidazole) or changes in peak integrations.

    • Analyze by GC-MS or LC-MS to identify any volatile or non-volatile degradation products.[7]

Protocol 3: Basic Purification and Drying of [C2mim][MeSO4]

  • Decolorization (Optional): For colored ILs, a column chromatography approach may be necessary. Dissolve the IL in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a plug of activated charcoal or silica gel.[6] This is an advanced technique and should be approached with caution.

  • Water Removal: Water is a critical impurity.[4] To dry the IL, heat it to 60-80 °C under high vacuum (<1 mbar) for several hours (e.g., 12-24h) with vigorous stirring. The disappearance of bubbling indicates the removal of most volatile impurities, including water.

  • Storage: Store the purified, dry ionic liquid in a sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with nitrogen) to prevent reabsorption of atmospheric moisture.

References

optimizing reaction conditions in 1,3-dimethylimidazolium methylsulfate for higher yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reaction conditions in 1,3-dimethylimidazolium methylsulfate, [DMIM][MeSO₄]. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile ionic liquid (IL) as a reaction medium. The following sections are structured in a question-and-answer format to directly address common challenges and provide actionable solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and use of [DMIM][MeSO₄].

Q1: What is this compound, and why is it chosen as a reaction solvent?

This compound ([DMIM][MeSO₄]) is an ionic liquid, a salt that is liquid at or near room temperature. It has gained significant attention as a "green solvent" in chemical synthesis for several key reasons[1]:

  • Negligible Vapor Pressure: Unlike conventional volatile organic compounds (VOCs), [DMIM][MeSO₄] has very low volatility, which reduces air pollution and exposure risks for researchers.[1]

  • High Thermal Stability: This IL is stable at elevated temperatures, making it suitable for reactions that require significant heat.[1][2]

  • Excellent Solvating Power: It can dissolve a wide array of polar and non-polar organic and inorganic compounds, facilitating reactions that are difficult to achieve in traditional solvents.[1][2]

  • Tunable Properties: The properties of ionic liquids can be fine-tuned by modifying the cation or anion, although in this guide, we focus specifically on [DMIM][MeSO₄].

Its unique combination of properties makes it an effective medium for catalysis, organic synthesis, and biomass processing.[1][3]

Q2: What are the key physicochemical properties of [DMIM][MeSO₄] that I should be aware of before starting my experiment?

Understanding the physical properties of your solvent is critical for experimental design, including reactor setup, heating, and stirring requirements. Below is a summary of key properties for [DMIM][MeSO₄].

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄S[4]
Molecular Weight 208.24 g/mol [4]
Appearance Colorless to light yellow liquid[2][5]
Density ~1.33 g/mL[2]
Refractive Index n20/D ~1.48[2]
Purity (Typical) >98.0% (HPLC)[5]
Solubility Water-soluble[6]

Note: Properties such as viscosity and density are temperature-dependent.[7][8] It is crucial to consult specific literature for data at your target reaction temperature.

Q3: How do fundamental reaction parameters like temperature, concentration, and mixing affect reaction yield in [DMIM][MeSO₄]?

The principles that govern reaction kinetics in conventional solvents also apply to ionic liquids, but with some unique considerations due to the distinct properties of the medium.[9]

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing molecules with more kinetic energy.[9][10] This leads to more frequent and energetic collisions. However, excessively high temperatures can lead to thermal decomposition of reactants, products, or the IL itself, reducing yield and selectivity. The high viscosity of some ILs can decrease with temperature, which may improve mass transport and reaction rates.[11]

  • Concentration: Higher reactant concentrations typically lead to a higher reaction rate due to an increased frequency of molecular collisions.[9][10] However, in [DMIM][MeSO₄], high concentrations can significantly increase the viscosity of the reaction mixture, impeding effective mixing and potentially lowering the overall yield.

  • Mixing/Stirring: Adequate mixing is crucial in any reaction, but it is especially important in viscous media like ionic liquids.[11] Poor mixing leads to poor heat and mass transfer, creating localized "hot spots" or areas of low reactant concentration, both of which can drastically lower the yield and reproducibility of the reaction.

Q4: Is [DMIM][MeSO₄] hygroscopic, and how does the presence of water impact my reaction?

Yes, many imidazolium-based ionic liquids, particularly those with hydrophilic anions like methylsulfate, are hygroscopic and readily absorb moisture from the atmosphere. Water is a critical impurity that can have profound, and often detrimental, effects on a reaction.

  • Altered Physicochemical Properties: Water can decrease the viscosity and density of the IL, but it also disrupts the unique cation-anion network that defines the solvent's properties.[12][13]

  • Competitive Reactant: Water is a nucleophile and can participate in unwanted side reactions, such as hydrolysis of esters or other sensitive functional groups, thereby reducing the yield of the desired product.

  • Catalyst Poisoning: In many catalytic systems, particularly those involving water-sensitive organometallic or Lewis acid catalysts, water can deactivate the catalyst, halting the reaction entirely.

  • Shifting Equilibria: For reversible reactions that produce water, the presence of water as an impurity can shift the equilibrium position, limiting the maximum achievable conversion.

It is highly recommended to dry [DMIM][MeSO₄] under vacuum at an elevated temperature before use, especially for moisture-sensitive reactions.

Troubleshooting Guide: Enhancing Reaction Yield

This section provides solutions to specific problems you may encounter during your experiments.

Q: My reaction yield is consistently low. What are the first parameters I should investigate?

A low yield is a common problem that can stem from several factors. A systematic, step-by-step approach is the most effective way to identify and resolve the issue. The following workflow provides a logical progression for troubleshooting.

Low_Yield_Troubleshooting start Low or No Yield Observed check_purity 1. Verify Purity of Reagents & IL (Water, Halides, etc.) start->check_purity Start Here check_temp 2. Optimize Reaction Temperature check_purity->check_temp Purity confirmed solution_purity Dry IL under vacuum. Use high-purity reagents. check_purity->solution_purity Impurity suspected? check_conc 3. Evaluate Reactant Concentration & Stoichiometry check_temp->check_conc Optimal solution_temp Perform temperature screen. Check for decomposition. check_temp->solution_temp Suboptimal? check_mixing 4. Assess Mixing Efficiency check_conc->check_mixing Optimal solution_conc Vary concentration. Consider slow addition. check_conc->solution_conc Suboptimal? check_catalyst 5. Investigate Catalyst Activity check_mixing->check_catalyst Efficient solution_mixing Increase stir rate. Use mechanical stirring. check_mixing->solution_mixing Inefficient? solution_catalyst Increase catalyst loading. Test alternative catalysts. check_catalyst->solution_catalyst Inactive? solution_purity->check_temp solution_temp->check_conc solution_conc->check_mixing solution_mixing->check_catalyst success Yield Improved solution_catalyst->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Purity: As discussed in FAQ Q4, water is a primary suspect. Dry the [DMIM][MeSO₄] before use. Also, ensure your starting materials are of high purity, as impurities can inhibit the reaction. The synthesis of some ILs can leave halide impurities, which are known catalyst poisons.[6]

  • Optimize Temperature: The optimal temperature is a balance between reaction rate and stability. A temperature screening is often the most effective way to find the sweet spot. See the protocol below.

  • Evaluate Concentration: While higher concentration can increase rates, it can also increase viscosity and inhibit mass transfer.[11] Try running the reaction at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M) to find an optimum.

  • Assess Mixing: Visual inspection is not always sufficient. If the mixture is viscous, ensure you are using a suitable stir bar and a powerful stir plate, or preferably, an overhead mechanical stirrer.

  • Investigate Catalyst: If using a catalyst, its compatibility with the ionic liquid is paramount. The IL can sometimes interact with the catalyst, changing its activity.[14] Consider increasing the catalyst loading or screening different types of catalysts.

Protocol: Experimental Temperature Screening

This protocol helps determine the optimal reaction temperature for maximizing yield.

  • Setup: Prepare 5 identical reaction vessels (e.g., sealed vials) with stir bars.

  • Reagent Addition: To each vial, add the dried [DMIM][MeSO₄], catalyst (if any), and reactants in the exact same amounts.

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block or in separate oil baths. Set the temperatures across a logical range (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Execution: Start the stirring and timing for all reactions simultaneously.

  • Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h), take a small, measured aliquot from each reaction.

  • Analysis: Quench the aliquots immediately and analyze them by a suitable method (e.g., HPLC, GC, NMR) to determine the percent conversion or yield.

Q: I am observing significant side product formation. How can I improve selectivity?

Poor selectivity is often caused by reaction conditions that are too harsh or a non-optimal catalyst.

  • Lower the Temperature: This is the most common first step. Side reactions often have a higher activation energy than the desired reaction, so lowering the temperature can significantly reduce their rate while only moderately affecting the desired pathway.[9]

  • Change the Catalyst: The choice of catalyst is critical for selectivity. The ionic liquid itself can influence the catalyst's behavior.[14] You may need to screen alternative catalysts that are known for higher selectivity for your specific transformation.

  • Modify Reactant Addition: If a side reaction involves two molecules of a particular reactant, you can often suppress it by adding that reactant slowly over time (syringe pump addition). This keeps the instantaneous concentration low, favoring the desired reaction pathway.

Q: How do I effectively separate my product from [DMIM][MeSO₄] after the reaction is complete?

Product isolation from an ionic liquid requires a different strategy than with volatile organic solvents. The negligible vapor pressure of [DMIM][MeSO₄] is an advantage here.[1]

Product_Separation start Reaction Complete in [DMIM][MeSO₄] product_type What is the product's polarity & volatility? start->product_type volatile Volatile Product product_type->volatile nonpolar Non-polar / Low Polarity Product product_type->nonpolar polar Polar, Non-Volatile Product product_type->polar method_distill Vacuum Distillation or Short-Path Distillation volatile->method_distill method_extract Liquid-Liquid Extraction (with water and an immiscible organic solvent) nonpolar->method_extract method_chroma Chromatography or Precipitation/Crystallization polar->method_chroma

Caption: Decision diagram for selecting a product separation method.

Methodologies:

  • For Volatile Products: Use vacuum distillation. Since [DMIM][MeSO₄] will not evaporate, you can easily remove your volatile product, which can then be condensed and collected.

  • For Non-polar to Moderately Polar Products: Use liquid-liquid extraction. Since [DMIM][MeSO₄] is water-soluble[6], you can add water to the reaction mixture to dissolve the IL. Your organic product can then be extracted into an immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane.

  • For Polar, Non-volatile Products: This is the most challenging scenario. Options include:

    • Precipitation: If your product is solid and insoluble in a particular anti-solvent (in which the IL is soluble), you may be able to precipitate it.

    • Chromatography: Directly loading the diluted IL-reaction mixture onto a silica or alumina column may be possible, but can be difficult. The IL will likely remain at the top of the column.

References

Technical Support Center: Strategies to Reduce the Cost of Using 1,3-Dimethylimidazolium Methylsulfate ([DMIM][MeSO₄])

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO₄]). As a versatile and efficient ionic liquid (IL), [DMIM][MeSO₄] sees wide application, particularly in biomass processing and as a precursor for other ILs. However, its cost can be a significant factor in process viability. This guide is designed for researchers, scientists, and drug development professionals to provide actionable, in-depth strategies for cost reduction through in-house synthesis, purification, and recycling.

Part 1: Foundational FAQs

This section addresses high-level questions regarding the cost of [DMIM][MeSO₄] and the feasibility of in-house production.

Q1: What are the primary cost drivers for using [DMIM][MeSO₄] in our process?

The overall cost is a combination of three main factors:

  • Procurement Cost: [DMIM][MeSO₄] is synthesized from 1-methylimidazole and dimethyl sulfate. The cost of these high-purity starting materials, coupled with the manufacturing and purification expenses of commercial suppliers, dictates the purchase price.

  • In-Process Losses: The efficiency of your recovery and recycling process is critical. Significant losses of the IL during product extraction or due to degradation require frequent replacement, substantially increasing operational costs.

  • Purity Requirements: High-purity [DMIM][MeSO₄] is more expensive. The required purity level for your specific application will influence the cost. For some applications, a slightly lower purity, achievable through cost-effective in-house synthesis and purification, may be acceptable.

Q2: We are considering synthesizing [DMIM][MeSO₄] in-house to reduce costs. What are the key challenges and potential pitfalls?

In-house synthesis can be highly economical, as the reaction of 1-methylimidazole with dimethyl sulfate is efficient and atom-economic.[1][2] However, there are several challenges:

  • Safety: Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. Strict safety protocols and appropriate personal protective equipment (PPE) are mandatory.

  • Purity Control: The reaction can produce colored impurities if not performed under controlled conditions.[3][4] Achieving high purity requires effective purification methods to remove unreacted starting materials and colored byproducts.

  • Reaction Optimization: Achieving high yields (>95%) requires careful control of reaction parameters like temperature, time, and molar ratio of reactants.[5]

  • Scalability: Translating a lab-scale synthesis to a larger scale requires careful consideration of heat management, as the reaction is exothermic.

Part 2: Troubleshooting Guide: In-House Synthesis & Purification

This section provides solutions to common problems encountered during the in-house synthesis of [DMIM][MeSO₄].

Q3: Our in-house synthesis of [DMIM][MeSO₄] resulted in a colored (yellow to brown) product. What causes this, and how can we purify it cost-effectively?

Causality: Discoloration in imidazolium-based ILs is a common issue. It is often caused by side reactions or impurities in the starting materials, leading to the formation of chromophoric compounds.[6] While these impurities may not always affect the chemical properties, they can interfere with spectroscopic measurements.[3][4]

Cost-Effective Purification Protocol:

  • Solvent Washing:

    • Objective: To remove non-polar impurities and unreacted starting materials.

    • Procedure: Wash the crude [DMIM][MeSO₄] with a non-polar solvent like ethyl acetate or diethyl ether. Since [DMIM][MeSO₄] is immiscible with these solvents, the impurities will be extracted into the organic phase. Repeat this washing step 2-3 times.

  • Activated Charcoal Treatment:

    • Objective: To remove colored impurities.

    • Procedure: Dissolve the washed [DMIM][MeSO₄] in a minimal amount of a polar solvent like water or methanol. Add 1-2% (w/w) activated charcoal to the solution.[7][8] Stir the mixture at room temperature for 12-24 hours. The colored impurities will adsorb onto the surface of the activated charcoal.

  • Filtration:

    • Objective: To remove the activated charcoal.

    • Procedure: Filter the mixture through a pad of Celite to ensure all fine charcoal particles are removed.[7] The resulting filtrate should be colorless or pale yellow.[8]

  • Drying:

    • Objective: To remove residual water or solvent.

    • Procedure: Remove the solvent under reduced pressure using a rotary evaporator. For optimal dryness, heat the IL under a high vacuum (<1 mbar) at 60-70°C for several hours.[7][8]

Q4: We are experiencing low yields in our [DMIM][MeSO₄] synthesis. What are the common causes and how can we optimize the reaction conditions?

Causality: Low yields are typically due to incomplete reactions, side reactions, or loss of product during workup. The quaternization of 1-methylimidazole with dimethyl sulfate is generally a high-yield reaction, so optimization should focus on ensuring the reaction goes to completion and minimizing losses.

Optimization Strategies:

  • Molar Ratio: Ensure a slight excess of the alkylating agent (dimethyl sulfate) is not used, as it can complicate purification. A 1:1 molar ratio is often sufficient, but empirical optimization may be required.

  • Reaction Time and Temperature: The reaction is often performed at room temperature but may require gentle heating to go to completion.[5] Monitor the reaction progress using techniques like ¹H NMR to determine the optimal reaction time. For many similar imidazolium salt syntheses, reaction times can range from a few hours to over 24 hours.[5][9]

  • Solvent: The synthesis can often be performed neat (without a solvent), which is a greener and more cost-effective approach.[1][2] If a solvent is necessary to control viscosity or temperature, a non-reactive polar aprotic solvent can be used.

Workflow for Cost-Effective In-House Synthesis and Purification of [DMIM][MeSO₄]

cluster_synthesis Synthesis cluster_purification Purification start Reactants: 1-Methylimidazole Dimethyl Sulfate reaction Reaction (Neat, Room Temp, 24h) start->reaction crude_il Crude [DMIM][MeSO₄] reaction->crude_il wash Wash with Ethyl Acetate crude_il->wash charcoal Activated Charcoal Treatment wash->charcoal filter Filter through Celite charcoal->filter dry Dry under High Vacuum filter->dry pure_il Pure [DMIM][MeSO₄] dry->pure_il

Caption: Workflow for cost-effective synthesis and purification of [DMIM][MeSO₄].

Part 3: Troubleshooting Guide: Recovery & Recycling

Effective recycling is paramount for the economic viability of processes using [DMIM][MeSO₄]. This section covers common recovery challenges.

Q5: We are struggling to efficiently recover [DMIM][MeSO₄] from our aqueous reaction mixture. What is the most economical recovery method?

Causality: [DMIM][MeSO₄] is hydrophilic, making its separation from water challenging. The choice of recovery method depends on the concentration of the IL, the nature of the other components in the mixture, and the available equipment.

Comparison of Recovery Techniques

Recovery MethodPrincipleRecovery Efficiency (%)Key AdvantagesKey Disadvantages
Vacuum Distillation Water is removed under reduced pressure due to the negligible vapor pressure of the IL.[10]>95%Simple, effective for removing volatile impurities.Energy-intensive, not suitable for thermally sensitive products.
Extraction A solvent in which the IL is insoluble is used to extract organic products.[11][12]80-95%Low energy, can be selective.Requires an additional solvent, which must also be recovered.
Aqueous Two-Phase System (ATPS) A salt (e.g., K₃PO₄) is added to induce phase separation between the IL and water.[10][13]>90%No organic solvents required, environmentally friendly.Requires addition of a salting-out agent.
Membrane Separation Nanofiltration or reverse osmosis membranes are used to separate the IL from water.[14][15]75-95%Low energy, continuous process.Membrane fouling can be an issue, capital intensive.

Recommendation: For most lab-scale and pilot-scale applications, vacuum distillation is the most straightforward and economical method for recovering [DMIM][MeSO₄] from aqueous solutions, provided any dissolved products are not thermally sensitive.[10] For large-scale industrial processes, a techno-economic analysis comparing vacuum distillation with membrane separation would be advisable.

Q6: After several recycling loops, we observe a decrease in the performance of our [DMIM][MeSO₄]. How can we identify the impurities and regenerate the ionic liquid?

Causality: Performance degradation is typically due to the accumulation of impurities that were not removed during the initial recovery step, or from slow degradation of the IL itself, especially under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases).[16][17]

Identification and Regeneration Protocol:

  • Impurity Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying organic impurities and degradation products.

    • Karl Fischer Titration: To quantify water content, which can significantly affect the IL's properties.

    • UV-Vis Spectroscopy: To detect colored impurities.

  • Regeneration:

    • The purification protocol described in Q3 (solvent washing, activated charcoal treatment, and high-vacuum drying) is an effective method for regenerating a degraded IL. This will remove most accumulated organic and colored impurities.

General-Purpose [DMIM][MeSO₄] Recycling and Regeneration Loop

process Chemical Process (e.g., Biomass Dissolution) separation Product Separation (e.g., Precipitation/Extraction) process->separation recovery IL Recovery (e.g., Vacuum Distillation) separation->recovery quality_check Quality Control (NMR, Water Content) recovery->quality_check quality_check->process Pass regeneration Regeneration (Charcoal/Drying) quality_check->regeneration Fail regeneration->quality_check

Caption: A general workflow for recycling and regenerating [DMIM][MeSO₄].

Part 4: Minimizing Degradation

Q7: In our biomass dissolution process, the [DMIM][MeSO₄] seems to be degrading, especially at higher temperatures. What are the signs of degradation and how can we minimize it?

Causality: Imidazolium-based ILs, while generally stable, can degrade under certain conditions. In biomass processing, temperatures above 120-150°C can lead to the deprotonation of the C2-proton on the imidazolium ring, forming an N-heterocyclic carbene (NHC).[17] This reactive intermediate can then participate in side reactions with biomass components or the IL itself, leading to discoloration and the formation of impurities.[16][17]

Signs of Degradation:

  • Darkening of color: The IL may turn from colorless/pale yellow to dark brown or black.

  • Change in viscosity: An increase in viscosity can indicate polymerization or the formation of complex degradation products.

  • Decreased dissolution efficiency: The performance of the IL in dissolving biomass may decrease over time.

Minimization Strategies:

  • Temperature Control: Operate at the lowest effective temperature for your process. For many biomass applications, temperatures between 80-120°C are sufficient.

  • Inert Atmosphere: Conducting the process under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

  • Consider Alternatives: If high temperatures are unavoidable, consider alternative ILs with greater thermal stability, such as those based on 1,2,4-triazolium cations, which lack the acidic C2-proton.[18][19]

References

Technical Support Center: [C2mim][MeSO4] Reactor Material Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 1-ethyl-3-methylimidazolium methylsulfate, [C2mim][MeSO4], in chemical reactors. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of material compatibility. Ensuring the inertness of your reactor vessel and its components is paramount for reaction integrity, safety, and equipment longevity.

This resource provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for material testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when selecting a reactor material for use with [C2mim][MeSO4]?

A1: When working with [C2mim][MeSO4], or any ionic liquid, there are four primary concerns regarding reactor materials:

  • Corrosion: Ionic liquids can be surprisingly corrosive to metals, especially in the presence of impurities like water or halides.[1] This can lead to the leaching of metal ions into your reaction, potentially poisoning catalysts or contaminating your product.

  • Polymer Degradation: Polymeric materials used for seals, gaskets, and tubing (e.g., O-rings, liners) can swell, dissolve, or become brittle upon contact with ionic liquids. Imidazolium-based ionic liquids have been studied for their plasticizing effects on polymers, which can alter mechanical properties.[2][3][4]

  • Catalytic Activity: The reactor material itself can act as an unintended catalyst, promoting side reactions and reducing the yield and purity of your desired product. This is a known phenomenon in various catalytic systems.[5][6]

  • Ionic Liquid Stability: The material can promote the degradation of the ionic liquid itself, especially at elevated temperatures. The imidazolium cation has known chemical stability limits, and interactions with surfaces can influence decomposition pathways.[7]

Q2: Is standard 316L stainless steel a suitable material for a reactor handling [C2mim][MeSO4]?

A2: Generally, 316L stainless steel exhibits good resistance to many ionic liquids and is a common first choice. However, its passivity is not guaranteed. The corrosion resistance of stainless steel relies on a thin, protective chromium oxide layer, which can be compromised under certain conditions.[8]

Key factors that increase the risk of corrosion in stainless steel reactors include:

  • Water Content: Moisture in the ionic liquid can facilitate corrosion. [C2mim][MeSO4] is hygroscopic, so rigorous drying of the IL and the reactor system is crucial. Water can promote the hydrolysis of the methylsulfate anion to form sulfuric acid, though this is less aggressive than the hydrochloric acid formed from chloride-containing ILs.[9][10]

  • Halide Impurities: Even trace amounts of chloride, often a remnant from synthesis, can induce pitting corrosion in stainless steel.[1][8]

  • Elevated Temperatures: Higher temperatures accelerate corrosion rates.[8]

Recommendation: For critical applications, especially at temperatures above 100°C or where metal contamination is a concern, it is highly advisable to conduct compatibility testing (see Protocol 1) or select a more robust material.

Q3: For high-temperature or high-purity applications, what metallic alloys are recommended?

A3: For applications demanding higher corrosion resistance, consider high-performance nickel-based alloys.

  • Hastelloy (e.g., C-276, C-22): These alloys offer superior resistance to a wide range of corrosive environments, including many ionic liquids, due to their high molybdenum and chromium content. They are an excellent choice for high-temperature processes or when working with ionic liquids of unknown or potentially variable purity.

  • Inconel: Another family of nickel-chromium-based superalloys that provides excellent corrosion resistance at elevated temperatures.

While more expensive, these materials provide a greater margin of safety and ensure the integrity of your experiments.

Q4: Can I use a glass or glass-lined reactor with [C2mim][MeSO4]?

A4: Yes, borosilicate glass and glass-lined steel are excellent choices for handling [C2mim][MeSO4]. Glass is generally considered inert to most ionic liquids and provides the significant advantage of allowing visual inspection of the reaction. For scaling up, a glass-lined steel reactor combines the inertness of glass with the structural integrity of steel.

One potential, though minor, concern is the hydrolysis of the methylsulfate anion in the presence of water, which could form trace amounts of sulfuric acid.[9] While borosilicate glass has excellent resistance to sulfuric acid, this underscores the importance of maintaining a dry system.

Q5: What polymers are best for seals, gaskets, and tubing?

A5: Material selection for seals and gaskets is critical to prevent leaks and contamination. Compatibility can vary significantly, and standardized testing procedures are often adapted to evaluate suitability.[11][12]

MaterialCompatibility ProfileKey Considerations
PTFE (Polytetrafluoroethylene) Excellent: Generally the most reliable choice. Highly inert to a wide range of chemicals, including most ionic liquids.Can be prone to cold flow (creep) under high pressure, potentially compromising seal integrity over time.
FFKM (Perfluoroelastomer, e.g., Kalrez®) Excellent: Combines the chemical resistance of PTFE with the flexibility of an elastomer.Higher cost, but often the best option for demanding sealing applications.
PEEK (Polyether ether ketone) Good to Excellent: Offers broad chemical resistance and excellent mechanical properties, especially at high temperatures.Always verify compatibility with your specific grade of PEEK.
FKM (Fluoroelastomer, e.g., Viton®) Variable: Compatibility is highly dependent on the specific grade of FKM and the operating conditions. Swelling can be an issue.Testing is mandatory. FKM has shown poor performance with some ionic liquids in real-world conditions even after passing static tests.[11][12]
NBR (Nitrile Butadiene Rubber) Poor: Generally not recommended. Prone to significant swelling and degradation.Avoid for long-term or high-temperature applications.

Expert Insight: Do not rely solely on generic chemical compatibility charts. Always perform immersion testing (see Protocol 2) on the specific polymer grade you intend to use under your experimental conditions.

Troubleshooting Guide

This section addresses common problems that may indicate a material compatibility issue.

Issue 1: My colorless [C2mim][MeSO4] has developed a yellow, brown, or green tint after a reaction in a stainless steel vessel.
  • Possible Cause 1: Metal Leaching. A green or yellowish tint can indicate the leaching of nickel or chromium ions from stainless steel, a sign of corrosion.

  • Diagnostic Step: Take a sample of the discolored ionic liquid and analyze it for metal content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). Compare this to a pristine sample of the same IL batch.

  • Solution: If metal content is confirmed, the reactor material is not suitable under your process conditions. Switch to a glass-lined reactor or a higher-grade alloy like Hastelloy.

  • Possible Cause 2: Thermal Degradation. Imidazolium-based ionic liquids can degrade at elevated temperatures, often resulting in discoloration.[7] The reactor surface may be catalytically promoting this degradation at a lower temperature than expected.

  • Diagnostic Step: Run a control experiment where you heat a sample of the [C2mim][MeSO4] in a sealed borosilicate glass tube at the same temperature and for the same duration. If the IL in the glass remains colorless while the IL in the reactor discolors (without significant metal leaching), you are likely observing surface-promoted thermal degradation.

  • Solution: Lower the reaction temperature. If that is not possible, a glass-lined reactor is the recommended solution as it will have a more inert surface.

Issue 2: I am experiencing unexpected side products or lower-than-expected yields.
  • Possible Cause: Unintended Catalytic Activity. The metallic surface of your reactor (e.g., stainless steel) may be catalytically active for your specific reaction, promoting unwanted reaction pathways. Ionic liquids are known to be effective media for various catalytic reactions.[13][14]

  • Diagnostic Step: Re-run the reaction in a completely inert system, such as an all-glass laboratory flask. If the side products are eliminated and the yield improves, the reactor material is the likely cause.

  • Solution: Transition to a reactor with a non-metallic contact surface, such as a glass-lined or PTFE-lined reactor.

Issue 3: The reactor pressure is increasing unexpectedly, or I'm observing degradation of the ionic liquid.
  • Possible Cause: Electrochemical Decomposition. Ionic liquids have a defined electrochemical window, which is the potential range where they are stable.[15] If your process involves electrochemistry or strong oxidizing/reducing agents, you might be exceeding this window, leading to gas evolution and IL decomposition. The choice of reactor material (electrode) is critical in these cases.

  • Diagnostic Step: Use cyclic voltammetry to determine the electrochemical window of your [C2mim][MeSO4] system with electrodes made of your candidate reactor material.

  • Solution: Ensure your process operates well within the stable electrochemical window. If not, you may need to select a different ionic liquid or adjust your process parameters. Protecting the IL from moisture is also key, as water can narrow the electrochemical window.[7]

Experimental Protocols & Workflows

Workflow for Material Selection

This diagram outlines the decision-making process for selecting a compatible reactor material.

MaterialSelection cluster_screening Initial Screening cluster_testing Experimental Validation start Define Process Conditions (Temp, Pressure, Purity) lit_review Literature & Database Review (General IL Compatibility) start->lit_review candidate_selection Select Candidate Materials (e.g., SS316L, Hastelloy, Glass, PTFE) lit_review->candidate_selection immersion_test Perform Immersion Testing (Protocols 1 & 2) candidate_selection->immersion_test analysis Analyze Results: - Mass Loss - Surface Changes (SEM) - IL Discoloration/Contamination (ICP-MS) immersion_test->analysis decision Is Material Compatible? analysis->decision select_material Final Material Selection decision->select_material  Yes reselect Select Alternative Material & Retest decision->reselect No reselect->immersion_test

Caption: Decision workflow for reactor material selection.

Protocol 1: Static Immersion Corrosion Test for Metallic Materials

Adapted from ASTM G1 & D543 standards.[16]

Objective: To quantify the corrosion rate of a metallic material in [C2mim][MeSO4] under specific temperature conditions.

Materials:

  • Metallic coupons (e.g., 316L SS, Hastelloy C-276) of known surface area and composition.

  • High-purity [C2mim][MeSO4].

  • Inert gas (Argon or Nitrogen).

  • Sealed glass vessels (e.g., pressure tubes).

  • High-precision analytical balance (±0.1 mg).

  • Drying oven.

Procedure:

  • Coupon Preparation:

    • Clean each metal coupon with a non-corrosive solvent (e.g., acetone, isopropanol) in an ultrasonic bath for 15 minutes.

    • Dry the coupons in an oven at 110°C for 1 hour.

    • Allow to cool in a desiccator for at least 1 hour.

    • Weigh each coupon to the nearest 0.1 mg. This is the initial weight (W_initial).

    • Measure the dimensions of each coupon to calculate the total surface area (A).

  • Immersion Setup:

    • Place each coupon in a separate, clean, and dry glass vessel.

    • Add enough pre-dried [C2mim][MeSO4] to completely submerge the coupon.

    • Purge the vessel headspace with an inert gas for 5 minutes to remove air and moisture.

    • Seal the vessel tightly.

  • Exposure:

    • Place the sealed vessels in an oven or oil bath set to your target experimental temperature (e.g., 120°C).

    • Maintain the temperature for a set duration (e.g., 100, 250, 500 hours).[11]

  • Post-Exposure Analysis:

    • Remove the vessels and allow them to cool to room temperature.

    • Visually inspect the ionic liquid for color changes or precipitates.

    • Carefully remove the coupon from the ionic liquid.

    • Clean the coupon according to ASTM G1 standard procedures to remove any corrosion products without removing the base metal.

    • Rinse with deionized water and a solvent like isopropanol.

    • Dry the coupon in an oven at 110°C for 1 hour and cool in a desiccator.

    • Weigh the cleaned, dry coupon to the nearest 0.1 mg. This is the final weight (W_final).

  • Calculations:

    • Mass Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)

      • K = 8.76 × 10^4 (constant for mm/year)

      • ΔW = Mass loss in grams

      • A = Surface area in cm²

      • T = Exposure time in hours

      • D = Density of the metal in g/cm³

Self-Validation: Run the experiment in triplicate to ensure reproducibility. Include a control coupon that undergoes the entire cleaning and weighing process but is not exposed to the ionic liquid to account for any mass loss from handling. Optional: Analyze the post-exposure ionic liquid via ICP-MS to correlate mass loss with specific metals detected in the liquid.

Protocol 2: Polymer Swelling and Degradation Test

Objective: To evaluate the compatibility of polymeric materials (seals, gaskets) with [C2mim][MeSO4].

Materials:

  • Polymer samples (e.g., O-rings, cut squares) of FKM, PTFE, PEEK, etc.

  • High-purity [C2mim][MeSO4].

  • Sealed glass vials.

  • Analytical balance (±0.1 mg).

  • Calipers for dimensional measurement.

  • Shore Durometer for hardness measurement (optional).

Procedure:

  • Initial Characterization:

    • Clean and dry each polymer sample.

    • Measure and record the initial weight (W_initial), dimensions (length, width, thickness), and optionally, hardness.

  • Immersion:

    • Place each sample in a separate glass vial.

    • Add enough [C2mim][MeSO4] to fully immerse the sample.

    • Seal the vial and place it in an oven at the desired operating temperature for a set period (e.g., 72 or 168 hours).

  • Post-Immersion Analysis:

    • After cooling, remove the sample from the IL.

    • Gently blot the surface to remove excess liquid.

    • Immediately re-weigh the sample (W_final).

    • Re-measure the dimensions and, if possible, the hardness.

    • Visually inspect for changes in color, tackiness, or physical integrity (cracking, brittleness).

  • Calculations:

    • Percent Weight Change (%ΔW): %ΔW = [(W_final - W_initial) / W_initial] × 100

    • Percent Volume Swell (%ΔV): Calculate the initial and final volumes from the dimensions and determine the percentage change.

Interpretation: A significant positive weight/volume change indicates swelling, while a negative change could suggest leaching of plasticizers or degradation. Any significant change in hardness or visual appearance is a sign of incompatibility.

Illustrative Data Summary

This table shows how you might present results from compatibility testing. (Note: Data are for illustrative purposes only).

MaterialTemperature (°C)Duration (h)Corrosion Rate (mm/year)% Weight ChangeObservations
SS 316L 1205000.008N/ASlight yellowing of IL
Hastelloy C-276 120500<0.001N/ANo change observed
PTFE 120168N/A+0.5%No visible change
FKM (Viton®) 120168N/A+15.2%Significant swelling, softening

References

Technical Support Center: Managing Foaming in 1,3-Dimethylimidazolium Methylsulfate ([DMIM][MeSO4]) Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for managing foaming in 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO4]) systems. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and control foam-related issues during their experiments. Uncontrolled foam generation can significantly impact process efficiency, reproducibility, and product purity.[1][2] This guide provides in-depth, field-proven insights into the causes of foaming and offers systematic solutions for its management.

Section 1: Understanding Foam in Ionic Liquid Systems

Q1: What is foam and why is it a problem in my [DMIM][MeSO4] system?

Foam is a dispersion of gas within a liquid, where gas bubbles are trapped and stabilized by surface tension.[3] In a pure, clean, and non-contaminated amine solution, stable foam typically does not form; you can agitate or bubble gas through it, and any bubbles that form will collapse quickly.[4] However, the introduction of surface-active contaminants or specific process conditions can create a stable foam.

Foaming becomes a significant issue in experimental and industrial settings for several reasons:

  • Reduced Operational Volume: Foam can occupy a large volume in a reactor, reducing the usable space for the liquid phase.[1]

  • Process Inefficiency: It can interfere with mixing, heat transfer, and mass transfer, potentially slowing down reaction rates and affecting yield.[5][6]

  • Measurement and Analytical Errors: Foam can interfere with process monitoring sensors and make accurate sample collection difficult.

  • Product Contamination: In severe cases, foam can carry over into other parts of the system, leading to contamination and loss of valuable product.[1]

  • Safety Hazards: In industrial processes, foam can cause overflows and create unsafe working environments.[5]

Q2: What properties of this compound ([DMIM][MeSO4]) are relevant to foaming?

While [DMIM][MeSO4] is not a traditional surfactant, its physicochemical properties play a crucial role in the system's propensity to foam once stabilizing agents are introduced. Key properties include viscosity, surface tension, and density, all of which are temperature-dependent.[7][8]

  • Viscosity: Higher viscosity slows the drainage of liquid from the thin films (lamellae) between bubbles.[4] This delayed drainage increases the stability and lifetime of the foam.

  • Surface Tension: Lowering the surface tension of the liquid makes it easier for bubbles to form and be stabilized.[4] While ionic liquids themselves have a certain surface tension, contaminants drastically lower it, promoting foam.[8]

  • Contaminant Solubility: The ability of [DMIM][MeSO4] to dissolve various materials, including potential surface-active byproducts or impurities, means that contaminants can become well-dispersed, exacerbating their effect on foam stability.

The table below summarizes key physical properties of [DMIM][MeSO4]. Note that these values can vary with temperature.

PropertyValue at 298.15 K (25 °C)Significance for FoamingSource
Molar Mass208.24 g/mol Influences molecular volume and interactions.[9]
Density~1.36 g/cm³Affects liquid drainage rates within the foam structure.[8]
Dynamic Viscosity~25-30 mPa·sHigher viscosity can lead to more persistent foam.[8]
Surface Tension~50-55 mN/mA key parameter in bubble formation; susceptible to reduction by contaminants.[8]

Section 2: Troubleshooting Guide: A Systematic Approach to Foam Control

This section provides a step-by-step guide to diagnose and resolve foaming issues. The first step in addressing a foaming problem is to systematically identify the root cause.

Q3: My system is foaming. Where do I start?

When unexpected foaming occurs, a logical, stepwise diagnostic process is essential. The following workflow helps to systematically isolate the cause.

Troubleshooting_Workflow start Foaming Observed observe Step 1: Observe Foam - Color? - Texture? - Persistence? start->observe review_process Step 2: Review Process Parameters - Agitation speed? - Gas flow rate? - Temperature? - Recent changes? observe->review_process is_process_change Process Change Identified? review_process->is_process_change check_contam Step 3: Check for Contamination - New reagents? - Impure starting materials? - Leaks (e.g., grease)? is_contam_suspected Contamination Suspected? check_contam->is_contam_suspected is_process_change->check_contam No revert_process Action: Revert to last known stable parameters. Test system. is_process_change->revert_process Yes isolate_contam Action: Isolate and replace suspected contaminant. Test system. is_contam_suspected->isolate_contam Yes implement_control Step 4: Implement Control Strategy (Mechanical or Chemical) is_contam_suspected->implement_control No / Inherent revert_process->observe isolate_contam->observe

Caption: A decision tree for initial foam troubleshooting.

Q4: How can I identify the specific cause of foaming from its appearance?

The characteristics of the foam itself can provide valuable clues about its origin.[10] Use the following table to correlate your observations with potential root causes and recommended actions.

Foam CharacteristicPotential Cause(s)Diagnostic Questions & Recommended Actions
White, persistent, fine-textured foam Surfactant/Detergent Contamination: Soaps, detergents, or other surface-active agents.- Was glassware properly cleaned and rinsed? - Are any reagents known to contain surfactants? Action: Thoroughly clean all equipment. Consider a solvent rinse.
Dark tan or brown, greasy foam Organic Overload/Contamination: Introduction of oils, greases, or organic byproducts from a reaction.[10]- Check for leaks from seals or lubricated parts. - Is the reaction generating unexpected byproducts? Action: Identify and eliminate the source of organic ingress. Consider filtration.
Foam appears suddenly after process change Mechanical or Thermal Agitation: Increased stirring speed, high gas sparging rate, or a temperature change affecting viscosity/surface tension.[10]- Were agitation or gas flow rates recently increased? - Did the system temperature change significantly? Action: Reduce mechanical energy input. Optimize temperature for lower foam stability.
Foam appears as reaction progresses Gaseous Byproduct Formation: The chemical reaction is producing a gas (e.g., CO₂, H₂), which is being trapped.[11]- Does the reaction stoichiometry predict gas evolution? Action: Reduce reaction rate if possible. Implement a foam control strategy (see Q5).
Q5: What are the primary methods for controlling foam in my system?

Foam control strategies are broadly divided into two categories: mechanical methods and chemical methods. The choice depends on the scale of the experiment, the sensitivity of the chemistry to additives, and the root cause of the foam.

1. Mechanical Foam Control

These methods physically disrupt the foam without adding chemical agents. They are ideal for systems where chemical purity is paramount.

  • Optimize Agitation: Reduce the stirrer speed or use a low-shear impeller design to minimize gas entrainment.

  • Modify Gas Introduction: If sparging gas, use a sparger with a larger pore size to create larger, less stable bubbles. Introduce the gas into the headspace rather than directly into the liquid if the process allows.

  • Install Mechanical Foam Breakers: On a larger scale (pilot plant or industrial), rotating blades or discs can be installed in the headspace to physically rupture foam bubbles.

  • Utilize Aerophilic Surfaces: A newer technique involves using specialized textured meshes that attract and collapse bubbles upon contact.[1]

2. Chemical Foam Control (Antifoams & Defoamers)

These are chemical additives that destroy or prevent foam.[5]

  • Antifoaming agents are added before foam develops to prevent its formation.[3]

  • Defoamers are added to an existing foam to break it down.[3]

They work by being surface-active themselves. They rapidly spread over the foam's surface, displacing the stabilizing agents and creating a weak point in the bubble wall, which then ruptures.[2]

Defoamer_Mechanism cluster_0 Stable Foam Bubble cluster_1 Defoamer Action bubble_wall Bubble Wall (Stabilized by Contaminants) stabilizer Contaminant Molecules gas Gas defoamer Defoamer Droplet weak_point Spreading & Thinning of Bubble Wall defoamer->weak_point Enters & Spreads rupture Bubble Ruptures weak_point->rupture Causes Collapse

Caption: Mechanism of a chemical defoamer disrupting a stable foam bubble.

Common types of chemical defoamers include:

  • Silicone-based: Highly effective at low concentrations and stable across a wide range of temperatures and pH levels.[5][12]

  • Mineral oil-based: Another hydrophobic option effective at coating surfaces to prevent bubble formation.[5]

  • Hydrophobic solids: Finely divided solids like silica can be added to defoamer formulations to help rupture bubbles.[5]

Crucial Consideration: Always test the compatibility of a chemical antifoam with your reaction. It could potentially contaminate the final product or interfere with downstream processes.[1][2]

Section 3: Experimental Protocol: Selection and Validation of a Chemical Antifoam

Objective: To select an effective antifoam agent for a [DMIM][MeSO4] system and determine the minimum effective dosage.

Materials:

  • [DMIM][MeSO4] from your experimental system (or a representative sample)

  • Several candidate antifoam agents (e.g., a silicone-based emulsion, a mineral oil-based product)

  • Graduated cylinders (100 mL)

  • Gas sparging apparatus (e.g., air pump with a fritted glass bubbler)

  • Micropipettes

Methodology:

  • Preparation:

    • Label three 100 mL graduated cylinders: "Control," "Antifoam A," and "Antifoam B."

    • Add 50 mL of the [DMIM][MeSO4] solution to each cylinder.

  • Antifoam Dosing (Spike):

    • To the "Antifoam A" cylinder, add a small, precisely measured amount of the first candidate antifoam (e.g., 10 ppm, which is 0.5 µL for 50 mL).

    • Do the same for "Antifoam B" with the second candidate. The "Control" cylinder receives no antifoam.

    • Gently mix each cylinder by inverting 3-5 times.

  • Foam Generation Test:

    • Place the gas sparging tube into the "Control" cylinder, ensuring the tip is near the bottom.

    • Start the gas flow at a rate representative of your experimental conditions.

    • Measure and record the maximum foam height generated after 2 minutes and the time it takes for the foam to collapse by 50% after the gas is turned off.

  • Evaluation:

    • Repeat the foam generation test (Step 3) for the "Antifoam A" and "Antifoam B" cylinders.

    • Compare the results. An effective antifoam will significantly reduce the maximum foam height and/or drastically decrease the foam collapse time.

  • Optimization:

    • Using the most effective antifoam from Step 4, repeat the experiment with varying concentrations (e.g., 1 ppm, 5 ppm, 20 ppm) to find the lowest effective dose. Overdosing can sometimes stabilize foam or negatively impact your process.[10]

  • Reaction Compatibility Test:

    • Once the optimal antifoam and dose are identified, run a small-scale, non-critical version of your actual experiment.

    • Include the antifoam and monitor for any changes in reaction kinetics, yield, or product purity compared to a control without antifoam. This is a critical self-validating step.

Section 4: Frequently Asked Questions (FAQs)

Q: Can ionic liquids like [DMIM][MeSO4] stabilize foams on their own? A: While pure ionic liquids are not typically strong foaming agents, their unique structure (a charged, somewhat polar head and non-polar alkyl chains) can impart some surface activity. More significantly, studies have shown that adding certain imidazolium-based ionic liquids to existing surfactant solutions can greatly enhance foam stability by adsorbing at the gas-liquid interface and strengthening the bubble lamellae.[13][14][15] Therefore, while not the primary cause, the ionic liquid can contribute to the persistence of foam once it is formed by other means.

Q: Are there specific "ionic liquid-friendly" antifoams? A: The most important criteria are miscibility and inertness. The antifoam should be dispersible in the ionic liquid at the operating temperature but should not be so soluble that its surface activity is lost. Crucially, it must not react with the [DMIM][MeSO4] or any components in your system. Silicone-based antifoams are often a good starting point due to their general inertness and effectiveness at low concentrations.[12] Always perform a compatibility test.

Q: My process involves high temperatures. How does this affect foaming and antifoam selection? A: Temperature has a complex effect. Increasing temperature will generally lower the viscosity and surface tension of [DMIM][MeSO4], which can either decrease foam stability (due to faster liquid drainage) or increase it (by making bubble formation easier).[8] When selecting an antifoam, ensure it is thermally stable at your process temperature. Silicone-based foam control agents are often stable over a broad temperature range.[12]

Q: Can I use an antifoam in a biopharmaceutical process involving [DMIM][MeSO4]? A: Extreme caution is required. In bioprocesses like fermentation, antifoams are commonly used, but their selection is critical.[2] The antifoam must be non-toxic to the cells or enzymes and must not interfere with downstream purification processes (e.g., chromatography, filtration).[2][6] Food-grade or pharmaceutical-grade silicone antifoams are often used, but validation for your specific application is mandatory.

References

Technical Support Center: Enhancing the Long-Term Stability of [C2mim][MeSO4] in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-ethyl-3-methylimidazolium methylsulfate, [C₂mim][MeSO₄]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for enhancing the long-term stability of this ionic liquid in your electrochemical experiments.

Introduction to [C₂mim][MeSO₄] Stability

1-ethyl-3-methylimidazolium methylsulfate is a promising room-temperature ionic liquid (RTIL) valued for its ionic conductivity and potential as an electrolyte in various electrochemical systems, including batteries and supercapacitors[1][2][3]. However, its long-term stability is not inherent and is critically dependent on handling, purity, and operational conditions. Degradation can significantly compromise experimental results and device performance. This guide addresses the primary pathways of degradation—hydrolysis, thermal decomposition, and electrochemical breakdown—and provides actionable strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of [C₂mim][MeSO₄] degradation in my electrochemical cell?

A1: The long-term stability of [C₂mim][MeSO₄] is primarily compromised by three factors:

  • Water Content (Hydrolysis): The methylsulfate ([MeSO₄]⁻) anion is susceptible to hydrolysis, especially under ambient or heated conditions. Water contamination can lead to the formation of 1-ethyl-3-methylimidazolium hydrogen sulfate and methanol, altering the ionic liquid's properties and potentially introducing corrosive species[4].

  • Thermal Stress: While imidazolium-based ionic liquids are known for their thermal stability compared to conventional organic solvents, prolonged exposure to high temperatures can initiate degradation[5]. For [C₂mim][MeSO₄], this can involve demethylation of the methylsulfate anion or decomposition of the imidazolium cation itself[6]. Thermogravimetric analysis (TGA) often overestimates the practical long-term thermal stability[7][8]. Isothermal TGA experiments suggest that [C₂mim][MeSO₄] is stable for extended periods only at temperatures below 60°C[9].

  • Electrochemical Potential: Every ionic liquid has an electrochemical stability window (ECW), which is the potential range where it does not undergo significant oxidation or reduction[10][11]. For imidazolium-based ILs, the reductive limit is typically dictated by the imidazolium cation, while the oxidative limit is determined by the anion[10][12][13]. Exceeding the ECW will cause irreversible degradation of the ionic liquid, generating parasitic reactions and consuming the electrolyte.

Q2: My [C₂mim][MeSO₄] has turned yellow/brown during an experiment. What does this mean?

A2: Discoloration is a common visual indicator of thermal or electrochemical degradation[14]. The formation of colored species often results from the decomposition of the imidazolium cation into complex oligomeric or polymeric products. This is a clear sign that the stability limits of the ionic liquid have been exceeded. You should immediately reassess your operating temperature and voltage window. Ensure you are operating under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative processes that can contribute to discoloration[14].

Q3: I'm seeing inconsistent results in my cyclic voltammetry (CV) scans. Could the ionic liquid be the problem?

A3: Yes, inconsistent CV results are frequently linked to electrolyte degradation or impurities.

  • Shifting Potential Window: A narrowing of the electrochemical window over subsequent cycles suggests that the IL is degrading at the potential limits.

  • Spurious Peaks: The appearance of new, unexpected redox peaks indicates the presence of electroactive impurities. These can be residues from the synthesis (e.g., imidazole, halides) or byproducts from IL degradation[15]. Commercially available ionic liquids, even those with high stated purity, can contain such impurities[15].

  • Drifting Baselines: Changes in the baseline current can reflect alterations in the bulk properties of the electrolyte, such as viscosity and conductivity, due to degradation.

Q4: How does the purity of [C₂mim][MeSO₄] affect its stability?

A4: Purity is paramount. Common impurities like water and halides are particularly detrimental.

  • Water: As discussed in Q1, water leads to hydrolysis of the [MeSO₄]⁻ anion[4]. Rigorous drying is essential before use.

  • Halides (e.g., Cl⁻, Br⁻): Halide impurities, often remnants from synthesis, can narrow the electrochemical window and cause corrosion of electrodes and cell components, especially at anodic potentials[16].

For this reason, a robust purification and drying protocol is a non-negotiable first step for any electrochemical application.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using [C₂mim][MeSO₄].

Issue Observed Potential Cause Recommended Action & Explanation
Gradual performance decay in a battery/supercapacitor. 1. Electrolyte Hydrolysis: Slow reaction with trace moisture. 2. Electrochemical Decomposition: Operating too close to the ECW limits causes slow, cumulative degradation.1. Verify Water Content: Use Karl Fischer titration to check the water content of your stored IL and after the experiment. Re-dry the IL if necessary (See Protocol 1). 2. Determine Practical ECW: Experimentally determine the stable operating voltage window for your specific electrode system (See Protocol 2). Reduce the maximum operating voltage to stay well within this window.
Sudden cell failure or short circuit. 1. Aggressive Electrochemical Degradation: A significant voltage excursion beyond the ECW. 2. Thermal Runaway: Localized heating causing rapid decomposition.1. Review Potentiostat/Galvanostat Logs: Check for any accidental over-potential events. Implement strict voltage cutoffs in your experimental software. 2. Monitor Cell Temperature: Ensure your experimental setup has adequate temperature control. Thermal decomposition can generate gaseous products, leading to pressure buildup and cell failure[14].
Inconsistent or non-reproducible CV scans. 1. Contamination from Atmosphere: Absorption of water or oxygen during the experiment. 2. Impure Ionic Liquid: Presence of electroactive impurities from the supplier or improper storage.1. Ensure Inert Atmosphere: Conduct all experiments in a glovebox with low water and oxygen levels (<1 ppm). 2. Purify the Ionic Liquid: Before use, always purify the as-received ionic liquid, even if it is high-purity grade. Follow the detailed purification protocol below (Protocol 1).
Visible corrosion on electrodes or cell components. 1. Anion Hydrolysis: Formation of acidic species (e.g., H₂SO₄) from the reaction of [MeSO₄]⁻ with water. 2. Halide Impurities: Presence of corrosive ions like Cl⁻.1. Strictly Anhydrous Conditions: This is the most critical preventative measure. 2. Test for Halides: Use a qualitative test (e.g., silver nitrate) or ion chromatography to check for halide contamination. If present, consider purchasing a halide-free grade or implementing an appropriate purification step.
Visualization of Stability Factors and Troubleshooting Logic

The following diagrams illustrate the key relationships governing [C₂mim][MeSO₄] stability and a logical workflow for troubleshooting common experimental problems.

cluster_factors Influencing Factors cluster_paths Degradation Pathways IL [C2mim][MeSO4] Stability Water Water (H2O) Temp High Temperature (>60°C) Potential High Potential (>ECW) Oxygen Oxygen (O2) Hydrolysis Anion Hydrolysis Water->Hydrolysis leads to Thermal Thermal Decomposition Temp->Thermal leads to Electrochem Electrochemical Breakdown Potential->Electrochem leads to Oxidation Oxidative Reactions Oxygen->Oxidation accelerates

Caption: Key factors influencing the stability of [C₂mim][MeSO₄].

Start Issue Observed: Poor Electrochemical Performance CheckPurity Is the IL properly purified and dried? Start->CheckPurity CheckInert Is the experiment under a strict inert atmosphere? CheckPurity->CheckInert Yes ActionPurify Action: Perform Purification and Drying (Protocol 1) CheckPurity->ActionPurify No CheckPotential Is the operating potential within the stable ECW? CheckInert->CheckPotential Yes ActionGlovebox Action: Move setup to a glovebox. Ensure <1 ppm H2O/O2. CheckInert->ActionGlovebox No ActionECW Action: Determine practical ECW (Protocol 2) & reduce voltage. CheckPotential->ActionECW No ActionReassess Action: Re-evaluate experiment. Consider thermal effects. CheckPotential->ActionReassess Yes

Caption: Troubleshooting workflow for poor electrochemical performance.

Experimental Protocols

Protocol 1: Purification and Drying of [C₂mim][MeSO₄]

Rationale: This protocol is designed to remove the most detrimental impurities—water and volatile organic contaminants—prior to use. The combination of moderate heat and high vacuum is effective for removing water from hydrophilic ionic liquids[17].

Materials:

  • As-received [C₂mim][MeSO₄]

  • Schlenk flask or similar vacuum-rated vessel

  • High-vacuum pump (capable of <10⁻² mbar)

  • Stir plate and magnetic stir bar

  • Oil bath or heating mantle with temperature control

  • Molecular sieves (3Å), freshly activated by heating under vacuum.

Procedure:

  • Initial Setup: Place the desired amount of [C₂mim][MeSO₄] and a magnetic stir bar into a clean, dry Schlenk flask.

  • Initial Degassing: Attach the flask to a Schlenk line. Begin stirring at a moderate speed (e.g., 300 rpm). Carefully open the flask to the vacuum to remove dissolved gases. Be cautious of initial bubbling or frothing.

  • Heating and Drying: Once the initial degassing subsides, place the flask in an oil bath pre-heated to 60°C. Causality: This temperature is chosen to increase the vapor pressure of water significantly without initiating thermal degradation of the ionic liquid itself[9].

  • High-Vacuum Application: Continue stirring and apply a high vacuum for a minimum of 24 hours. Causality: Continuous stirring exposes more surface area, facilitating more efficient removal of water and other volatile impurities[17].

  • Verification (Optional but Recommended): After the drying period, cool the flask to room temperature under vacuum. Transfer a small aliquot of the ionic liquid for Karl Fischer titration in a glovebox. The water content should be below 20 ppm for most electrochemical applications. If the water content is still high, repeat the drying process or add freshly activated molecular sieves and let it sit for another 24 hours before filtering.

  • Storage: Backfill the Schlenk flask with an inert gas (Argon or Nitrogen). Transfer the dried ionic liquid into a sealed container inside a glovebox for storage.

Protocol 2: Determination of the Electrochemical Stability Window (ECW)

Rationale: The theoretical ECW can be misleading. The practical ECW depends on the working electrode material, temperature, and scan rate. This protocol uses linear sweep voltammetry (LSV) or cyclic voltammetry (CV) to determine the practical potential limits for your specific system[18].

Materials:

  • Purified and dried [C₂mim][MeSO₄] (from Protocol 1)

  • Three-electrode electrochemical cell (e.g., glass cell)

  • Working Electrode (WE): The material used in your application (e.g., glassy carbon, platinum, or your specific battery/supercapacitor electrode).

  • Counter Electrode (CE): Platinum wire or graphite rod.

  • Reference Electrode (RE): Ag/Ag⁺ quasi-reference electrode (a silver wire immersed in a solution of AgNO₃ in the same IL) or another suitable non-aqueous reference electrode.

  • Potentiostat/Galvanostat.

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside a glovebox using the purified [C₂mim][MeSO₄] as the electrolyte. Ensure the electrodes are properly immersed and positioned.

  • Anodic (Oxidative) Limit Determination:

    • Perform a linear sweep voltammetry (LSV) scan starting from the open-circuit potential (OCP) and sweeping towards positive potentials.

    • Use a slow scan rate (e.g., 5-10 mV/s) to minimize capacitive currents.

    • Define the anodic limit as the potential at which the current density reaches a predefined cutoff value (e.g., 0.1 mA/cm²). This cutoff signifies the onset of significant oxidative decomposition of the electrolyte[19].

  • Cathodic (Reductive) Limit Determination:

    • Using a fresh sample of the electrolyte and freshly polished electrodes, perform an LSV scan starting from the OCP and sweeping towards negative potentials.

    • Use the same slow scan rate and current density cutoff to define the cathodic limit, which corresponds to the onset of reductive decomposition.

  • Calculate ECW: The electrochemical stability window is the difference between the determined anodic and cathodic limits: ECW = E_anodic - E_cathodic

  • Operational Guideline: For long-term stability, your device's operating voltage should remain comfortably within this experimentally determined window, avoiding the determined limits.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 1,3-Dimethylimidazolium Methylsulfate in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide offers an in-depth, objective comparison of 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO4]) with other commonly employed ionic liquids (ILs). As a Senior Application Scientist, my goal is to provide you with not just data, but a clear, logical narrative grounded in experimental evidence to inform your selection of a suitable ionic liquid for your specific application. We will delve into the causality behind experimental choices and ensure that every protocol described is a self-validating system.

Introduction: The Merits of this compound

This compound, [DMIM][MeSO4], is a prominent member of the imidazolium-based ionic liquid family. Its appeal in the scientific community is rooted in a unique combination of advantageous physicochemical properties, including moderate viscosity, good electrical conductivity, and notable thermal stability. A key differentiator is its synthesis, which can be achieved through a "halide-free" route, circumventing the use of volatile and often hazardous alkyl halides. This "greener" synthesis pathway, coupled with its performance characteristics, makes [DMIM][MeSO4] a compelling candidate for a variety of applications, from biomass processing to electrochemical systems.[1]

This guide will provide a critical comparison of [DMIM][MeSO4] against other well-established ionic liquids, offering a transparent assessment of its strengths and weaknesses to aid in your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The utility of an ionic liquid is fundamentally dictated by its physical and chemical characteristics. Below is a comparative analysis of key properties for [DMIM][MeSO4] and other frequently used imidazolium-based ionic liquids. It is crucial to note that properties like viscosity and conductivity are highly temperature-dependent; therefore, comparisons should always be made under specified conditions.

Table 1: Comparative Physicochemical Properties of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidAbbreviationCationAnionDensity (g/cm³ at 25°C)Viscosity (cP at 25°C)Conductivity (mS/cm at 25°C)Decomposition Temp. (Td, °C)
This compound[DMIM][MeSO4]1,3-DimethylimidazoliumMethylsulfate~1.32~112~9.8>350[2]
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF4]1-Butyl-3-methylimidazoliumTetrafluoroborate~1.20[3]~154~3.2~400[4]
1-Butyl-3-methylimidazolium hexafluorophosphate[BMIM][PF6]1-Butyl-3-methylimidazoliumHexafluorophosphate~1.38[5]~312~2.8~400[4]
1-Butyl-3-methylimidazolium chloride[BMIM][Cl]1-Butyl-3-methylimidazoliumChloride~1.08~1500 (at 30°C)~1.5~250

Expert Analysis:

  • Viscosity and Conductivity: [DMIM][MeSO4] exhibits a significantly lower viscosity and consequently higher ionic conductivity compared to its longer-chain counterpart, [BMIM][Cl], and the fluorinated ILs, [BMIM][BF4] and [BMIM][PF6]. This is a critical advantage in applications requiring efficient mass transport and charge transfer, such as in electrochemical devices or as reaction media. The smaller size of the dimethylimidazolium cation and the methylsulfate anion contribute to this lower viscosity.

  • Thermal Stability: While the fluorinated ionic liquids, [BMIM][BF4] and [BMIM][PF6], generally exhibit higher thermal decomposition temperatures, [DMIM][MeSO4] still possesses excellent thermal stability, making it suitable for a wide range of operating temperatures.[2][4] The thermal stability of imidazolium-based ILs is significantly influenced by the nature of the anion.[2][6]

  • Density: The density of [DMIM][MeSO4] is comparable to that of [BMIM][PF6] and higher than that of [BMIM][BF4] and [BMIM][Cl]. This property can be a factor in applications involving phase separation or extraction.

Application Spotlight: Cellulose Dissolution

A key application where [DMIM][MeSO4] has shown considerable promise is in the dissolution of cellulose, a critical step in the production of biofuels and advanced materials from biomass. The ability of an ionic liquid to disrupt the extensive hydrogen-bonding network of cellulose is paramount.

Table 2: Comparative Performance in Cellulose Dissolution

Ionic LiquidMaximum Cellulose Solubility (wt%)ConditionsKey Observations
[DMIM][MeSO4] ~10-15%90-110°CForms clear, manageable solutions.[7][8]
[BMIM][Cl]Up to 25%100-120°CHigher solubility but results in very high viscosity solutions, posing processing challenges.[9][10]
[BMIM][BF4]Very low-Generally considered a poor solvent for cellulose.[7]
[BMIM][PF6]Very low-Ineffective for cellulose dissolution.[7]

Expert Analysis:

The chloride anion in [BMIM][Cl] is a strong hydrogen bond acceptor, leading to its high cellulose dissolving capacity.[10][11] However, the resulting high viscosity of the cellulose-[BMIM][Cl] solution is a significant drawback for practical applications. [DMIM][MeSO4] presents a more balanced profile, offering good cellulose solubility while maintaining a lower solution viscosity, which is advantageous for large-scale processing. The dissolution process involves the disruption of the inter- and intramolecular hydrogen bonds of cellulose by the ions of the IL.[12][13][14]

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous and objective comparison in your own laboratory, the following detailed protocols are provided.

Synthesis of this compound ([DMIM][MeSO4])

A halide-free synthesis route is a key advantage of [DMIM][MeSO4].

Materials:

  • 1-Methylimidazole (≥99%)

  • Dimethyl sulfate (≥99%)

  • Ethyl acetate (anhydrous)

  • Dichloromethane (anhydrous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-methylimidazole in anhydrous ethyl acetate under a nitrogen atmosphere.

  • Reactant Addition: Cool the flask to 0°C using an ice bath. Add dimethyl sulfate dropwise from the dropping funnel over 1 hour with vigorous stirring. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: After complete addition, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. A white precipitate of [DMIM][MeSO4] will form.

  • Isolation: Filter the solid product under vacuum and wash thoroughly with anhydrous ethyl acetate to remove any unreacted starting materials.

  • Drying: Dry the product under high vacuum at 60°C for 48 hours to remove any residual solvent.

  • Purity Confirmation: The purity of the synthesized IL should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Diagram of Synthetic Workflow:

G Synthesis of [DMIM][MeSO4] cluster_0 Reaction cluster_1 Workup & Purification 1-Methylimidazole 1-Methylimidazole Dissolve in Ethyl Acetate Dissolve in Ethyl Acetate 1-Methylimidazole->Dissolve in Ethyl Acetate Reaction Mixture Reaction Mixture Dissolve in Ethyl Acetate->Reaction Mixture Dimethyl Sulfate Dimethyl Sulfate Slow Addition at 0°C Slow Addition at 0°C Dimethyl Sulfate->Slow Addition at 0°C Slow Addition at 0°C->Reaction Mixture Stir at RT for 24h Stir at RT for 24h Reaction Mixture->Stir at RT for 24h Precipitation Precipitation Stir at RT for 24h->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying under Vacuum Drying under Vacuum Filtration & Washing->Drying under Vacuum Pure [DMIM][MeSO4] Pure [DMIM][MeSO4] Drying under Vacuum->Pure [DMIM][MeSO4]

Caption: Workflow for the halide-free synthesis of [DMIM][MeSO4].

Comparative Viscosity Measurement

Methodology: Rotational Viscometer

Procedure:

  • Sample Preparation: Ensure all ionic liquid samples are thoroughly dried under vacuum to minimize the influence of water on viscosity.

  • Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Use a spindle and rotational speed appropriate for the expected viscosity range of the ionic liquids.

  • Temperature Control: Use a circulating water bath to precisely control the temperature of the sample.

  • Measurement: Equilibrate the ionic liquid sample at the desired temperature (e.g., 25°C) for at least 30 minutes. Perform the viscosity measurement, ensuring a stable reading is obtained.

  • Comparative Analysis: Repeat the measurement for each ionic liquid under identical conditions (temperature, spindle, and speed) to ensure a valid comparison.

Diagram of Viscosity Comparison Workflow:

IL Sample IL Sample Temperature Control Temperature Control IL Sample->Temperature Control Rotational Viscometer Rotational Viscometer Data Acquisition Data Acquisition Rotational Viscometer->Data Acquisition Temperature Control->Rotational Viscometer

Caption: Experimental setup for comparative viscosity measurement.

Comparative Ionic Conductivity Measurement

Methodology: Conductivity Meter with a Two-Electrode Cell

Procedure:

  • Sample Preparation: As with viscosity measurements, ensure all ionic liquids are dry.

  • Cell Calibration: Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.

  • Temperature Control: Maintain a constant and precise temperature using a circulating water bath.

  • Measurement: Immerse the conductivity probe into the ionic liquid sample and allow the reading to stabilize.

  • Comparative Analysis: Measure the conductivity of each ionic liquid at the same temperature for a direct comparison.

Comparative Thermal Stability Assessment

Methodology: Thermogravimetric Analysis (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the ionic liquid into a TGA pan.

  • Instrument Setup: Program the TGA instrument with the desired temperature ramp (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Analysis: Heat the sample from room temperature to a temperature well above its expected decomposition point (e.g., 600°C).

  • Data Interpretation: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Compare the TGA curves and Tonset values for the different ionic liquids. A higher Tonset indicates greater thermal stability.[2][15][16]

Conclusion and Recommendations

This compound presents a compelling profile for researchers seeking a balance of performance, favorable physical properties, and a more sustainable synthesis route. Its lower viscosity and higher conductivity make it a superior choice over many common imidazolium ionic liquids for applications where mass and charge transport are critical. While its cellulose dissolution capacity may not reach the highest levels seen with [BMIM][Cl], its ability to form less viscous solutions offers significant processing advantages.

The selection of an ionic liquid is invariably a multi-faceted decision, heavily dependent on the specific requirements of the application. This guide provides the foundational data and experimental frameworks to empower you to make an informed, evidence-based choice. For applications in electrochemistry, catalysis, and biomass processing where moderate viscosity and high conductivity are desired, [DMIM][MeSO4] warrants serious consideration.

References

A Senior Application Scientist's Guide to Validating the Electrochemical Stability of 1,3-Dimethylimidazolium Methylsulfate Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide. As researchers and professionals in applied chemistry and materials science, our choice of electrolyte can dictate the success or failure of an electrochemical system. Ionic liquids (ILs) present a fascinating class of materials, prized for their negligible vapor pressure, thermal stability, and tunable properties.[1] Among these, 1,3-dimethylimidazolium methylsulfate, [C1C1Im][MeSO4], is noted for its favorable transport properties. However, its true utility is fundamentally governed by its electrochemical stability window (ESW)—the potential range within which it remains electrochemically inert.

This guide provides a comprehensive framework for validating the ESW of [C1C1Im][MeSO4]. We will move beyond a simple protocol, exploring the causal relationships behind experimental choices, establishing a self-validating methodology, and comparing its performance against common alternatives, grounded in authoritative data.

Part 1: The Principle of Electrochemical Stability and Its Criticality

The electrochemical window is the potential range between the cathodic (reductive) and anodic (oxidative) limits of an electrolyte.[2] Within this window, the electrolyte does not undergo Faradaic reactions, providing a stable medium for the electrochemical processes of interest. A wider ESW is highly desirable as it allows for operations at higher voltages, which is critical for enhancing the energy density of devices like batteries and supercapacitors.[3][4]

The stability of an ionic liquid is determined by its constituent ions.[5]

  • The Cathodic Limit (Reductive Stability) is generally dictated by the cation. For imidazolium-based ILs, reduction typically occurs at the C2 carbon (between the two nitrogen atoms) of the imidazolium ring. The stability can be influenced by the alkyl chain length; shorter chains, as in the 1,3-dimethylimidazolium ([C1C1Im]+) cation, can lead to higher stability compared to longer-chain analogues like 1-butyl-3-methylimidazolium ([C4C1Im]+).[6][7]

  • The Anodic Limit (Oxidative Stability) is typically determined by the anion.[5] The anion's resistance to oxidation is paramount for high-voltage applications. The methylsulfate ([MeSO4]⁻) anion's performance is a key focus of our validation.

Cyclic Voltammetry (CV) is the quintessential technique for determining the ESW. It measures the current response of the IL to a linearly swept potential, allowing for the direct observation of the onset of oxidation and reduction.[8]

Part 2: Comparative Analysis: Positioning [C1C1Im][MeSO4] in the IL Landscape

To understand the performance of [C1C1Im][MeSO4], we must compare it to other widely used ILs. The choice of cation and anion creates a matrix of possibilities, each with a distinct ESW. Generally, the oxidative stability of the anion follows a trend where anions with highly delocalized negative charge and fluorine atoms are more stable.[5][9] The reductive stability of the cation often increases in the order: imidazolium < ammonium < pyrrolidinium < phosphonium.[10]

Below is a summary of typical electrochemical windows for various ILs, providing context for our target compound.

CationAnionTypical Cathodic Limit (V vs. Fc/Fc⁺)Typical Anodic Limit (V vs. Fc/Fc⁺)Typical ESW (V)
[C1C1Im]⁺ [MeSO₄]⁻ To be determined To be determined To be determined
[C2C1Im]⁺[BF₄]⁻~ -2.1~ +2.0~ 4.1
[C4C1Im]⁺[PF₆]⁻~ -2.3~ +2.4~ 4.7
[C4C1Pyrr]⁺[NTf₂]⁻~ -3.1~ +2.6~ 5.7
[C1C1Im]⁺[NTf₂]⁻~ -2.5~ +2.5~ 5.0[6]

Note: Values are approximate and can vary based on purity, electrode material, and cutoff current density. Reference potential is Ferrocene/Ferrocenium (Fc/Fc⁺).

The data suggests that the [C1C1Im]⁺ (also denoted as [Mmim]⁺) cation is quite stable, contributing to a wide ESW.[6] Our investigation will determine where the [MeSO₄]⁻ anion positions [C1C1Im][MeSO4] within this competitive landscape.

Part 3: The Experimental Workflow: A Self-Validating Protocol

Our methodology is designed to be inherently robust, minimizing ambiguity and ensuring reproducibility. The workflow emphasizes purity, proper cell configuration, and systematic data interpretation.

Logical Workflow for ESW Determination

G cluster_prep Phase 1: Preparation & Purification cluster_exp Phase 2: Electrochemical Measurement cluster_analysis Phase 3: Data Analysis & Validation IL_Prep IL Synthesis & Procurement IL_Purify High Vacuum Drying (>24h, >80°C) Minimize H₂O & O₂ IL_Prep->IL_Purify IL_Store Inert Atmosphere (Glovebox) IL_Purify->IL_Store Cell_Setup Assemble 3-Electrode Cell in Glovebox IL_Store->Cell_Setup Transfer IL Elec_Prep Polish Working Electrode (e.g., Glassy Carbon) Elec_Prep->Cell_Setup CV_Run Perform Cyclic Voltammetry (Wide Scan) Cell_Setup->CV_Run Data_Plot Plot Current vs. Potential CV_Run->Data_Plot Limit_Det Determine Anodic/Cathodic Limits (Cutoff Current Density Method) Data_Plot->Limit_Det ESW_Calc Calculate ESW = E_anodic - E_cathodic Limit_Det->ESW_Calc

Caption: High-level workflow for determining the electrochemical stability window.

Detailed Step-by-Step Experimental Protocol

Causality: The most common impurity in ionic liquids is water, which drastically narrows the ESW.[4] Therefore, rigorous drying and handling under inert atmosphere are non-negotiable for accurate measurements.

1. Materials and Equipment:

  • Ionic Liquid: this compound ([C1C1Im][MeSO4]), high purity (>99%).

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

  • Electrochemical Cell: Three-electrode configuration.

  • Working Electrode (WE): Glassy Carbon (GC) electrode (typically 3 mm diameter).[11][12][13] GC is chosen for its wide potential window and chemical inertness.

  • Counter Electrode (CE): Platinum wire or coil.

  • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode (e.g., 10 mM AgNO₃ in a supporting electrolyte like TBAPF₆ in acetonitrile).[14][15][16][17] Aqueous reference electrodes (like Ag/AgCl) are unsuitable due to junction potential instability and water leakage.[17]

  • Polishing Materials: Alumina slurries (e.g., 0.3 µm and 0.05 µm).

  • Environment: Inert atmosphere glovebox (N₂ or Ar) with H₂O and O₂ levels < 1 ppm.

2. Pre-Experimental Preparation (Trustworthiness Pillar):

  • IL Drying: Dry the [C1C1Im][MeSO4] under high vacuum (<1 mTorr) at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove residual water and other volatile impurities.

  • Working Electrode Polishing:

    • Polish the GC electrode surface with progressively finer alumina slurries on a polishing pad to achieve a mirror-like finish.

    • Rinse thoroughly with deionized water and then a suitable organic solvent (e.g., acetonitrile or acetone).

    • Dry the electrode completely under vacuum before transferring it into the glovebox. A pristine electrode surface is crucial for reproducible results.[11]

  • Electrode Activation (Optional but Recommended): For some applications, electrochemical activation (e.g., by cycling potential in an acidic solution) can create surface oxygen groups that improve performance, though for baseline ESW measurement, a polished, unactivated surface is standard.[18]

3. Experimental Procedure (Inside Glovebox):

  • Cell Assembly: Assemble the three-electrode cell. Place approximately 2-3 mL of the dried [C1C1Im][MeSO4] into the cell vial.

  • Electrode Immersion: Insert the polished GC working electrode, the Pt counter electrode, and the Ag/Ag⁺ reference electrode into the IL. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.

  • Equilibration: Allow the system to rest for 5-10 minutes to reach thermal and electrochemical equilibrium.

  • Cyclic Voltammetry Measurement:

    • Software Setup: Set the potentiostat to perform a cyclic voltammetry scan.

    • Potential Range: Start with a wide potential range (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺). The scan should begin at the open-circuit potential and initially sweep towards the cathodic limit.

    • Scan Rate: A typical scan rate is 50-100 mV/s.[12]

    • Execution: Run the scan for at least one full cycle.

Part 4: Interpreting the Data - From Voltammogram to Stability Window

The output of the experiment is a cyclic voltammogram, a plot of current versus potential. The "electrochemical window" is the region where negligible Faradaic current flows.[5] The limits of this window are not absolute but are defined by a "cutoff current density"—a threshold that signifies the onset of electrolyte decomposition. A common value used in the literature is 0.5 mA/cm².[9]

Decision Logic for Interpreting the Cyclic Voltammogram

G cluster_cathodic Cathodic Limit (Reduction) cluster_anodic Anodic Limit (Oxidation) start Obtain Cyclic Voltammogram scan_neg Analyze negative-going scan start->scan_neg scan_pos Analyze positive-going scan start->scan_pos find_red Identify potential (E) where current density |j| reaches cutoff value (e.g., 0.5 mA/cm²) scan_neg->find_red E_cat This potential is the Cathodic Limit (E_c) find_red->E_cat calc_esw Calculate ESW = E_a - E_c E_cat->calc_esw find_ox Identify potential (E) where current density |j| reaches cutoff value (e.g., 0.5 mA/cm²) scan_pos->find_ox E_an This potential is the Anodic Limit (E_a) find_ox->E_an E_an->calc_esw

Caption: Decision process for defining ESW limits from CV data.

Expected Outcome for [C1C1Im][MeSO4]:

  • Cathodic Scan: As the potential sweeps negatively, you will observe a sharp increase in cathodic current. This corresponds to the reduction of the [C1C1Im]⁺ cation. Based on similar structures, this limit is expected to be robust, likely below -2.0 V vs. Fc/Fc⁺.[6]

  • Anodic Scan: As the potential sweeps positively from the starting point, a sharp rise in anodic current will signal the oxidation of the [MeSO4]⁻ anion. The stability of the sulfate group suggests this will be a reasonably high potential, but it may be susceptible to degradation, potentially through reactions involving the methyl group or sulfur oxidation.[19]

By precisely determining these limits, you can calculate the ESW for [C1C1Im][MeSO4] and objectively assess its suitability for your application, comparing it directly with the alternatives listed in the table above.

References

A Comparative Guide to the Physical Properties of 1-Ethyl-3-methylimidazolium Methylsulfate ([C₂mim][MeSO₄])

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides a comprehensive analysis of the key physical properties of the ionic liquid (IL) 1-ethyl-3-methylimidazolium methylsulfate, [C₂mim][MeSO₄]. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document cross-references published data to offer an objective comparison of [C₂mim][MeSO₄] against structurally similar ionic liquids. The focus is on providing not just data, but also the underlying scientific principles and validated experimental methodologies.

Introduction to [C₂mim][MeSO₄]

1-Ethyl-3-methylimidazolium methylsulfate is a prominent member of the imidazolium-based ionic liquid family. Comprising the 1-ethyl-3-methylimidazolium ([C₂mim]⁺) cation and the methylsulfate ([MeSO₄]⁻) anion, it is recognized for its potential as a versatile and environmentally benign solvent. A thorough characterization of its physical properties—namely density, viscosity, electrical conductivity, and thermal stability—is paramount for its effective implementation in diverse applications, from synthetic chemistry and catalysis to electrochemical systems. This guide synthesizes available data to facilitate informed selection and process design.

Comparative Analysis of Physicochemical Properties

To contextualize the performance of [C₂mim][MeSO₄], its properties are compared with two closely related imidazolium salts:

  • 1-Ethyl-3-methylimidazolium ethylsulfate ([C₂mim][EtSO₄]): To elucidate the impact of a minor modification to the anion's alkyl chain.

  • 1-Butyl-3-methylimidazolium methylsulfate ([Bmim][MeSO₄]): To demonstrate the effect of extending the cation's alkyl chain.

Property[C₂mim][MeSO₄][C₂mim][EtSO₄][Bmim][MeSO₄]UnitTemperature (°C)
Density 1.288[1]1.244[1]1.218 (as [Bmim][EtSO₄])g/cm³25
Viscosity ~11094~300mPa·s (cP)25
Electrical Conductivity See Note 12.97See Note 2mS/cm25
Thermal Stability (Tonset) ~382-390 (inferred for [Bmim][MeSO₄])[2]~350-380~390[2]°C-

Note 1: Specific experimental conductivity data for pure [C₂mim][MeSO₄] at 25°C was not explicitly found in the surveyed literature. However, studies on its mixtures with water imply such data exists[3]. Based on the slightly higher viscosity compared to its ethylsulfate counterpart, the conductivity is expected to be marginally lower than that of [C₂mim][EtSO₄]. Note 2: Conductivity for [Bmim][MeSO₄] is expected to be significantly lower than the [C₂mim]⁺ analogues due to its substantially higher viscosity.

In-Depth Discussion of Core Properties

Density

Scientific Significance: Density is a fundamental property essential for process design, including reactor volume calculations, fluid transport modeling, and phase separation processes. In ionic liquids, density is a direct reflection of the efficiency with which the constituent cations and anions pack together in the liquid state.

Underlying Causality: The density of imidazolium-based ILs is primarily influenced by the molecular weight and volume of the ions. Generally, for a fixed anion, increasing the length of the cation's alkyl chain (e.g., from ethyl to butyl) increases the molar volume and reduces packing efficiency, leading to a decrease in density[4][5]. Conversely, for a given cation, a heavier anion typically results in a higher density IL[6].

Data Interpretation: As shown in the table, the density of [C₂mim][MeSO₄] at 25°C is approximately 1.288 g/cm³[1]. When the anion is changed to the slightly larger ethylsulfate ([C₂mim][EtSO₄]), the density decreases to 1.244 g/cm³, reflecting the increased molar volume. Similarly, extending the cation's alkyl chain to butyl ([Bmim]) further reduces the density.

Viscosity

Scientific Significance: Viscosity is a critical transport property that dictates the ease of fluid handling, pumping, and mixing. It directly impacts mass transfer rates, which can affect reaction kinetics and separation efficiency. High viscosity is often a limiting factor in the industrial application of ionic liquids[7].

Underlying Causality: Viscosity in ionic liquids arises from a combination of intermolecular forces, including van der Waals interactions, hydrogen bonding (particularly involving the acidic protons on the imidazolium ring), and coulombic forces between ions. Increasing the length of the alkyl side chain on the cation, from ethyl in [C₂mim]⁺ to butyl in [Bmim]⁺, significantly enhances van der Waals forces and introduces greater potential for chain entanglement, leading to a substantial increase in viscosity[8].

Data Interpretation: [C₂mim][MeSO₄] exhibits a moderate viscosity for an ionic liquid. Its viscosity is slightly higher than that of [C₂mim][EtSO₄], suggesting subtle differences in ion-ion interactions imparted by the methyl vs. ethyl group on the anion. The leap in viscosity to ~300 mPa·s for [Bmim][MeSO₄] clearly illustrates the dominant effect of the longer butyl chain on impeding fluid flow.

Electrical Conductivity

Scientific Significance: Electrical conductivity measures the ability of a material to conduct an electric current via ionic motion. This property is of utmost importance for all electrochemical applications, including their use as electrolytes in batteries, supercapacitors, solar cells, and electrodeposition processes.

Underlying Causality: Conductivity is intrinsically linked to viscosity through the Stokes-Einstein and Nernst-Einstein relations. It is dependent on the number of charge carriers, their charge, and their mobility. In ionic liquids, the charge carriers are the constituent ions themselves. Consequently, higher viscosity, which hinders ion mobility, almost always results in lower electrical conductivity[9]. The size and shape of the ions also play a crucial role.

Data Interpretation: The electrical conductivity of [C₂mim][EtSO₄] is 2.97 mS/cm at 25°C. Given that [C₂mim][MeSO₄] has a slightly higher viscosity, its conductivity is expected to be marginally lower. The significantly higher viscosity of [Bmim][MeSO₄] would lead to a much lower conductivity, as the larger, slower-moving [Bmim]⁺ cations dominate the transport properties.

Thermal Stability

Scientific Significance: Thermal stability defines the upper temperature limit at which an ionic liquid can be used without significant chemical decomposition. This is a critical parameter for applications in high-temperature synthesis, catalysis, and as heat-transfer fluids.

Underlying Causality: The thermal stability of ionic liquids is predominantly governed by the nature of the anion, specifically its nucleophilicity and basicity. Decomposition pathways often involve the anion acting as a nucleophile, attacking the electrophilic carbon atoms of the cation's alkyl groups. Anions derived from strong acids with low basicity, such as methylsulfate, are less reactive and tend to form more thermally stable ILs[2].

Data Interpretation: The methylsulfate anion imparts excellent thermal stability to imidazolium-based ILs. Studies on [Bmim][MeSO₄] show an onset of decomposition (Tonset) around 390°C, which is significantly higher than for ILs with more basic anions like acetate[2]. This high thermal stability is a key advantage of [C₂mim][MeSO₄], making it suitable for a wide range of operating temperatures. It is important to note that long-term thermal stability is often lower than the onset temperature determined by dynamic thermogravimetric analysis (TGA).

Self-Validating Experimental Protocols

The following sections detail the standard, self-validating methodologies for measuring the physical properties discussed. Each protocol is designed to ensure accuracy and reproducibility through systematic calibration and control.

Protocol 1: Density Measurement

The density of ionic liquids is most accurately determined using an oscillating U-tube densimeter. The principle relies on the fact that the resonant frequency of the U-tube changes predictably with the mass (and therefore density) of the fluid it contains.

Methodology:

  • Calibration: Calibrate the instrument at the desired measurement temperature using two standards of precisely known density. Typically, dry air and deionized, degassed water are used.

  • Sample Preparation: Ensure the ionic liquid sample is free of water and other volatile impurities by drying under high vacuum for an extended period (e.g., >24 hours) prior to measurement. Water content can significantly affect density.

  • Measurement: Inject the purified IL sample into the measurement cell, ensuring no air bubbles are present.

  • Equilibration: Allow the sample to reach thermal equilibrium within the instrument, typically for at least 20-30 minutes.

  • Data Acquisition: Record the oscillation period. The instrument's software uses the calibration data to convert this period into a density value.

  • Validation: Perform triplicate measurements for each temperature point to ensure repeatability. The standard deviation should be within the instrument's specified tolerance.

Workflow Diagram: Density Measurement

DensityMeasurement cluster_prep Preparation & Calibration cluster_measure Measurement Cycle P1 Dry IL Sample (High Vacuum) M1 Inject Sample (No Bubbles) P1->M1 P2 Calibrate Densitometer (Air & Water) M4 Calculate Density P2->M4 Calibration Constants M2 Thermal Equilibration M1->M2 M3 Measure Oscillation Period M2->M3 M3->M4 M4->M1 Repeat for Triplicate

Caption: Workflow for density measurement using an oscillating U-tube densimeter.

Protocol 2: Viscosity Measurement

Rotational viscometers are commonly used to determine the dynamic viscosity of ionic liquids across a range of temperatures and shear rates.

Methodology:

  • Instrument Setup: Select an appropriate spindle/cup geometry for the expected viscosity range.

  • Sample Loading: Place a precise volume of the dried ionic liquid into the sample cup.

  • Thermal Equilibration: Allow the sample to reach the target temperature. Precise temperature control is crucial as viscosity is highly temperature-dependent.

  • Measurement: Apply a controlled rotational speed (shear rate) to the spindle and measure the resulting torque required to maintain that speed. The viscosity is calculated from the shear stress (related to torque) and shear rate.

  • Shear Rate Sweep: For non-Newtonian fluids, perform measurements over a range of shear rates to characterize the fluid's behavior. Most pure ILs are Newtonian.

  • Validation: Before and after sample measurement, verify the instrument's performance with a certified viscosity standard.

Workflow Diagram: Viscosity Measurement

ViscosityMeasurement cluster_prep Preparation cluster_measure Measurement Cycle P1 Dry IL Sample P2 Load Sample into Viscometer P1->P2 M1 Set Temperature P2->M1 M2 Thermal Equilibration M1->M2 M3 Apply Shear Rate M2->M3 M4 Measure Torque M3->M4 M5 Calculate Viscosity M4->M5 M5->M3 Vary Shear Rate

Caption: Workflow for viscosity measurement using a rotational viscometer.

Protocol 3: Electrical Conductivity Measurement

Conductivity is determined using a conductivity cell and a meter that measures the impedance of the sample over a range of frequencies (Electrochemical Impedance Spectroscopy).

Methodology:

  • Cell Calibration: Determine the cell constant by measuring the impedance of a standard solution with a precisely known conductivity, typically aqueous KCl solutions of different concentrations.

  • Sample Preparation: Use a dried IL sample and perform the measurement under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption, which drastically affects conductivity.

  • Measurement: Immerse the four-electrode conductivity cell in the IL sample and allow it to equilibrate to the desired temperature.

  • Impedance Spectroscopy: Apply a small AC voltage and sweep the frequency (e.g., from 1 Hz to 100 kHz).

  • Data Analysis: The resistance of the bulk ionic liquid is determined by extrapolating the impedance data to infinite frequency. This minimizes the influence of electrode polarization effects. The conductivity (σ) is then calculated using the cell constant (Kcell) and the measured resistance (R): σ = Kcell / R.

Workflow Diagram: Conductivity Measurement

ConductivityMeasurement cluster_prep Preparation & Calibration cluster_measure Measurement Cycle P1 Determine Cell Constant (KCl Standards) M4 Calculate Conductivity σ = K_cell / R P1->M4 Cell Constant P2 Prepare Dry IL Sample (Inert Atmosphere) M1 Immerse Cell & Equilibrate P2->M1 M2 Perform Frequency Sweep (Impedance Spectroscopy) M1->M2 M3 Extrapolate to Find Bulk Resistance (R) M2->M3 M3->M4

Caption: Workflow for conductivity measurement via impedance spectroscopy.

Protocol 4: Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the standard technique for evaluating thermal stability by monitoring mass loss as a function of temperature.

Methodology:

  • Dynamic TGA (Short-Term Stability):

    • Place a small, known mass of the dried IL into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., N₂ or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample mass as a function of temperature. The onset temperature (Tonset) is typically defined as the temperature at which a significant mass loss begins.

  • Isothermal TGA (Long-Term Stability):

    • This method provides a more realistic assessment of stability for practical applications.

    • Heat the sample to a specific isothermal temperature (well below the Tonset from the dynamic scan).

    • Hold the sample at this temperature for an extended period (e.g., several hours) and monitor the mass loss over time.

    • Repeat at several temperatures to determine the maximum operating temperature for prolonged use with minimal degradation.

  • Data Analysis: Compare the mass loss profiles. The dynamic scan provides a rapid screening, while the isothermal data is crucial for defining long-term operational limits.

Workflow Diagram: Thermal Stability Assessment

TgaWorkflow cluster_dynamic Dynamic TGA cluster_isothermal Isothermal TGA Start Load Dried IL Sample into TGA D1 Heat at Constant Rate (e.g., 10°C/min) Start->D1 I1 Heat to Fixed Temp (below T_onset) Start->I1 D2 Record Mass vs. Temp D1->D2 D3 Determine T_onset (Short-term stability) D2->D3 I2 Hold Temp for Hours I1->I2 I3 Record Mass vs. Time I2->I3 I4 Determine Degradation Rate (Long-term stability) I3->I4

Caption: Dual TGA workflow for assessing short- and long-term thermal stability.

References

A Comparative Guide to the Performance of 1,3-Dimethylimidazolium Methylsulfate in CO2 Absorption

Author: BenchChem Technical Support Team. Date: January 2026

In the urgent global pursuit of decarbonization, the capture of carbon dioxide (CO₂) from industrial flue gases and the atmosphere stands as a critical technological challenge. For decades, aqueous amine solutions, particularly monoethanolamine (MEA), have been the benchmark for chemical absorption of CO₂. However, issues such as high regeneration energy, solvent degradation, and corrosivity have driven extensive research into alternative solvents. Among the most promising are ionic liquids (ILs), a class of salts with melting points below 100°C, renowned for their negligible vapor pressure, high thermal stability, and tunable chemical properties.[1]

This guide provides an in-depth performance evaluation of a specific ionic liquid, 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO₄]), for CO₂ absorption. We will objectively compare its performance against other ionic liquids and the industry-standard monoethanolamine, supported by experimental data, to offer a clear perspective for researchers, scientists, and professionals in the field.

Performance Profile of [DMIM][MeSO₄] for CO₂ Capture

The efficacy of a solvent for CO₂ capture is determined by several key performance indicators: absorption capacity, absorption/desorption kinetics, selectivity, and the energy required for regeneration.

Absorption Mechanism and Capacity

This compound belongs to the family of imidazolium-based ionic liquids. The absorption of CO₂ in [DMIM][MeSO₄] is primarily a physical process . Unlike amine-based solvents that form chemical bonds with CO₂, the CO₂ molecules dissolve in the free volume within the ionic liquid's structure. This is characteristic of ILs with non-reactive anions like methylsulfate. Studies on analogous ionic liquids, such as 1-ethyl-3-methylimidazolium ethylsulfate ([emim][EtSO₄]), confirm the physical absorption mechanism.[2]

The physical nature of the absorption dictates that the solubility of CO₂ is highly dependent on pressure, in accordance with Henry's Law. Experimental data shows that the CO₂ solubility in [DMIM][MeSO₄] increases significantly with rising pressure but decreases with higher temperatures.[3][4] For instance, at 303.15 K (30°C), the mole fraction of CO₂ absorbed can reach approximately 0.6 at a high pressure of around 15 MPa. However, it is important to note that under typical post-combustion flue gas conditions, where the partial pressure of CO₂ is much lower (typically 0.1-0.15 bar), the absorption capacity will be substantially less.

A key study by Jung et al. (2012) systematically investigated the solubility of CO₂ in several imidazolium-based ionic liquids with the methanesulfonate anion, including [DMIM][MeSO₄].[3][5] The research concluded that while effective, ionic liquids with the methanesulfonate anion exhibit lower CO₂ solubility compared to their counterparts with fluorinated anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).[3][5] This is a critical consideration in solvent selection, as higher physical solubility often correlates with better performance under pressure-swing absorption conditions.

Viscosity and Mass Transfer Kinetics

A significant drawback of many ionic liquids is their high viscosity compared to aqueous amine solutions, which can impede mass transfer rates and increase pumping costs in an industrial process.[6] The viscosity of neat [DMIM][MeSO₄] is temperature-dependent, decreasing as temperature increases. While specific kinetic data for CO₂ absorption in [DMIM][MeSO₄] is scarce, the inherently higher viscosity suggests that the rate of CO₂ diffusion into the bulk liquid may be slower than in less viscous solvents. The addition of CO₂ to the ionic liquid can, however, lead to a fluidization effect, decreasing the viscosity of the mixture and improving ion diffusivity.[7]

Regeneration

A major advantage of physical absorbents like [DMIM][MeSO₄] is the potential for lower regeneration energy costs. Because no strong chemical bonds are formed, the dissolved CO₂ can be released by reducing the pressure or moderately increasing the temperature—a process known as pressure-swing or temperature-swing absorption. This contrasts sharply with the energy-intensive process of breaking covalent bonds in the carbamates formed in MEA solutions, which requires heating to high temperatures (typically 100-120°C).[8][9] While specific regeneration energy values for [DMIM][MeSO₄] are not widely reported, the physical absorption mechanism strongly suggests a lower theoretical energy penalty compared to chemical absorbents.

Comparative Performance Analysis

To contextualize the performance of [DMIM][MeSO₄], it is essential to compare it with both other ionic liquids and the conventional MEA solvent.

[DMIM][MeSO₄] vs. Other Ionic Liquids

The choice of anion and cation significantly influences the CO₂ absorption capacity of an ionic liquid.

Ionic LiquidCationAnionTypical Absorption MechanismRelative CO₂ SolubilityKey Characteristics
[DMIM][MeSO₄] 1,3-dimethylimidazoliumMethylsulfatePhysicalModerateHalide-free, lower cost potential.[3][5]
[EMIM][Ac] 1-ethyl-3-methylimidazoliumAcetateChemicalHighForms carbamate-like species; high capacity but higher regeneration energy.[2]
[BMIM][Tf₂N] 1-butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imidePhysicalHighHigh CO₂ solubility due to fluorinated anion, but higher cost and viscosity.[10]
[BMIM][PF₆] 1-butyl-3-methylimidazoliumHexafluorophosphatePhysicalModerateCommon IL, but can be hydrolytically unstable, releasing HF.[11]

As the table indicates, there is a trade-off between absorption mechanism and performance. Chemisorption ILs like [EMIM][Ac] offer high capacity at low pressures but require more energy for regeneration.[2] Among physisorption ILs, those with fluorinated anions generally show higher CO₂ solubility but come with higher costs and potential environmental concerns.[3][5] [DMIM][MeSO₄] represents a compromise, offering a more benign and potentially cheaper anion chemistry at the cost of more moderate CO₂ solubility.[3][5]

[DMIM][MeSO₄] vs. Monoethanolamine (MEA)

The comparison with 30 wt% aqueous MEA, the industrial standard, highlights the fundamental differences between ionic liquids and conventional amine scrubbing.

Performance MetricThis compound ([DMIM][MeSO₄])30 wt% Monoethanolamine (MEA)Advantage
Absorption Mechanism PhysicalChemical[DMIM][MeSO₄] (Lower theoretical regeneration energy)
Theoretical Capacity Governed by solubility (pressure-dependent)0.5 mol CO₂ / mol MEAMEA (at low partial pressures)
Vapor Pressure NegligibleSignificant[DMIM][MeSO₄] (No solvent loss to evaporation)
Thermal Stability HighProne to oxidative and thermal degradation[DMIM][MeSO₄]
Corrosivity Generally lowCorrosive, requiring inhibitors and specialized materials[DMIM][MeSO₄]
Regeneration Energy Lower (Theoretically)High (due to chemical bond breaking and water vaporization)[DMIM][MeSO₄]
Viscosity HighLowMEA (Better mass transfer kinetics)
Cost HighLowMEA

While MEA demonstrates a high absorption capacity at the low CO₂ partial pressures found in flue gas due to its chemical reactivity, this comes at the cost of high regeneration energy, solvent loss, and corrosion.[12][13] [DMIM][MeSO₄], as a physical absorbent, offers significant advantages in terms of negligible volatility, higher stability, and a potentially much lower energy penalty for regeneration. The primary challenges for its industrial application remain its higher viscosity and cost, alongside a lower absorption capacity at low pressures.

Experimental Protocols for Performance Evaluation

Accurate and reproducible data are the bedrock of solvent evaluation. The following describes a standard methodology for determining CO₂ absorption capacity using a gravimetric method.

Protocol: Gravimetric Measurement of CO₂ Solubility

This protocol measures the mass increase of the ionic liquid sample upon exposure to a pressurized CO₂ atmosphere.

1. Sample Preparation: 1.1. Place a known mass (e.g., 1-2 grams) of [DMIM][MeSO₄] into the sample basket of a high-pressure thermogravimetric analyzer (TGA) or a magnetic suspension balance. 1.2. Degas the sample under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any absorbed water or other volatile impurities. The negligible vapor pressure of the IL prevents sample loss. 1.3. Cool the sample to the desired experimental temperature (e.g., 303.15 K / 30°C) and record the initial stable mass.

2. Absorption Measurement: 2.1. Introduce CO₂ into the high-pressure chamber, increasing the pressure incrementally to the desired setpoint. 2.2. Maintain a constant temperature and pressure. 2.3. Continuously monitor the mass of the sample. Equilibrium is reached when the mass no longer increases over a significant period. 2.4. Record the final mass and the corresponding temperature and pressure.

3. Data Analysis: 3.1. Calculate the mass of CO₂ absorbed (Δm) by subtracting the initial mass of the IL from the final mass of the CO₂-loaded IL. 3.2. Convert the mass of absorbed CO₂ and the initial mass of the IL to moles. 3.3. Determine the CO₂ absorption capacity as the mole fraction of CO₂ or in units of moles of CO₂ per mole of IL. 3.4. Repeat the measurement at different pressures and temperatures to construct solubility isotherms.

G cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_calc Data Calculation p1 Place known mass of [DMIM][MeSO4] in balance p2 Degas under vacuum at elevated temperature p1->p2 p3 Cool to experimental T Record initial mass (m_initial) p2->p3 a1 Introduce CO2 to desired pressure (P) p3->a1 a2 Maintain constant T and P a1->a2 a3 Monitor mass until equilibrium a2->a3 a4 Record final mass (m_final) a3->a4 c1 Calculate mass absorbed: Δm = m_final - m_initial a4->c1 c2 Convert masses to moles: n_CO2 and n_IL c1->c2 c3 Determine solubility: (mol CO2 / mol IL) c2->c3

Gravimetric CO₂ Absorption Workflow

Concluding Remarks: A Balanced Perspective

This compound, [DMIM][MeSO₄], presents a compelling profile as a potential solvent for CO₂ capture. Its primary strengths lie in its physical absorption mechanism, which promises significantly lower regeneration energy requirements compared to MEA, and its inherent properties as an ionic liquid, including negligible volatility and high thermal stability.

However, its widespread adoption is hindered by challenges, most notably a higher viscosity and a lower CO₂ absorption capacity at the low partial pressures typical of post-combustion applications. The economic viability is also a major consideration, as the production cost of ionic liquids currently exceeds that of conventional amines.

Future research should focus on process intensification, such as the use of membrane contactors to overcome mass transfer limitations, and the formulation of IL-based mixtures or biphasic systems to enhance absorption capacity while maintaining low regeneration costs.[2][12] For researchers and engineers, [DMIM][MeSO₄] represents a valuable, non-corrosive, and stable platform for developing next-generation carbon capture technologies that can overcome the significant drawbacks of incumbent amine-based systems.

G cluster_IL Ionic Liquids cluster_Amine Aqueous Amines cluster_key Performance Metrics DMIM_MeSO4 [DMIM][MeSO₄] Mechanism: Physical Capacity: Moderate Regen Energy: Low (Theor.) Viscosity: High Cost: High k1 Regeneration Energy DMIM_MeSO4->k1 Advantage k2 Capacity (Low P) DMIM_MeSO4->k2 Disadvantage k3 Stability / Volatility DMIM_MeSO4->k3 Advantage k4 Cost & Viscosity DMIM_MeSO4->k4 Disadvantage Other_ILs Other ILs (e.g., [EMIM][Ac]) Mechanism: Chemical Capacity: High Regen Energy: Moderate Viscosity: High Cost: High Other_ILs->k1 Moderate Other_ILs->k2 Advantage MEA Monoethanolamine (MEA) Mechanism: Chemical Capacity: High (at low P) Regen Energy: Very High Viscosity: Low Cost: Low MEA->k1 Disadvantage MEA->k2 Advantage MEA->k3 Disadvantage MEA->k4 Advantage

Performance Logic Comparison

References

A Comparative Guide to the Toxicity of Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Once hailed as "green solvents" due to their negligible vapor pressure, imidazolium-based ionic liquids (ILs) are now understood to possess a complex toxicological profile. Their widespread application in synthesis, catalysis, and drug delivery necessitates a deeper understanding of their potential biological impact. This guide provides a comparative analysis of the toxicity of various imidazolium-based ILs, grounded in experimental data, to inform safer design and application in research and pharmaceutical development.

The Core of Toxicity: Understanding the Structure-Activity Relationship

The toxicity of imidazolium-based ILs is not a uniform characteristic but is intrinsically linked to their molecular architecture. Two key structural features dictate their interaction with biological systems: the length of the alkyl chain on the imidazolium cation and the nature of the associated anion.

The "Side-Chain Effect": Alkyl Chain Length is Paramount

A consistent and critical finding across numerous toxicological studies is the direct correlation between the length of the N-alkyl substituent on the imidazolium ring and the IL's toxicity.[1][2][3][4][5] This "side-chain effect" is attributed to the increasing lipophilicity (fat-loving nature) of the cation as the alkyl chain elongates. Longer alkyl chains enhance the ability of the IL to partition into and disrupt the lipid bilayers of cell membranes, which is considered a primary mechanism of their toxicity.[6][7][8]

This disruption can lead to a cascade of detrimental cellular events, including increased membrane permeability, mitochondrial dysfunction, and ultimately, cell death.[4][7] Studies on various cell lines and aquatic organisms have consistently demonstrated that increasing the alkyl chain length leads to a significant decrease in the concentration required to elicit a toxic response (EC₅₀ or LC₅₀).[1][3] For instance, the toxicity of 1-alkyl-3-methylimidazolium salts to zebrafish and other organisms has been shown to increase dramatically as the alkyl chain grows from ethyl (C2) to dodecyl (C12).[1]

Table 1: Illustrative Comparative Cytotoxicity of 1-Alkyl-3-methylimidazolium Bromide ([Cₙmim]Br) on a Human Cell Line

Ionic LiquidAlkyl Chain Length (n)EC₅₀ (µM) - Approximate
1-Ethyl-3-methylimidazolium Bromide2> 5000
1-Butyl-3-methylimidazolium Bromide4~1500
1-Hexyl-3-methylimidazolium Bromide6~400
1-Octyl-3-methylimidazolium Bromide8~50
1-Decyl-3-methylimidazolium Bromide10~10

Note: EC₅₀ values are illustrative, compiled from trends observed in the literature. Actual values vary depending on the specific cell line and experimental conditions.

The Modulatory Role of the Anion

While the cation's alkyl chain is the primary driver of toxicity, the anion also plays a significant, albeit generally secondary, role.[3][9][10][11][12] The anion can influence the overall physicochemical properties of the IL, such as its hydrophobicity and stability, which in turn can modulate its biological activity.

Studies comparing ILs with a common imidazolium cation but different anions have shown that toxicity can vary.[13][14] For example, in some systems, ILs with more hydrophobic and complex anions like hexafluorophosphate ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) exhibit greater toxicity than those with simpler anions like chloride (Cl⁻) or bromide (Br⁻).[13][15] This suggests that the anion can contribute to the overall lipophilicity and bioavailability of the ionic liquid.

Table 2: Illustrative Comparative Ecotoxicity of 1-Butyl-3-methylimidazolium ([Bmim]⁺) Salts with Different Anions against Vibrio fischeri

Ionic LiquidAnionEC₅₀ (µM) - Approximate
[Bmim]ClChloride (Cl⁻)~7000
[Bmim]BrBromide (Br⁻)~6500
[Bmim][BF₄]Tetrafluoroborate (BF₄⁻)~3500
[Bmim][PF₆]Hexafluorophosphate (PF₆⁻)~1800
[Bmim][Tf₂N]Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻)~1200

Note: EC₅₀ values are illustrative, compiled from trends observed in the literature. Actual values can vary.

Experimental Protocols for Robust Toxicity Assessment

To generate reliable and comparable data on IL toxicity, standardized and well-validated experimental protocols are crucial. The following section details the methodologies for key assays used to assess cytotoxicity, genotoxicity, and ecotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[16][17][18][19] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt to a purple formazan product.

Experimental Workflow:

  • Cell Culture and Seeding: Maintain the desired cell line (e.g., HeLa, A549, MCF-7) in appropriate culture conditions.[16][17][18] Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • IL Exposure: Prepare a series of dilutions of the imidazolium-based ILs in culture medium. Remove the old medium from the cells and add the IL solutions. Include a vehicle control (medium, possibly with a minimal amount of a co-solvent like DMSO if needed for IL solubility) and a positive control for cytotoxicity.[16] Incubate for a defined period (e.g., 24 or 48 hours).[18]

  • MTT Incubation: After the exposure period, remove the IL-containing medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against IL concentration to determine the EC₅₀ value, the concentration at which 50% of cell viability is inhibited.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Imidazolium ILs (24-48h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate EC50 Value E->F caption Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Caption: Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: The Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and established method for detecting DNA damage, including single- and double-strand breaks, in individual cells.[20][21][22][23][24]

Experimental Workflow:

  • Cell Treatment: Expose cells to non-cytotoxic concentrations of the imidazolium-based ILs for a specific duration.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal agarose.

  • Cell Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving the DNA as a "nucleoid."[23]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis solution to unwind the DNA.[20][23]

  • Electrophoresis: Apply an electric field. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail."[23]

  • Staining and Analysis: Neutralize and stain the slides with a fluorescent DNA dye. Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail intensity) using specialized software.

Comet_Assay_Workflow start Cell Treatment with ILs lysis Cell Lysis (High Salt Solution) start->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining & Visualization electrophoresis->staining analysis Image Analysis (% Tail DNA) staining->analysis caption Figure 2. Key steps of the Comet Assay for genotoxicity.

Caption: Figure 2. Key steps of the Comet Assay for genotoxicity.

Ecotoxicity Assessment: Vibrio fischeri Bioluminescence Inhibition

The Vibrio fischeri (now Aliivibrio fischeri) bioassay is a rapid, sensitive, and standardized test for assessing the acute ecotoxicity of chemicals in aquatic environments.[25][26][27] It measures the inhibition of natural bioluminescence produced by this marine bacterium upon exposure to a toxic substance.

Experimental Workflow:

  • Bacterial Suspension: Rehydrate a standardized freeze-dried culture of Vibrio fischeri.

  • IL Dilutions: Prepare a serial dilution of the imidazolium-based IL in a non-toxic solvent (e.g., distilled water).

  • Exposure: Add the bacterial suspension to each IL dilution and a control.

  • Incubation: Incubate the mixtures for a defined period (typically 15 to 30 minutes) at a constant temperature.

  • Luminescence Measurement: Measure the light output of each sample using a luminometer.

  • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC₅₀, the concentration that causes a 50% reduction in light emission.

Conclusion and Recommendations for Safer Design

The body of evidence is clear: imidazolium-based ionic liquids are not inherently "green" and their biological impact must be a primary consideration in their design and application. The toxicity is strongly and predictably influenced by the lipophilicity of the cation, which is primarily determined by the N-alkyl chain length. The anion also contributes to the overall toxic profile.

For researchers and drug development professionals, this understanding provides actionable principles for designing safer ILs:

  • Minimize Alkyl Chain Length: Whenever possible, opt for the shortest alkyl chain that still provides the desired physicochemical properties for the application.

  • Consider Anion Choice: Select less hydrophobic and more biocompatible anions.

  • Incorporate Functional Groups: Introducing polar functional groups (e.g., hydroxyl, ether) into the alkyl side chains can decrease lipophilicity and, consequently, toxicity.

By integrating these design principles and employing robust toxicological screening from the earliest stages of development, the scientific community can harness the remarkable potential of imidazolium-based ionic liquids while mitigating their risk to human health and the environment.

References

benchmarking the catalytic activity of [C2mim][MeSO4] against other catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the chemical and pharmaceutical sciences, the selection of an optimal catalyst is a critical decision that profoundly influences reaction efficiency, process sustainability, and economic viability. This guide provides an in-depth technical comparison of the ionic liquid 1-ethyl-3-methylimidazolium methyl sulfate, [C2mim][MeSO4] (also known as [EMIM][MeSO4]), against conventional homogeneous and heterogeneous acid catalysts. By presenting objective experimental data and elucidating the underlying mechanistic principles, this document serves as a practical resource for evaluating the suitability of [C2mim][MeSO4] for acid-catalyzed reactions.

Introduction to [C2mim][MeSO4]: A Catalyst for Modern Synthesis

[C2mim][MeSO4] is a room-temperature ionic liquid (IL) that has garnered significant interest as a "green" solvent and catalyst.[1] Composed of a 1-ethyl-3-methylimidazolium cation and a methyl sulfate anion, its negligible vapor pressure, high thermal stability, and tunable properties make it an attractive alternative to volatile and often corrosive traditional acid catalysts.[1][2] The catalytic activity of [C2mim][MeSO4] and similar Brønsted acidic ionic liquids stems from their ability to act as proton donors, initiating key synthetic transformations such as esterification and transesterification.[1][3] This guide will benchmark its performance in the Fischer esterification of oleic acid with methanol, a model reaction for biodiesel production.

Benchmarking Reaction: Esterification of Oleic Acid

To objectively assess the catalytic prowess of [C2mim][MeSO4], we will evaluate its performance in the esterification of oleic acid with methanol to produce methyl oleate (a primary component of biodiesel). This reaction is notoriously sensitive to the catalyst's nature, making it an excellent model for comparative studies.

Catalytic Mechanism: The Role of the Brønsted Acid

The Fischer esterification is a classic acid-catalyzed reaction.[4] With a Brønsted acidic ionic liquid like [C2mim][MeSO4], the mechanism proceeds through several key steps, as illustrated below. The acidic proton from the catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the catalyst.[4][5]

FischerEsterification cluster_0 Catalytic Cycle CarboxylicAcid Oleic Acid (R-COOH) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Protonation by H+ Alcohol Methanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Catalyst_H [C2mim][MeSO4] (Source of H+) ProtonatedAcid->Tetrahedral_Intermediate + Methanol ProtonatedEster Protonated Ester Tetrahedral_Intermediate->ProtonatedEster - H2O Ester Methyl Oleate (R-COOR') ProtonatedEster->Ester - H+ Catalyst_Regen Regenerated Catalyst ProtonatedEster->Catalyst_Regen Catalyst Regeneration Water Water (H2O)

References

A Guide to the Validation of Computational Models for Predicting Properties of 1,3-Dimethylimidazolium Methylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational models for predicting the physicochemical properties of the ionic liquid 1,3-dimethylimidazolium methylsulfate ([MMIM][MeSO4]). Designed for researchers, scientists, and professionals in drug development and materials science, this document offers an objective evaluation of various predictive models against experimental data, complete with detailed methodologies and expert insights into the selection and application of these computational tools.

Introduction: The "Designer" Solvent and the Need for Predictive Power

This compound is a member of the ionic liquid (IL) family, a class of salts that are liquid at or near room temperature.[1] These compounds are often touted as "designer solvents" due to their tunable physicochemical properties, which can be altered by modifying the cation or anion structure.[2] Their negligible vapor pressure, high thermal stability, and unique solvation capabilities have made them attractive for a wide range of applications, from "green" chemistry to advanced battery electrolytes.[1][3]

However, the sheer number of possible cation-anion combinations makes a purely experimental approach to discovering new ILs for specific tasks both time-consuming and costly.[4] This is where computational modeling becomes indispensable. Accurate, predictive models can rapidly screen vast numbers of candidate ILs, identifying promising structures for synthesis and testing, thereby accelerating the materials discovery pipeline.[4][5]

The central challenge lies in the reliability of these predictions. A computational model is only as good as its validation against robust experimental data. This guide uses this compound as a case study to walk through the process of validating and comparing different classes of computational models, providing a framework for assessing their suitability for predicting key properties.

The Foundation: Experimental Benchmarking

Before any computational model can be trusted, it must be benchmarked against accurate experimental data. For [MMIM][MeSO4], key thermophysical properties such as density and viscosity are crucial indicators of its behavior and suitability for various applications.

Experimental Data for this compound

A foundational study by Gómez et al. (2006) provides reliable experimental data for the density and dynamic viscosity of [MMIM][MeSO4] across a range of temperatures.[1] These values serve as our "ground truth" for evaluating the computational models discussed in this guide.

Temperature (K)Experimental Density (g/cm³)[1]Experimental Dynamic Viscosity (mPa·s)[1]
293.151.2505106
298.151.247182.7
303.151.243765.5
313.151.237044.1
323.151.230331.1
333.151.223622.8
343.151.216917.3
Protocol: Density Measurement Using a Vibrating Tube Densitometer

The causality behind choosing a vibrating tube densitometer is its high precision and accuracy for liquid samples. The method relies on the principle that the resonant frequency of a vibrating U-shaped tube is directly related to the mass, and therefore the density, of the fluid it contains.

Step-by-Step Methodology:

  • Calibration: The instrument is first calibrated using two standards of known density that bracket the expected density of the sample. Typically, dry air and ultrapure water are used. This two-point calibration ensures accuracy across the measurement range.

  • Sample Preparation: The [MMIM][MeSO4] sample is degassed to remove any dissolved air bubbles, which can significantly affect density readings. The sample must be free of any particulate matter.

  • Injection: The sample is carefully injected into the measurement cell of the densitometer, ensuring no air bubbles are introduced.

  • Temperature Equilibration: The instrument's Peltier thermostat is set to the desired temperature. It is crucial to allow sufficient time for the sample to reach thermal equilibrium (typically stable to ±0.01 K).[6]

  • Measurement: Once the temperature is stable, the instrument measures the oscillation period of the U-tube.

  • Calculation: The instrument's software automatically converts the oscillation period into a density value using the calibration constants.

  • Data Acquisition: Measurements are repeated at each temperature point of interest, ensuring the cell is thoroughly cleaned and dried between different samples or if contamination is suspected.

This protocol provides a self-validating system, as consistent readings after repeated injections and stable temperature control confirm the reliability of the measurement.

A Comparative Analysis of Computational Models

We will now explore three major classes of computational models used to predict the properties of ionic liquids: force field-based Molecular Dynamics, quantum chemistry-based COSMO-RS, and Machine Learning models.

Force Field-Based Molecular Dynamics (MD) Simulations

MD simulations model the behavior of a system at the atomic level. By defining a "force field"—a set of equations and parameters that describe the potential energy of the atoms—we can simulate the movement and interactions of ions over time to derive macroscopic properties like density and viscosity.

The Causality of Force Field Selection: The choice of force field is the most critical decision in an MD simulation. Force fields like OPLS (Optimized Potentials for Liquid Simulations) and AMBER are commonly used frameworks.[7][8] However, standard parameters may not accurately capture the nuanced interactions within ionic liquids. Therefore, refined, IL-specific force fields are often developed and validated against experimental data or high-level quantum mechanical calculations.[7][8][9] These refinements are crucial for accurately modeling the charge distribution and intermolecular forces that govern the liquid's structure and properties.

Workflow for MD Simulation:

MD_Workflow start Define Molecular Structure ([MMIM][MeSO4]) ff Select & Parameterize Force Field (e.g., OPLS-based) start->ff box Construct Simulation Box (Pack molecules in a periodic box) ff->box emin Energy Minimization (Remove steric clashes) box->emin equil System Equilibration (NPT or NVT ensemble to reach target T and P) emin->equil prod Production Run (Collect trajectory data) equil->prod analysis Trajectory Analysis prod->analysis density Calculate Density (from average box volume) analysis->density viscosity Calculate Viscosity (e.g., via Green-Kubo relations) analysis->viscosity

Caption: Workflow for MD simulation to predict physical properties.

Validation Insights: While MD simulations provide unparalleled insight into the microscopic structure of liquids, their predictive accuracy for bulk properties is highly dependent on the force field's quality. Studies on similar imidazolium-based ILs have shown that well-parameterized, non-polarizable force fields can predict densities with an error of around 1-2%, while viscosity predictions are more challenging and can have higher deviations.[10] Polarizable force fields, which account for changes in atomic charges due to the local environment, can offer improved accuracy but at a significantly higher computational cost.[9][11]

COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a thermodynamic model that blends quantum chemistry with statistical mechanics to predict properties without the need for empirical force fields.[12]

The Underlying Principle: The method first calculates the screening charge density (σ-profile) on the surface of a molecule placed in a virtual conductor. This σ-profile acts as a detailed descriptor of the molecule's polarity. Then, using statistical thermodynamics, COSMO-RS calculates the chemical potential of the molecules in a liquid phase, allowing for the prediction of a wide range of thermodynamic properties.[12][13] This first-principles approach is particularly powerful for screening new, unsynthesized molecules.

Workflow for COSMO-RS Prediction:

COSMORS_Workflow start Define Molecular Structure ([MMIM]+ and [MeSO4]-) qm Quantum Mechanical Calculation (e.g., DFT) in a virtual conductor start->qm sigma Generate σ-Profiles (Histograms of screening charge density) qm->sigma thermo Statistical Thermodynamics (Calculate chemical potentials) sigma->thermo props Predict Thermodynamic Properties (Density, Activity Coefficients, etc.) thermo->props

Caption: General workflow for property prediction using COSMO-RS.

Validation Insights: COSMO-RS has shown satisfactory agreement with experimental measurements for the density of imidazolium-based ionic liquids.[12] Studies have demonstrated that by modeling the ionic liquid as a collection of ion pairs, the model can effectively capture the influence of both the cation and anion on volumetric properties, with reported standard deviations of less than 20 kg/m ³ (or ~1.6% for [MMIM][MeSO4]).[12] However, it is less commonly used for transport properties like viscosity, which are dynamic in nature.

Machine Learning (ML) and QSPR Models

Machine Learning and Quantitative Structure-Property Relationship (QSPR) models represent a data-driven approach.[5] Instead of simulating the underlying physics, these models learn relationships between molecular structure and physical properties from large datasets of known experimental values.[2][4]

The Logic of Model Training: The process involves:

  • Data Curation: Assembling a large, high-quality dataset of ionic liquids and their experimentally measured properties.

  • Descriptor Generation: Converting molecular structures into a set of numerical features, or "descriptors" (e.g., molecular weight, charge distribution, topological indices).

  • Model Training: Using algorithms like Random Forests, Support Vector Machines, or Artificial Neural Networks to learn the mathematical relationship between the descriptors and the target property.[4][5]

  • Validation: Testing the trained model on a separate set of data (the "test set") that was not used during training to evaluate its predictive accuracy.[3]

Validation Insights: The strength of ML models lies in their speed. Once trained, a model can predict the properties of a new molecule in seconds.[14] Their accuracy is highly dependent on the size and diversity of the training data. For a common ionic liquid structure like an imidazolium salt, it is likely that many similar compounds exist in training databases, leading to high accuracy. For density, well-trained ML models can achieve R² values greater than 0.95 and mean absolute errors of less than 1%.[2][5] Viscosity prediction is more complex, but ML models have still shown respectable performance with R² values up to ~0.69.[5]

Quantitative Comparison: Predicted vs. Experimental Data

The ultimate test of any model is a direct comparison of its predictions with experimental results. While studies predicting properties for the exact [MMIM][MeSO4] structure using all model types are not consolidated in a single source, we can compile representative data and expected accuracies from the literature to form a cohesive comparison.

PropertyComputational ModelPredicted ValueExperimental Value (at 298.15 K)% Deviation
Density (g/cm³) COSMO-RS ~1.227 (Estimated)[12]1.2471[1]~ -1.6%
MD (OPLS-based FF) Typically within ±2%1.2471[1]±2%
Machine Learning (QSPR) Typically within ±1%1.2471[1]±1%
Viscosity (mPa·s) MD (OPLS-based FF) Highly variable82.7[1]Can be >10-20%
Machine Learning R² ~0.69 for test sets[5]82.7[1]Variable

Note: The COSMO-RS value is an estimation based on reported deviations for similar imidazolium methylsulfate ionic liquids.[12] MD and ML values represent typical accuracies reported in the literature for this class of compounds.[5][10]

Choosing the Right Tool: A Scientist's Guide

The selection of a computational model is not a one-size-fits-all decision. It involves a trade-off between desired accuracy, available computational resources, and the specific scientific question being addressed.

Decision_Tree start What is the primary research goal? q1_a1 High-Throughput Screening of many candidates start->q1_a1 Speed is critical q1_a2 Detailed Mechanistic Insight & Structural Information start->q1_a2 Understanding 'why' is critical q1_a3 Accurate Thermodynamic Properties for unsynthesized molecules start->q1_a3 Predicting from scratch ml Use Machine Learning / QSPR (Fastest, relies on existing data) q1_a1->ml md Use Molecular Dynamics (MD) (Computationally intensive, provides atomistic detail) q1_a2->md cosmo Use COSMO-RS (Good for thermodynamics, first-principles based) q1_a3->cosmo

Caption: Decision tree for selecting a computational model.

  • For high-throughput screening: Machine learning models are the undisputed choice due to their unparalleled speed.

  • For detailed mechanistic understanding: Molecular dynamics simulations are essential, as they provide a window into the atomistic interactions and structural organization of the liquid.

  • For reliable thermodynamic predictions of novel structures: COSMO-RS offers a robust, first-principles approach that does not depend on the availability of prior experimental data for similar compounds.

By understanding the strengths and limitations of each method and validating them against high-quality experimental data, researchers can confidently leverage computational tools to accelerate the design and development of next-generation ionic liquids and other advanced materials.

References

A Comparative Guide to the Recyclability of Green Solvents: [C2mim][MeSO4] vs. Advanced Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Recyclability in Green Chemistry

In the pursuit of sustainable chemical synthesis and processing, the term "green solvent" has become a cornerstone. However, a solvent's green credentials are not defined solely by its renewable origin or low toxicity; its lifecycle, particularly its recyclability, is a critical factor in its overall environmental impact.[1][2] The ideal green solvent should not only perform its function efficiently but also be recoverable in high yield and purity for subsequent reuse, thus minimizing waste and reducing the economic and environmental costs of a process.[1][3]

This guide provides an in-depth comparison of the recyclability of the ionic liquid (IL) 1-ethyl-3-methylimidazolium methylsulfate, [C₂mim][MeSO₄], against other prominent classes of green solvents: Deep Eutectic Solvents (DESs), Supercritical Fluids (SCFs), and Switchable Hydrophilicity Solvents (SHSs). We will explore the fundamental mechanisms of their recovery, present comparative data, and provide validated experimental protocols to offer researchers and process chemists a clear, data-driven perspective for solvent selection.

Recyclability Profile of Imidazolium-Based Ionic Liquids: The Case of [C₂mim][MeSO₄]

Ionic liquids, particularly those based on the 1,3-dialkylimidazolium cation, are often lauded for their negligible vapor pressure, which simplifies product separation via distillation and prevents their loss to the atmosphere as volatile organic compounds (VOCs).[4][5][6]

Mechanism of Recyclability: The primary challenge in recycling ILs like [C₂mim][MeSO₄] lies in separating them from non-volatile products or impurities. Common strategies include:

  • Liquid-Liquid Extraction: If the product has low polarity, it can be extracted from the IL phase using a conventional, volatile organic solvent (e.g., diethyl ether, ethyl acetate). The IL, immiscible with the extraction solvent, is left behind. The volatile solvent is then easily removed from the product by evaporation.[5]

  • Distillation/Evaporation: For volatile products, direct distillation from the reaction mixture is highly effective due to the IL's thermal stability and non-volatility.[5]

  • Thermal Decomposition and Re-synthesis: In some advanced recycling schemes, the IL is intentionally thermally cleaved into distillable neutral molecules (e.g., a neutral imidazole and an alkylating agent), which are then collected and re-reacted to regenerate the pure IL.[5]

Challenges and Considerations: While often highly reusable, the long-term recyclability of imidazolium ILs can be compromised.

  • Thermal and Chemical Stability: Although thermally stable, prolonged exposure to high temperatures can lead to degradation.[6][7] The methylsulfate anion in [C₂mim][MeSO₄], while generally stable, can participate in side reactions like methylation or sulfation of reactants or products under certain conditions, which can complicate the IL's purity upon recycling.[4]

  • Cumulative Impurities: With each cycle, minor impurities can accumulate in the non-volatile IL phase, potentially affecting its performance and the purity of subsequent reaction batches.

  • Energy-Intensive Recovery: Methods like distillation of co-solvents or high-vacuum distillation of the IL itself can be energy-intensive, detracting from the "green" credentials of the overall process.

Studies on the closely related 1-butyl-3-methylimidazolium methylsulfate ([bmim][MeSO₄]) have shown it can be effectively recycled and reused for up to five consecutive reactions without a significant drop in catalytic efficiency, demonstrating the viability of this class of ILs.[8][9][10]

Comparative Analysis with Alternative Green Solvents

Deep Eutectic Solvents (DESs)

DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point far lower than the individual components.[11] They are celebrated for their low cost, biodegradability, and simple preparation.[11][12]

  • Recycling Mechanism: The most common and efficient method for DES recycling is anti-solvent precipitation .[12][13] By adding a solvent in which the target solute (e.g., lignin, a polymer) is insoluble but the DES is soluble (water is a frequent choice), the solute precipitates and can be easily removed by filtration. The DES is then recovered by evaporating the anti-solvent.[13][14]

  • Advantages: This method is often low-energy and highly effective, with reported DES recovery rates exceeding 90%.[13]

  • Challenges: The composition of the DES can change over multiple cycles, particularly if one component is more volatile or has a higher affinity for the precipitated product, which may decrease its efficiency.[13] The success of the method hinges on finding an appropriate and easily removable anti-solvent.[12]

Supercritical Fluids (SCFs)

A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most common example, valued for being non-toxic, non-flammable, and inexpensive.[3]

  • Recycling Mechanism: Recyclability is an inherent and exceptionally efficient feature of SCFs. After an extraction or reaction, the solvent is recovered by simply reducing the pressure and/or temperature . This causes the SCF to revert to its gaseous state, releasing the dissolved solutes, which precipitate as a pure, solvent-free product. The gas can then be recompressed and reused.[15][16]

  • Advantages: This physical-state-change recovery results in nearly 100% solvent recovery with minimal energy loss beyond the initial compression. It completely avoids the introduction of secondary solvents.[17][18]

  • Challenges: The primary drawback is the need for specialized high-pressure equipment, which involves high capital and operational costs and significant energy consumption to maintain supercritical conditions.[18]

Switchable Hydrophilicity Solvents (SHSs)

SHSs are a class of "smart" solvents that can reversibly switch between two states with different properties, typically triggered by an external stimulus.[19][20] A common example is a tertiary amine like N,N-dimethylcyclohexylamine (DMCHA), which is hydrophobic but becomes a hydrophilic ammonium bicarbonate salt upon the addition of CO₂ and water.[21]

  • Recycling Mechanism: The recycling process is integral to the solvent's function.

    • The hydrophobic SHS dissolves a lipophilic product.

    • Water and CO₂ are added, converting the SHS into its hydrophilic salt form, which migrates to the aqueous phase.

    • The non-polar product, now insoluble, separates and is easily collected.

    • The aqueous solution of the SHS salt is then heated (typically to ~60-70°C) or sparged with an inert gas (like N₂ or air) to drive off the CO₂, reversing the switch and regenerating the water-insoluble, hydrophobic solvent for reuse.[19][22][23]

  • Advantages: This on-demand switching allows for exceptionally efficient, low-energy separation without the need for distillation. Reported recovery rates are often very high, with some processes recovering over 96% of the initial amine solvent.[21]

  • Challenges: The reversibility may not be perfect over many cycles, leading to gradual solvent loss or degradation. The heating required for the back-switch, while modest, still represents an energy input.

Quantitative Comparison of Recyclability

The table below summarizes the key recyclability metrics for [C₂mim][MeSO₄] and the compared green solvent classes, based on data from published literature.

Feature[C₂mim][MeSO₄] (Ionic Liquid)Deep Eutectic Solvents (DESs)Supercritical Fluids (SCFs)Switchable Hydrophilicity Solvents (SHSs)
Primary Recycling Method Product extraction; Product distillation; Membrane separation[4][5]Anti-solvent precipitation[12][13]Decompression / Temperature change[15][16]CO₂-triggered phase switch & thermal back-switch[19][21]
Reported Recovery Efficiency Recyclable for 3-5+ cycles with high efficiency[9][10]>90%[13]Approaching 100%>96%[21]
Key Recycling Advantage Non-volatility allows for easy removal of volatile products.Simple, low-energy precipitation of solutes.No secondary solvents needed; extremely high purity recovery.On-demand phase separation for easy product isolation.[19]
Primary Recycling Challenge Potential for impurity buildup; can be energy-intensive.[4]Compositional changes over cycles; requires suitable anti-solvent.[13]High capital cost and energy demand for pressure equipment.[18]Potential for incomplete switching over many cycles.
Energy Intensity (Qualitative) Medium to HighLow to MediumHighLow

Experimental Protocols and Methodologies

An understanding of the practical steps involved is crucial for appreciating the differences in solvent recycling. The following protocols are representative of standard laboratory procedures.

Protocol 1: Recycling an Ionic Liquid ([C₂mim][MeSO₄]) via Solvent Extraction
  • Causality: This protocol is chosen when the desired product is non-volatile and possesses significantly different polarity from the ionic liquid, allowing for selective extraction into an immiscible organic solvent.

  • Methodology:

    • Reaction Completion: Upon completion of the reaction in [C₂mim][MeSO₄], cool the mixture to room temperature.

    • Solvent Addition: Add an equal volume of a low-boiling-point organic solvent (e.g., ethyl acetate) to the reaction vessel. Select a solvent in which the product is highly soluble and the IL is insoluble.

    • Extraction: Stir the biphasic mixture vigorously for 15-20 minutes to ensure complete transfer of the product from the IL phase to the organic phase.

    • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate. The denser ionic liquid phase will settle at the bottom.

    • Isolation: Drain the lower [C₂mim][MeSO₄] layer into a clean flask for reuse. Collect the upper organic layer. To maximize product recovery, the IL phase can be washed again with a fresh portion of the organic solvent.

    • Product Recovery: Remove the organic solvent from the collected upper layer using a rotary evaporator to yield the pure product.

    • IL Purification: Place the recovered [C₂mim][MeSO₄] under high vacuum at a moderate temperature (e.g., 60-70°C) for several hours to remove any residual extraction solvent before reuse.

Caption: Workflow for Ionic Liquid Recycling via Solvent Extraction.

Protocol 2: Recycling a Deep Eutectic Solvent (DES) via Anti-Solvent Precipitation
  • Causality: This highly effective method leverages a significant solubility difference of the product in the DES versus an anti-solvent. It is particularly well-suited for recovering macromolecules like lignin from biomass processing.[13]

  • Methodology:

    • Initial State: Begin with the DES (e.g., Choline Chloride:Oxalic Acid) containing the dissolved product (e.g., lignin) post-reaction.

    • Anti-Solvent Addition: While stirring, slowly add deionized water (the anti-solvent) to the DES mixture. A typical ratio is 5 volumes of water to 1 volume of DES.

    • Precipitation: The product, being insoluble in the water-DES mixture, will precipitate out of the solution as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

    • Filtration: Isolate the precipitated product by vacuum filtration. Wash the solid cake with additional water to remove any entrained DES.

    • DES Recovery: The filtrate now contains the DES diluted in water. Recover the DES by removing the water via rotary evaporation at an elevated temperature (e.g., 70-80°C) under vacuum.

    • Final Drying: The recovered DES should be further dried under high vacuum to remove trace amounts of water before it is reused.

Caption: Workflow for DES Recycling via Anti-Solvent Precipitation.

Protocol 3: Recycling a Switchable Hydrophilicity Solvent (SHS)
  • Causality: This protocol leverages the chemically-induced polarity switch of the solvent to achieve phase separation from the product. The process is triggered by the addition and subsequent removal of a benign gas, CO₂.[19][21]

  • Methodology:

    • Initial State: Start with the hydrophobic SHS (e.g., DMCHA) containing the dissolved lipophilic product.

    • Switching (Hydrophilic): Transfer the mixture to a vessel and add an equal volume of water. Bubble CO₂ gas through the mixture under vigorous stirring at atmospheric pressure and room temperature.

    • Phase Separation: As the DMCHA reacts with CO₂ and water, it becomes the hydrophilic salt DMCHAH⁺HCO₃⁻ and moves into the aqueous phase. The lipophilic product, now insoluble, forms a separate phase (or precipitates if solid).

    • Product Isolation: Separate the product from the aqueous phase using a separatory funnel or filtration.

    • Back-Switching (Hydrophobic): Heat the aqueous solution containing the SHS salt to 60-70°C while stirring vigorously. Alternatively, bubble an inert gas like nitrogen through the solution. This will drive off the CO₂.

    • Solvent Recovery: As CO₂ is removed, the SHS reverts to its hydrophobic, water-immiscible form and separates as a distinct layer. This layer can be collected with a separatory funnel, dried, and reused.[21][22]

G start_node Hydrophobic SHS + Product process_node1 process_node1 start_node->process_node1 + Water + CO₂ process_node process_node separation_node separation_node output_node output_node separation_node1 separation_node1 process_node1->separation_node1 Switch to Hydrophilic Salt & Phase Separation output_node1 output_node1 separation_node1->output_node1 Isolated Product output_node2 output_node2 separation_node1->output_node2 Aqueous SHS Salt process_node2 process_node2 output_node2->process_node2 Heat to 60-70°C (Drives off CO₂) final_shs final_shs process_node2->final_shs Regenerated Hydrophobic SHS

Caption: Workflow for Switchable Solvent Recycling using a CO₂ Trigger.

Conclusion and Outlook

The recyclability of a green solvent is a multi-faceted issue that extends beyond simple recovery percentages to include energy consumption, potential for degradation, and the generation of secondary waste streams.

  • [C₂mim][MeSO₄] represents a mature and effective class of recyclable solvents, especially valuable in applications where its unique solvating properties and thermal stability are paramount. Its primary recycling challenges are managing potential impurity buildup and the energy costs associated with certain recovery methods.

  • Deep Eutectic Solvents (DESs) offer a compellingly simple and low-cost alternative, with anti-solvent precipitation being a standout feature for its efficiency and low energy demand. Their main consideration is ensuring compositional stability over repeated cycles.

  • Supercritical Fluids (SCFs) are in a class of their own regarding recycling efficiency and purity, with recovery being a near-perfect, waste-free physical process. Their adoption is limited primarily by the high capital and energy costs of the required infrastructure.

  • Switchable Hydrophilicity Solvents (SHSs) provide an elegant solution to the separation challenge, using a low-energy chemical trigger to facilitate product isolation. They represent a highly promising frontier for processes where clean phase separation is critical.

For the researcher or drug development professional, the optimal choice is not universal. It depends on a holistic analysis of the specific application, considering the nature of the solute, the required reaction conditions, and the available infrastructure. While [C₂mim][MeSO₄] remains a robust and viable option, the continued development of DESs and SHSs provides a powerful and expanding toolkit for designing truly sustainable chemical processes.

References

A Comparative Guide to Sulfate-Based Ionic Liquids: Performance and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of sulfate-based ionic liquids (ILs) against alternative technologies in key scientific applications. We move beyond simple descriptions to provide a critical analysis of their performance, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their experimental design and technology choices.

Introduction: The Rise of Sulfate-Based Ionic Liquids

Ionic liquids are a class of salts with melting points below 100°C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have positioned them as "green" alternatives to volatile organic compounds (VOCs).[2][3][4] Sulfate-based ionic liquids, formed by combining organic cations (e.g., imidazolium, pyridinium) with sulfate anions (e.g., alkyl sulfates, hydrogen sulfate), are particularly noteworthy.[5] They offer unique advantages such as the absence of halogen ions, good biocompatibility, and often straightforward synthesis.[5] This guide will dissect their performance in catalysis, extraction, and electrochemistry, providing a clear-eyed view of their strengths and limitations.

Key Physicochemical Properties of Sulfate-Based ILs vs. Traditional Solvents

The utility of any solvent is dictated by its physical and chemical characteristics. Sulfate-based ILs present a starkly different profile compared to conventional solvents.

PropertyRepresentative Sulfate IL ([EMIM][EtSO₄])EthanolDichloromethane
Molar Mass ( g/mol ) 236.2946.0784.93
Density (g/cm³ at 25°C) ~1.24~0.789~1.33
Viscosity (mPa·s at 25°C) High (~32-35)1.070.42
Boiling Point (°C) Decomposes before boiling7840
Vapor Pressure NegligibleHighHigh
Thermal Stability High (>200 °C)N/AN/A

Data compiled from various sources, including[5][6].

The most striking difference is the negligible vapor pressure of the ionic liquid, which drastically reduces air pollution and exposure risks compared to volatile solvents like ethanol and dichloromethane.[4][7] However, their higher viscosity can present challenges in mass transfer and handling, a critical consideration in process design.

Application I: Acid Catalysis

Sulfate-based ILs, particularly those functionalized with sulfonic acid (-SO₃H) groups, have emerged as powerful Brønsted acid catalysts.[8] Their performance often surpasses traditional catalysts by offering milder reaction conditions, higher yields, and simplified product separation and catalyst recycling.

Comparative Performance: The Biginelli Reaction

The Biginelli reaction, a multicomponent condensation for producing dihydropyrimidinones (DHPMs), is a classic benchmark for acid catalysts. Traditional methods often require strong acids and harsh conditions, leading to low yields.[8]

Performance Comparison of Catalysts in the Biginelli Reaction

CatalystReaction TimeYield (%)ConditionsReusability
[Et₃N-SO₃H][HSO₄] 15-45 min85-96%100 °C, Solvent-freeHigh (5 cycles)
1,3-disulfonic acid benzimidazolium chloride 1.5-2.5 h88-97%80 °C, Solvent-freeHigh (5 cycles)
Conventional (HCl/Ethanol) 18-24 h20-60%RefluxNot reusable

Data synthesized from studies by Zare & Nasouri and Abbasi.[8]

Causality Behind Performance: The high efficiency of sulfonic acid-functionalized ILs stems from the strong acidity of the -SO₃H group, which is essential for catalyzing the condensation steps.[9] Unlike mineral acids, the catalyst is immobilized in the liquid phase, preventing its loss during product extraction and allowing for simple decantation and reuse for multiple cycles with minimal loss in activity.[8] This combination of high catalytic activity and reusability makes them a superior choice for sustainable chemical synthesis.

Experimental Protocol: Synthesis of Dihydropyrimidinones using a Sulfate-Based IL Catalyst

This protocol describes a typical solvent-free Biginelli reaction.

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add the sulfonic acid-functionalized ionic liquid (e.g., [Et₃N-SO₃H][HSO₄]) (10 mol%).

  • Reaction: Heat the mixture at 80-100°C with stirring for the required time (typically 15 minutes to 2.5 hours, monitored by TLC).

  • Product Isolation: After completion, cool the mixture to room temperature. Add cold water to precipitate the solid product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

  • Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be heated under vacuum to remove water, and the recovered IL can be reused for subsequent reactions.

Workflow for IL-Catalyzed Biginelli Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction & Product Formation cluster_separation Separation & Recycling A Combine Aldehyde, Ethyl Acetoacetate, Urea B Add Sulfonic Acid IL (10 mol%) A->B Step 1-2 C Heat (80-100°C) Solvent-Free B->C D Precipitate Product with Cold Water C->D Step 3-4 E Filter Solid Product D->E F Recrystallize Product (Ethanol) E->F G Recover IL from Filtrate (Vacuum Dry) E->G Aqueous Filtrate H Reuse IL Catalyst G->H

Caption: Workflow for the synthesis and catalyst recycling in a Biginelli reaction.

Application II: Extraction and Separation

The tunable polarity and hydrophobicity of sulfate-based ILs make them excellent solvents for liquid-liquid extraction.[3][10] They provide a non-volatile, non-flammable alternative to traditional organic solvents for separating metal ions, organic molecules, and industrial contaminants like sulfur from fuels.[3][5]

Comparative Performance: Extractive Desulfurization

Removing sulfur compounds from diesel fuel is critical for environmental compliance but challenging with traditional hydrodesulfurization (HDS), especially for refractory compounds like dibenzothiophene (DBT).[11] Ionic liquid-based extractive desulfurization (EDS) offers a promising alternative.

Performance Comparison for Dibenzothiophene (DBT) Removal

SolventEfficiency (%)ConditionsSelectivity
[BMIM]HSO₄/FeCl₃ 100%5 min, Room Temp, V(IL)/V(oil) = 1:1High for aromatic sulfur
[BMIM][BF₄] 37%15 min, Room Temp, V(IL)/V(oil) = 1:3Moderate
Acetonitrile (Conventional) ~30-40%Multi-stage, Room TempLow (co-extracts aromatics)

Data compiled from[11].

Causality Behind Performance: The high efficiency of the [BMIM]HSO₄/FeCl₃ system is attributed to a dual mechanism. The ionic liquid physically dissolves the polar sulfur compounds, while the Lewis acidic FeCl₃ forms complexes with the sulfur atom, dramatically enhancing its partitioning into the IL phase.[11] This chemical interaction provides a level of selectivity and efficiency that is difficult to achieve with conventional solvents that rely solely on physical dissolution.

Experimental Protocol: Extractive Desulfurization of a Model Fuel
  • Model Fuel Preparation: Prepare a solution of dibenzothiophene (DBT) in a non-polar solvent like n-dodecane to simulate a sulfur-containing fuel (e.g., 500 ppm S).

  • Ionic Liquid Preparation: Prepare the extractive ionic liquid, for example, by mixing 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄) with anhydrous iron(III) chloride (FeCl₃) in the desired molar ratio.

  • Extraction: In a sealed vial, combine the model fuel and the ionic liquid at a specified volume ratio (e.g., 1:1).

  • Mixing: Stir the biphasic mixture vigorously at room temperature for a set time (e.g., 5-15 minutes) to facilitate mass transfer.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the upper fuel phase and the lower ionic liquid phase.

  • Analysis: Carefully extract a sample from the upper fuel phase and analyze its sulfur content using Gas Chromatography (GC) or a total sulfur analyzer to determine the extraction efficiency.

Application III: Electrochemistry

In electrochemistry, sulfate-based ILs are investigated as safer, more stable electrolytes for energy storage devices like supercapacitors and batteries.[5][12] They offer a wider electrochemical window and higher thermal stability compared to conventional aqueous or organic electrolytes.

Performance Comparison of Electrolytes

Electrolyte TypeElectrochemical Window (V)Ionic Conductivity (mS/cm)Thermal StabilityFlammability
Sulfate-Based ILs 3.5 - 6.01 - 10HighNon-flammable
Organic (e.g., LiPF₆ in carbonates) ~4.510 - 12LowHighly Flammable
Aqueous (e.g., H₂SO₄) ~1.2>100HighNon-flammable

Data compiled from[12][13].

Causality Behind Performance: The wide electrochemical window of ionic liquids is due to their intrinsic ionic stability; significant energy is required to oxidize or reduce the cation or anion.[12] This allows for the use of higher voltage electrode materials, leading to devices with greater energy density. Their non-volatility and non-flammability are direct consequences of their salt-like nature, drastically improving the safety profile of energy storage devices compared to those using flammable organic solvents.[13] While their ionic conductivity is typically lower than aqueous electrolytes, it is sufficient for many applications and can be enhanced by mixing with co-solvents or other ILs.[13]

A Critical Limitation: Hydrolytic Stability

A significant, often overlooked, drawback of some sulfate-based ILs is their susceptibility to hydrolysis. This is particularly true for ILs with short alkyl chains on the sulfate anion.

A study by Fidalgo et al. demonstrated that methyl sulfate and ethyl sulfate anions readily react with water, especially at elevated temperatures, to form the corresponding alcohol and the hydrogen sulfate anion.[14] This degradation not only alters the physicochemical properties of the IL but also introduces impurities into the system, which can be detrimental in sensitive applications like catalysis and electrochemistry.

G cluster_main Hydrolysis of Ethyl Sulfate Anion [EMIM][EtSO₄] [EMIM][EtSO₄] [EMIM][HSO₄] [EMIM][HSO₄] [EMIM][EtSO₄]->[EMIM][HSO₄] + H₂O (Reversible, Temp. driven) Ethanol Ethanol [EMIM][HSO₄]->Ethanol +

Caption: Reversible hydrolysis of 1-ethyl-3-methylimidazolium ethyl sulfate.

Experimental Insight: This hydrolytic instability is a critical factor when selecting an IL. For applications involving water or operating at elevated temperatures, longer-chain alkyl sulfates (e.g., butyl sulfate, octyl sulfate) are significantly more stable and should be chosen over their methyl or ethyl counterparts.[14] Researchers must validate the stability of their chosen IL under process conditions to ensure reproducible and reliable results.

Environmental Profile: A Balanced Perspective

While lauded as "green" for their low volatility, the environmental impact of ionic liquids is complex.[15] Their high water solubility creates a risk of accumulation in aquatic environments if released.[4][16]

  • Toxicity: Ecotoxicity is a significant concern. Studies have shown that toxicity is strongly linked to the cation structure and the length of its alkyl side chains, with longer chains generally leading to higher toxicity due to membrane disruption.[4][17] The anion, such as sulfate, typically plays a lesser role.[4][17]

  • Biodegradability: Many common ionic liquids, especially those with imidazolium cores, are not readily biodegradable, leading to persistence in the environment.[4][16]

This reality necessitates a life-cycle approach to their use, including robust containment and recycling protocols to prevent their release into wastewater streams. The "green" label should be applied with caution, weighing the benefit of low volatility against potential aquatic toxicity and persistence.[18]

Conclusion: An Enabling but Nuanced Technology

Sulfate-based ionic liquids are a versatile and powerful class of solvents and catalysts that offer significant performance advantages over traditional alternatives in specific applications. Their high efficiency in catalysis, selectivity in extractions, and enhanced safety in electrochemical devices are well-documented. However, researchers and developers must proceed with a clear understanding of their limitations. Challenges such as higher viscosity, potential hydrolytic instability, and environmental persistence require careful consideration during experimental design and process scale-up. By selecting the appropriate IL structure for the task and implementing responsible handling protocols, the scientific community can effectively harness the benefits of this unique chemical technology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethylimidazolium methylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel materials like ionic liquids (ILs) pushes the boundaries of science. 1,3-Dimethylimidazolium methylsulfate ([DMIM][MeSO₄]) is a prime example, valued for its low volatility, thermal stability, and utility as a "green" solvent in catalysis, biomass processing, and electrochemistry.[1][2] However, the designation "green" primarily refers to its low vapor pressure, which minimizes air pollution compared to volatile organic compounds (VOCs). It does not imply inherent environmental benignity upon disposal.

The long-term environmental impact and aquatic toxicity of many imidazolium-based ILs necessitate a rigorous and informed approach to their handling and disposal.[3][4] Mismanagement of these substances can lead to environmental contamination, as they are often not readily biodegradable.[5] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment & Immediate Safety Protocols

While some safety data for [DMIM][MeSO₄] indicates it is not yet fully tested, the precautionary principle is paramount.[6] Data for structurally similar imidazolium salts suggest potential for skin and eye irritation.[7][8] Therefore, handling and disposal must proceed with the assumption of hazard.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The following table outlines the minimum requirements for handling [DMIM][MeSO₄], particularly during spill cleanup and waste packaging.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[9]Protects against accidental splashes which can cause serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a standard lab coat.[7][9]Prevents direct skin contact, which may lead to irritation.
Respiratory Protection Generally not required due to low volatility. Use a NIOSH-approved respirator if aerosols or mists are generated.[7]Mitigates inhalation risk under non-standard conditions.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]Removes any residual contamination and prevents inadvertent exposure.
First-Aid Measures for Accidental Exposure

In the event of an accident, immediate and correct action is critical.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][9]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, consult a physician.[9]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult or respiratory problems occur, provide artificial respiration or oxygen and seek medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide fresh air. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Spill Management Protocol

Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental release. The response strategy depends on the scale of the spill.

Spill_Response_Workflow spill Spill Detected assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<100 mL) Manageable by Lab Staff assess->small_spill Small & Contained large_spill Large Spill (>100 mL) or Unknown Risk assess->large_spill Large or Uncontained ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->absorb collect Collect into a Labeled Hazardous Waste Container absorb->collect clean Clean Spill Area with Soap and Water collect->clean dispose_materials Dispose of Cleanup Materials as Hazardous Waste clean->dispose_materials alert Alert Lab Supervisor & Institutional EHS evacuate->alert secure Secure Area - Restrict Access alert->secure await_response Await Professional Response Team secure->await_response

Caption: Spill Response Decision Workflow.

Step-by-Step Small Spill Cleanup (<100 mL)
  • Ensure Safety: Alert others in the area and ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Containment: Prevent the spill from spreading or entering drains.[9]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.[10] Do not use combustible materials like sawdust.

  • Collection: Carefully scoop or sweep up the absorbed material. Pick up and arrange disposal without creating dust.[9] Place the material into a suitable, clearly labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill surface area with soap and water.

  • Disposal: Dispose of all contaminated cleanup materials (gloves, absorbent, etc.) as hazardous waste.

Primary Disposal Pathways

For laboratory-scale waste, direct chemical treatment or neutralization is not recommended without specific, validated protocols. The most reliable methods prioritize safety, compliance, and environmental responsibility.

Pathway 1: Licensed Hazardous Waste Disposal (Primary Recommendation)

This is the standard and most secure method for disposing of [DMIM][MeSO₄]. It ensures compliance with local, state, and federal regulations.[10]

  • Waste Segregation: Do not mix ionic liquid waste with other waste streams.[11] Keep it in a dedicated, closed container.

  • Containerization: Use a robust, chemically compatible container that can be securely sealed. The original product container is often suitable.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS number "97345-90-9".[7][12]

  • Accumulation: Store the sealed waste container in a designated secondary containment area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizers.[13]

  • Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup by a licensed hazardous waste disposal company.

Pathway 2: High-Temperature Incineration (Industrial Method)

Some Safety Data Sheets suggest disposal by dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[9] This is not a laboratory procedure but the likely end-of-life process used by disposal contractors.

  • Causality: The high temperatures of incineration ensure the complete thermal decomposition of the ionic liquid. However, this process can release hazardous combustion products, including oxides of nitrogen (NOx) and carbon (CO, CO₂).[10][13] The necessity of an afterburner and scrubber is to capture and neutralize these toxic emissions, preventing their release into the atmosphere.

Disposal_Pathway_Logic start Waste Generated ([DMIM][MeSO4]) decision Is this a large, pure, and recoverable quantity with an established recycling protocol? start->decision accumulate Segregate and Accumulate in a Labeled, Sealed Hazardous Waste Container decision->accumulate No (Default for Lab Waste) consider_recycle Consider In-House Recovery (e.g., Extraction, Distillation) (Process-Specific, Advanced) decision->consider_recycle Yes contact_ehs Contact Institutional EHS or Licensed Waste Contractor accumulate->contact_ehs pickup Arrange for Professional Disposal Pickup contact_ehs->pickup end_disposal Final Disposition: Secure Landfill or High-Temperature Incineration pickup->end_disposal

Caption: Disposal Pathway Decision Logic.

The Environmental Rationale: A Deeper Look

The responsible disposal of [DMIM][MeSO₄] is grounded in its environmental persistence and potential ecotoxicity.

  • Biodegradability: Many imidazolium-based ILs, particularly those with shorter alkyl chains, exhibit poor biodegradability.[5] This means they can persist in soil and water systems if released.

  • Aquatic Toxicity: Studies on various imidazolium salts have demonstrated toxicity to aquatic life, including algae and water fleas (Daphnia magna).[4] High concentrations have also been shown to inhibit the germination of seeds and negatively affect soil microbial activity.[3][14]

Therefore, preventing the entry of [DMIM][MeSO₄] into drains or the general environment is a critical objective of these disposal procedures.[9] The most effective way to achieve this is through containment and professional disposal. While recycling protocols exist, they are highly application-specific and often involve complex procedures like liquid-liquid extraction or vacuum distillation, which are not feasible for typical laboratory waste streams.[15][16]

By adhering to these rigorous protocols, we uphold our professional responsibility, ensuring that our innovative work does not come at the cost of environmental integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dimethylimidazolium methylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like the ionic liquid 1,3-Dimethylimidazolium methylsulfate (CAS No. 97345-90-9) pushes the boundaries of science. This colorless to slightly yellow liquid is valued in green chemistry, biomass processing, and electrochemistry for its low volatility and high solubility.[1] However, with innovation comes the responsibility of ensuring paramount safety. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on the rationale behind each procedural step to build a culture of safety and trust in your laboratory.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a chemical is the foundation of safe handling. While this compound is not yet fully tested, the available data and the nature of ionic liquids necessitate a cautious approach.[2][3] Risks cannot be excluded if the product is handled inappropriately.[3]

Key precautionary statements advise to "not get in eyes, on skin, or on clothing" and to "wear protective gloves/ protective clothing/ eye protection/ face protection."[3] In the event of a fire, thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[2][4]

Hazard CategoryDescriptionRationale for Precaution
Contact Hazard The substance is not fully tested, but precautionary statements strongly advise avoiding all direct contact.[3][5] Similar ionic liquids can cause skin irritation, allergic reactions, or severe eye damage.[6][7]Direct contact can lead to unknown and potentially adverse health effects. A comprehensive barrier is essential.
Inhalation Hazard While the substance has low volatility, aerosols or mists may be generated during handling.[1][5]Inhalation of vapors or mists could irritate the respiratory system.[8]
Thermal Decomposition When heated, it can decompose and release toxic and irritating gases like NOx and SOx.[2][9]Exposure to these combustion byproducts presents a significant respiratory hazard.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection depends directly on the concentration, the quantity of the substance being handled, and the specific procedure being performed.[2][5]

PPE_Selection_Workflow cluster_start Task Assessment cluster_decision Risk Level Start Assess Task: - Quantity - Procedure - Duration Hand Hand Protection Start->Hand Body Body Protection Start->Body Splash_Risk Significant Splash Risk? Start->Splash_Risk Aerosol_Risk Aerosol Generation or Poor Ventilation? Start->Aerosol_Risk Eye Eye/Face Protection Face_Shield Goggles + Face Shield Eye->Face_Shield Add Face Shield Resp Respiratory Protection (If Required) Splash_Risk->Eye Yes Eye_Goggles Chemical Safety Goggles (EN 166 / NIOSH Approved) Splash_Risk->Eye_Goggles No Aerosol_Risk->Resp Yes No_Resp No Respiratory Protection Needed Aerosol_Risk->No_Resp No Spill_Response_Plan cluster_start Spill Occurs cluster_actions Immediate Actions cluster_cleanup Containment & Cleanup cluster_final Final Steps Spill Spill Detected Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE (Incl. Respirator if needed) Alert->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Container Place in a Labeled, Closed Container for Disposal Collect->Container Decontaminate Decontaminate Area Container->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.